3-chloro-1H-indole-2-carbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPXWLZSUROYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735159 | |
| Record name | 3-Chloro-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74960-46-6 | |
| Record name | 3-Chloro-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-1H-indole-2-carbonitrile
This guide provides a detailed exploration of the physical and spectral properties of 3-chloro-1H-indole-2-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited availability of experimentally determined data for this specific molecule in public literature, this document synthesizes known information from closely related analogs and provides robust, standardized protocols for its empirical characterization. This approach ensures a scientifically grounded framework for researchers and drug development professionals.
Introduction and Molecular Overview
This compound belongs to the substituted indole family, a class of compounds renowned for its prevalence in bioactive natural products and pharmaceuticals. The indole scaffold is a key pharmacophore, and its functionalization allows for the fine-tuning of biological activity. In this molecule, the indole core is substituted at the 2-position with a nitrile group (-C≡N) and at the 3-position with a chlorine atom (-Cl). These modifications are anticipated to significantly influence the compound's electronic properties, crystal packing, solubility, and reactivity compared to the parent indole.
The nitrile group is a strong electron-withdrawing group, which can modulate the electron density of the indole ring system and act as a hydrogen bond acceptor. The chlorine atom, being electronegative, also withdraws electron density and can participate in halogen bonding, a non-covalent interaction of increasing interest in drug design and crystal engineering.
Molecular Structure:
A Technical Guide to 3-Chloro-1H-indole-2-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its status as a "privileged scaffold" in drug discovery. Among the vast array of indole derivatives, those functionalized at the 2 and 3-positions are of particular interest. 3-Chloro-1H-indole-2-carbonitrile (CAS No. 74960-46-6) emerges as a highly valuable synthetic intermediate, offering a unique combination of reactive sites for the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications as a versatile building block in the development of novel therapeutic agents. The strategic placement of the chloro and cyano groups on the indole ring system imparts distinct reactivity, enabling a diverse range of chemical transformations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 74960-46-6 | - |
| Molecular Formula | C₉H₅ClN₂ | [3] |
| Molecular Weight | 176.61 g/mol | [3] |
| Monoisotopic Mass | 176.01413 Da | [3] |
| Predicted XlogP | 2.7 | [3] |
| Predicted Hydrogen Bond Donor Count | 1 | [3] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [3] |
| Predicted Rotatable Bond Count | 0 | [3] |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the cyano and chloro functionalities onto a pre-existing indole core or the construction of the indole ring itself. A common and effective strategy involves the direct chlorination of 1H-indole-2-carbonitrile.
Representative Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
Disclaimer: The following protocol is a representative procedure based on established methods for the chlorination of indoles and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1H-indole-2-carbonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 1H-indole-2-carbonitrile (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbons attached to the chlorine and the nitrile group (C3 and C2, respectively) will have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical downfield region for indole derivatives.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide key information about the functional groups present. A sharp absorption band is expected in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the indole ring will likely appear as a broad band in the range of 3200-3500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of the indole nucleus and its substituents. The chloro group at the 3-position serves as a versatile handle for various cross-coupling reactions, while the nitrile group can be subjected to a range of transformations.
Cross-Coupling Reactions
The C-Cl bond at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings.[2] These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and vinyl groups, at this position, leading to the rapid diversification of the indole scaffold.[1]
Caption: Versatility of this compound in cross-coupling reactions.
Transformations of the Nitrile Group
The nitrile functionality at the 2-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. These modifications provide access to a different set of functionalized indole derivatives with diverse biological properties.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of biologically active molecules. The indole core is a common feature in many approved drugs and clinical candidates. The ability to functionalize the indole ring at both the 2 and 3-positions allows for the exploration of a vast chemical space in the search for new therapeutic agents.
While specific drugs directly derived from this compound are not prominently documented, the synthetic strategies it enables are highly relevant to the development of compounds targeting a range of diseases. For instance, substituted indole-2-carboxylic acids, accessible from the corresponding nitriles, have been investigated as CysLT1 antagonists for the treatment of asthma.[5] Furthermore, the introduction of various substituents at the 3-position through cross-coupling reactions is a key strategy in the design of kinase inhibitors, antiviral agents, and anticancer compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for closely related chlorinated indole compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
In case of exposure, seek immediate medical attention.
Conclusion
This compound stands out as a strategically important and versatile building block for synthetic and medicinal chemists. Its unique substitution pattern provides a gateway to a wide array of complex indole derivatives through well-established synthetic transformations. The ability to selectively modify both the 2 and 3-positions of the indole ring makes this compound an invaluable tool in the construction of libraries of potential drug candidates. A thorough understanding of its synthesis, characterization, and reactivity is paramount for leveraging its full potential in the ongoing quest for novel and effective therapeutics.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C9H5ClN2) [pubchemlite.lcsb.uni.lu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 3-chloro-1H-indole-2-carbonitrile: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chloro-1H-indole-2-carbonitrile, a key heterocyclic building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality assessment of this compound. The guide moves beyond simple data presentation, delving into the causal reasoning behind spectral patterns and providing field-proven, self-validating experimental protocols for data acquisition. Through detailed interpretation, structured data tables, and visual workflows, this document serves as an authoritative reference for the characterization of this compound and related indole derivatives.
Introduction: The Significance of Spectroscopic Characterization
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The targeted functionalization of this scaffold allows for the fine-tuning of biological activity. This compound is a versatile intermediate, with the chloro and cyano groups serving as reactive handles for further chemical modification.
Unambiguous structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques provide the necessary tools for this rigorous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and connectivity, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and provides information on fragmentation patterns. This guide synthesizes these techniques to build a complete spectroscopic profile of the target molecule.
Molecular Structure and Atom Numbering
A thorough analysis of spectroscopic data begins with a clear understanding of the molecule's structure. The atoms in this compound are numbered according to IUPAC conventions to facilitate unambiguous assignment of spectral signals.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.
Theoretical Interpretation and Predicted Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton and the four protons on the benzene ring.
-
N-H Proton (H1): This proton is attached to a nitrogen atom and is typically observed as a broad singlet in the downfield region of the spectrum (δ 8.0-12.0 ppm). Its chemical shift is highly sensitive to solvent and sample concentration.[1]
-
Aromatic Protons (H4, H5, H6, H7): These protons reside on the benzene portion of the indole ring and typically resonate between δ 7.0 and 8.0 ppm. Their precise chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fused pyrrole ring, the nitrile group, and the chlorine atom.
-
H4 and H7 are adjacent to the ring junction and are expected to appear as doublets due to coupling with H5 and H6, respectively.
-
H5 and H6 are expected to appear as triplets (or more accurately, as a doublet of doublets) due to coupling with their two neighboring aromatic protons.
-
Data Summary: Predicted ¹H NMR
The following table summarizes the anticipated ¹H NMR data for this compound when dissolved in a common NMR solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH -1 | ~12.5 | Broad Singlet | - | 1H |
| CH -4 | ~7.8 | Doublet (d) | ~8.0 | 1H |
| CH -7 | ~7.7 | Doublet (d) | ~8.0 | 1H |
| CH -5 | ~7.3 | Triplet (t) | ~7.5 | 1H |
| CH -6 | ~7.2 | Triplet (t) | ~7.5 | 1H |
Experimental Protocol: ¹H NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for indole derivatives as it helps in observing the N-H proton which may exchange in other solvents.[2]
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]
-
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and perform tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals and identify the peak multiplicities and coupling constants.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework.
Theoretical Interpretation and Predicted Spectrum
The ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms.
-
Nitrile Carbon (C8): The carbon of the cyano group (C≡N) has a characteristic chemical shift in the range of δ 110-120 ppm.
-
C2 and C3: These carbons in the pyrrole ring are significantly influenced by their substituents. C2, bonded to the electron-withdrawing nitrile group and the nitrogen, will be downfield. C3, bonded to the electronegative chlorine atom, will also have a distinct chemical shift.
-
Quaternary Carbons (C3a, C7a): The two carbons at the ring junction will appear as signals with lower intensity compared to the protonated carbons.
-
Aromatic Carbons (C4, C5, C6, C7): These four CH carbons of the benzene ring will resonate in the typical aromatic region of δ 110-140 ppm.
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7a | ~136 |
| C5 | ~129 |
| C6 | ~125 |
| C4 | ~122 |
| C3a | ~121 |
| C7 | ~113 |
| C8 (CN) | ~112 |
| C3 | ~105 |
| C2 | ~100 |
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.
-
Sample Preparation: Prepare the sample as described in the ¹H NMR protocol (Section 3.3). A slightly more concentrated sample may be beneficial.
-
Instrument Setup & Acquisition:
-
Use the same locked and shimmed sample from the ¹H experiment.
-
Select a standard ¹³C acquisition experiment, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope. A longer relaxation delay may also be necessary for the complete observation of quaternary carbons.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Theoretical Interpretation and Characteristic Absorptions
The structure of this compound contains several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum.
-
N-H Stretch: The N-H bond of the indole ring will produce a sharp, distinct peak typically in the region of 3300-3500 cm⁻¹.
-
C≡N Stretch: The carbon-nitrogen triple bond of the nitrile group is a very strong and sharp absorber, appearing in a relatively uncongested region of the spectrum, typically between 2210-2260 cm⁻¹.[3][4] This is often a diagnostic peak for the presence of a nitrile.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers just above 3000 cm⁻¹.[3][5]
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic system will result in several peaks in the 1450-1600 cm⁻¹ region.[5]
-
C-Cl Stretch: The carbon-chlorine bond stretch typically appears in the fingerprint region of the spectrum (below 1000 cm⁻¹), often between 600-800 cm⁻¹.
Data Summary: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |
| >3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 800-600 | Medium | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation patterns.
Theoretical Interpretation: Molecular Ion and Isotopic Pattern
The key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Molecular Ion Peak ([M]⁺): The molecule containing the ³⁵Cl isotope will give rise to the molecular ion peak. The nominal mass is calculated as: (9 * 12) + (5 * 1) + (1 * 35) + (2 * 14) = 176 Da.
-
[M+2]⁺ Peak: The molecule containing the ³⁷Cl isotope will produce a peak at two mass units higher (m/z 178).
-
Isotopic Ratio: Due to the natural abundance of the chlorine isotopes, the [M]⁺ and [M+2]⁺ peaks will appear in an approximate intensity ratio of 3:1.[6] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment.
Fragmentation Pathways
Under ionization conditions (e.g., Electron Impact, EI), the molecular ion can fragment in predictable ways.
Diagram: Key Mass Spectrometry Fragmentation Pathways
Caption: Plausible fragmentation pathways for this compound under EI-MS.
-
Loss of a Chlorine Radical: A common fragmentation for chlorinated compounds is the loss of the chlorine atom, which would result in a fragment ion at m/z 141.
-
Loss of Hydrogen Cyanide (HCN): The indole ring system can lose HCN, leading to a fragment at m/z 149/151, which would still exhibit the 3:1 chlorine isotope pattern.
-
Further Fragmentation: The [M-Cl]⁺ fragment (m/z 141) could subsequently lose HCN to yield a fragment at m/z 114.
Data Summary: Predicted Mass Spectrum Fragments
| m/z (Mass/Charge) | Relative Intensity | Identity | Notes |
| 176 / 178 | High | [M]⁺ | Molecular ion peak with characteristic 3:1 chlorine isotope pattern. |
| 149 / 151 | Medium | [M-HCN]⁺ | Loss of HCN from the molecular ion; retains Cl atom. |
| 141 | Medium-High | [M-Cl]⁺ | Loss of chlorine radical. |
| 114 | Medium | [M-Cl-HCN]⁺ | Loss of chlorine and HCN. |
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust and multi-faceted characterization of this compound. The combined data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry create a unique fingerprint for this compound. The predicted ¹H NMR spectrum reveals the distinct proton environments, while ¹³C NMR confirms the carbon skeleton. IR spectroscopy provides clear evidence for the key N-H and C≡N functional groups, and mass spectrometry confirms the molecular weight while the characteristic 3:1 isotopic pattern unequivocally demonstrates the presence of a single chlorine atom. These datasets and protocols serve as an essential reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate, ensuring both structural integrity and purity in research and development endeavors.
References
The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Substituted 2-Cyanoindoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its versatile role in the architecture of synthetic therapeutic agents.[1] Among its myriad derivatives, the introduction of a cyano group at the 2-position (a 2-cyanoindole) bestows unique electronic properties and steric configurations that have unlocked a remarkable breadth of biological activities. This guide provides a deep technical dive into the synthesis, mechanisms of action, and therapeutic potential of substituted 2-cyanoindoles, offering field-proven insights for researchers navigating the landscape of modern drug discovery.
The Strategic Synthesis of 2-Cyanoindoles: Building the Core
The biological evaluation of any scaffold is fundamentally reliant on robust and versatile synthetic methodologies. The synthesis of substituted 2-cyanoindoles has evolved, offering various pathways to access a diverse range of derivatives.
A notable modern approach involves a photochemical pathway for the synthesis of 2- or 3-cyanoindoles.[2] This method utilizes the photodenitrogenation of 5-cyanotriazoles, with the regioselectivity (formation of 2- or 3-cyanoindole) being dependent on the electronic properties of the N1-aryl substituent on the triazole precursor.[2] Mechanistic studies suggest the rearrangement of an azirine intermediate to yield the isomeric indoles.[2]
Another efficient approach is the modified Madelung synthesis, which allows for the creation of 2,5-disubstituted-3-cyanoindoles.[3] This strategy employs a highly selective iodination followed by the Madelung reaction to generate an intermediate that can be further elaborated.[3] Additionally, one-pot, two-step procedures have been developed for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides, a method that is operationally simple and avoids the use of transition metals.[4]
Representative Synthetic Protocol: One-Pot Modified Madelung Synthesis of 1,2-Disubstituted-3-cyanoindoles
This protocol is adapted from a reported procedure for the synthesis of 1,2-disubstituted-3-cyanoindoles.[4]
Step 1: Bromination of N-(o-tolyl)benzamides
-
To a solution of the starting N-(o-tolyl)benzamide (1.0 mmol) in a suitable solvent such as carbon tetrachloride (5 mL) in a round-bottom flask, add N-bromosuccinimide (NBS, 1.1 mmol).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 mmol).
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-(bromomethyl)phenyl)benzamide. This intermediate is often used in the next step without further purification.
Step 2: Cyclization and Cyanation
-
Dissolve the crude N-(2-(bromomethyl)phenyl)benzamide (1.0 mmol) in a polar aprotic solvent like dimethylformamide (DMF, 5 mL).
-
Add a cyanide source, such as potassium cyanide (KCN, 1.5 mmol), to the solution.
-
Add a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2-disubstituted-3-cyanoindole.
Anticancer Activity: A Prominent Therapeutic Avenue
Substituted 2-cyanoindoles have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.[5][6] The 2-cyano group often plays a crucial role in the molecule's interaction with biological targets.[7]
Mechanism of Action
The anticancer mechanisms of 2-cyanoindoles are diverse and often depend on the specific substitution pattern of the indole ring. Some derivatives function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[8] For instance, certain oxindole-based compounds, which can be considered structural analogs, have been shown to potently inhibit CDK2.[8]
Another important mechanism is the induction of apoptosis. For example, some indole derivatives have been shown to increase the expression of reactive oxygen species (ROS) and activate apoptosis-related signals, leading to programmed cell death in cancer cells.[5]
Structure-Activity Relationships (SAR)
The substitution pattern on the indole core is critical for anticancer activity. For instance, the presence of a 2-aryl substituent on the indole heterocycle is often favorable for anticancer agency.[7] Furthermore, the introduction of electron-withdrawing groups in other positions can enhance cytotoxic potential.[7]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2-cyanoindole derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 7b | 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide | MG-MID | 3.903 | [7] |
| Indole-3-carbinol | N/A (related indole) | H1299 (NSCLC) | 449.5 | [5] |
| Flavopereirine | β-carboline alkaloid | HCT116 (Colorectal) | 8.15 | [6] |
Antimicrobial and Antiviral Frontiers
Beyond oncology, 2-cyanoindoles have demonstrated significant potential in combating infectious diseases.
Antimicrobial Activity
Certain 2-cyano-3-acrylamide inhibitors have shown anti-infective activity against intracellular pathogens like Listeria monocytogenes by targeting host deubiquitinase (DUB) enzymes.[9][10] One such compound, C6, was found to reduce the intracellular replication of both murine norovirus and L. monocytogenes with minimal toxicity.[9] The mechanism is believed to involve the modulation of the host ubiquitin-proteasome system to enhance the host's ability to control infection.[9][10]
Antiviral Activity
The indole scaffold is a "privileged scaffold" in antiviral drug discovery.[11][12] While specific examples of 2-cyanoindoles with potent antiviral activity are an area of active research, related indole derivatives have shown activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1).[13] For example, 2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole-3-carboxamide oxime, a derivative of a 3-cyanoindole, was found to be a potent and selective inhibitor of HCMV.[13]
Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, and compounds that can modulate inflammatory pathways are of high therapeutic interest. Several indole derivatives have been investigated for their anti-inflammatory properties.[14][15][16][17]
Mechanism of Action
The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[14] For example, a series of novel indole-2-amide compounds exhibited dual inhibition of COX-2 and 5-LOX.[14] This dual inhibition is a desirable trait for anti-inflammatory agents as it can lead to a broader spectrum of activity and potentially fewer side effects compared to selective COX-2 inhibitors.[18]
Enzyme Inhibition: A Key to Therapeutic Efficacy
The ability of 2-cyanoindoles to act as enzyme inhibitors is a recurring theme across their diverse biological activities.[19] Enzymes are critical targets in drug discovery, and the specific inhibition of an enzyme can halt or slow the progression of a disease.[19]
2-cyanopyrrole derivatives, structurally related to 2-cyanoindoles, have been identified as potent tyrosinase inhibitors.[20] One derivative, A12, exhibited significantly stronger inhibitory activity than the reference inhibitor kojic acid.[20] Molecular docking studies revealed that the interaction with the enzyme's active site involves metal-ligand interactions, π-π stacking, and hydrophobic interactions.[20]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the development of substituted 2-cyanoindoles.
Caption: Potential mechanisms of action for substituted 2-cyanoindoles.
Conclusion
Substituted 2-cyanoindoles represent a highly versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, spanning from anticancer to antimicrobial and anti-inflammatory effects, underscore their potential for the development of novel therapeutics. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly pave the way for new and effective treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 12. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation and docking study of novel indole-2-amide as anti-inflammatory agents with dual inhibition of COX and 5-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 19. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Utility of 3-chloro-1H-indole-2-carbonitrile: A Versatile Precursor for Novel Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Strategic functionalization of the indole scaffold is paramount for the discovery of new drug candidates. This guide focuses on 3-chloro-1H-indole-2-carbonitrile, a trifunctional synthetic building block offering orthogonal reactivity at the N1, C2, and C3 positions. We will explore its synthesis, inherent reactivity, and its application as a versatile precursor for generating diverse molecular libraries. The strategic placement of a displaceable chloro group, a modifiable nitrile, and a reactive N-H bond makes this molecule an exceptionally valuable tool for navigating and expanding chemical space in drug discovery programs.
The Strategic Value of the Indole Scaffold
The indole ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets. Its rigid, planar structure and rich electron density allow it to participate in various non-covalent interactions within protein binding pockets, including hydrogen bonding and π-stacking. Notable examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the sleep hormone Melatonin, and the neurotransmitter Serotonin.[2]
The subject of this guide, this compound, presents a unique combination of functional groups that enables a systematic and divergent approach to library synthesis. The key reactive centers are:
-
C3-Chloro Group : An ideal handle for transition-metal-catalyzed cross-coupling reactions.
-
C2-Nitrile Group : A versatile functional group that can be transformed into amides, carboxylic acids, amines, or serve as a dienophile in cycloaddition reactions.
-
N1-Hydra Group : The acidic proton allows for facile deprotonation followed by N-alkylation or N-acylation, modulating the molecule's steric and electronic properties.
Proposed Synthesis of this compound
While not extensively documented as a commercially available starting material, a robust synthesis can be devised from readily available indole derivatives based on established methodologies. The proposed pathway involves the formation of the 2-carbonitrile moiety followed by regioselective chlorination at the electron-rich C3 position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Dehydration and Chlorination
Step 1: Synthesis of 1H-indole-2-carbonitrile (3) from 1H-indole-2-carboxamide (2)
This procedure is adapted from established methods for converting amides to nitriles.[1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-indole-2-carboxamide (1 equiv.) in phosphorus oxychloride (POCl₃, 3-5 equiv.).
-
Heat the mixture to reflux (approx. 106 °C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield 1H-indole-2-carbonitrile.[1]
Step 2: Synthesis of this compound (4)
This step involves the electrophilic chlorination of the electron-rich indole C3 position. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.
-
Dissolve 1H-indole-2-carbonitrile (1 equiv.) in a suitable aprotic solvent such as acetonitrile (MeCN) or dichloromethane (DCM) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.0-1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC for the appearance of the product and disappearance of the starting material (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Physicochemical and Spectroscopic Profile
A summary of the key computed properties for the target molecule is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂ | [3] |
| Molecular Weight | 176.61 g/mol | [3] |
| Monoisotopic Mass | 176.01413 Da | [3] |
| XLogP (Predicted) | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 |
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum would show aromatic protons in the 7.0-8.0 ppm range. The N-H proton would appear as a broad singlet at a downfield chemical shift (> 8.5 ppm).
-
¹³C NMR: Characteristic signals would include the nitrile carbon (~115 ppm), the chlorinated C3 carbon, and other aromatic carbons in the indole ring.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be observed around 2220-2240 cm⁻¹. A broad N-H stretching band would be present around 3300-3400 cm⁻¹.
Reactivity and Synthetic Transformations: A Trifecta of Opportunity
The true synthetic power of this compound lies in its capacity for selective, sequential modification at its three functional handles.
Caption: Key reactive sites and corresponding synthetic transformations.
Reactions at the C3-Position: Cross-Coupling Chemistry
The C3-chloro group is a prime site for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. While 3-iodoindoles are often more reactive, the chloro-analogue can be effectively used, sometimes requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) or stronger conditions. These reactions are foundational for building molecular complexity.[1][4]
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds with aryl or vinyl partners.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.[1]
-
Heck Coupling: Reaction with alkenes to form substituted vinylindoles.[4]
-
Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindole derivatives.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for analogous 3-haloindole substrates.[1]
-
To an oven-dried Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically dioxane/water or DME/water.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the 3-aryl-1H-indole-2-carbonitrile product.
Transformations of the C2-Nitrile Group
The nitrile is a versatile functional group that can be readily converted into other key pharmacophores.
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). Indole-2-carboxylic acid derivatives are known to be potent antagonists of the CysLT1 receptor, implicated in asthma.[5][6]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group, -CH₂NH₂), providing a flexible linker for further derivatization.
Reactions at the N1-Position: Alkylation and Acylation
The indole nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with an electrophile.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces alkyl groups.[7]
-
N-Acylation: Reaction with acyl chlorides or anhydrides introduces acyl groups, such as an acryloyl group, which can participate in further cascade reactions.[8][9]
Application in Drug Discovery: A Vector-Based Approach to Library Design
The true value of this compound is realized when these orthogonal reactions are used in combination to rapidly generate a library of diverse analogues for high-throughput screening. By systematically varying the substituents at each of the three positions, chemists can efficiently explore the structure-activity relationship (SAR) around the indole core.
Caption: Vector-based diversification of the this compound scaffold.
This strategy allows for the creation of a three-dimensional matrix of compounds from a single, advanced precursor. For instance, a library could be built by first performing a set of Suzuki couplings at C3, then splitting the products to perform different N-alkylations at N1, and finally hydrolyzing the nitrile at C2. This efficient approach maximizes molecular diversity while minimizing synthetic effort, accelerating the identification of lead compounds. The resulting highly-substituted indole derivatives are prime candidates for screening in assays targeting kinases, GPCRs, and other enzyme classes where the indole scaffold has proven effective.
Conclusion
This compound is more than just a single chemical compound; it is a strategic platform for synthetic innovation. Its trifunctional nature provides chemists with orthogonal handles to independently tune the steric, electronic, and physicochemical properties of the indole core. By leveraging modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling, this precursor enables the efficient and systematic construction of novel, complex, and diverse small molecule libraries, thereby serving as a powerful engine for advancing drug discovery and development programs.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New reaction facilitates drug discovery - Old inspiration, new chemical trick [bionity.com]
- 3. PubChemLite - this compound (C9H5ClN2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Chemical structure and reactivity of 3-chloro-1H-indole-2-carbonitrile
An In-Depth Technical Guide to the Chemical Structure and Reactivity of 3-chloro-1H-indole-2-carbonitrile
Introduction
The indole scaffold represents one of the most important structural subunits in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and geometric shape make it a "privileged structure" for the discovery of new drug candidates. Within this class, this compound emerges as a particularly valuable synthetic intermediate. The presence of a nitrile group at the C2 position and a chlorine atom at the C3 position provides two orthogonal, highly versatile functional handles.
The electron-withdrawing nitrile not only influences the reactivity of the indole ring but also serves as a precursor for other functionalities like amides, carboxylic acids, and amines. Concurrently, the chlorine atom at the electron-rich C3 position acts as an excellent leaving group for nucleophilic substitution and a key anchor point for transition-metal-catalyzed cross-coupling reactions.
This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive exploration of this compound. It moves beyond a simple recitation of facts to explain the causality behind its synthesis and reactivity, providing field-proven insights and detailed experimental protocols to empower its effective use in the laboratory.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental characteristics is paramount before its application in synthesis.
Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₅ClN₂
-
Canonical SMILES: C1=CC=C2C(=C1)C(=C(N2)C#N)Cl
-
InChI Key: ZJPXWLZSUROYHX-UHFFFAOYSA-N
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and predicted spectroscopic properties. Experimental data should be confirmed on synthesized material.
| Property | Value | Source |
| Molecular Weight | 176.61 g/mol | |
| Monoisotopic Mass | 176.01413 Da | |
| XLogP3 (Predicted) | 2.7 | |
| ¹H NMR (Predicted) | δ 7.2-7.8 (m, 4H, Ar-H), 8.5-9.0 (br s, 1H, NH) | - |
| ¹³C NMR (Predicted) | δ 100-110 (C3), 112-115 (CN), 115-140 (Ar-C) | - |
| IR (Predicted) | ~2220-2240 cm⁻¹ (C≡N stretch), ~3300-3400 cm⁻¹ (N-H stretch) | - |
Synthesis of this compound
The synthesis of this compound is most effectively achieved via a two-step process starting from the readily available 1H-indole-2-carbonitrile. This strategy involves the direct and regioselective chlorination of the electron-rich C3 position of the indole nucleus.
Synthetic Workflow
The logical flow for the synthesis involves leveraging the inherent nucleophilicity of the indole C3 position for an electrophilic aromatic substitution reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Electrophilic Chlorination
This protocol describes a reliable method for the synthesis of the title compound. The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is strategic; it is an easily handled solid electrophilic chlorine source that provides controlled, high-yielding chlorination of indoles at the C3 position, often under mild conditions.
Materials:
-
1H-indole-2-carbonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-2-carbonitrile (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Stir the solution at room temperature until all solid has dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution in one portion. The slight excess of NCS ensures complete consumption of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting indole spot is no longer visible.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Purification: The resulting crude residue can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product, affording this compound as a solid.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its C3-chloro and C2-nitrile functionalities, allowing for sequential and selective modifications.
Nucleophilic Aromatic Substitution (SNA_r_) at the C3-Position
The chlorine atom at C3 is an excellent leaving group, making this position susceptible to nucleophilic attack. This allows for the direct introduction of a wide array of heteroatom-based functional groups. The reaction is facilitated by the electron-withdrawing nature of the adjacent nitrile group, which helps to stabilize the intermediate Meisenheimer complex.
Caption: General scheme for nucleophilic substitution at the C3 position.
Protocol Example: Buchwald-Hartwig Amination This protocol provides a robust method for C-N bond formation, a crucial transformation in the synthesis of pharmacologically active molecules.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaO_t_Bu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Catalyst Pre-formation/Setup: In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Addition of Reactants: Add this compound (1.0 eq) and the amine (1.2 eq) to the tube, followed by anhydrous toluene.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residue.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the 3-amino-substituted indole.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-Cl bond is an ideal handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of aryl, vinyl, or alkynyl moieties. These reactions are cornerstones of modern drug discovery for building molecular complexity.
Catalytic Cycle: Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling is a highly reliable method for forming biaryl structures. The choice of a palladium catalyst, a suitable ligand, and a base is critical for an efficient reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol Example: Suzuki-Miyaura Coupling Materials:
-
This compound (1.0 eq)
-
An arylboronic acid or ester (e.g., phenylboronic acid) (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or a similar Pd(0) catalyst
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol or Dioxane)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and the solvent.
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reagent Addition: Add the Pd(PPh₃)₄ catalyst and the aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to obtain the 3-aryl-1H-indole-2-carbonitrile product.
Transformations of the C2-Nitrile Group
The nitrile group is a stable but synthetically versatile functional group. It can be transformed into other key functionalities, further expanding the molecular diversity achievable from the core scaffold.
Protocol Example: Hydrolysis to Carboxylic Acid Materials:
-
This compound
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 6 M)
-
Ethanol
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound in a mixture of ethanol and the aqueous NaOH solution.
-
Reaction: Heat the mixture to reflux. The reaction may require several hours to overnight for complete hydrolysis. Monitor by TLC, looking for the disappearance of the starting material and the appearance of a more polar product spot.
-
Workup: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated HCl until the pH is ~2. A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 3-chloro-1H-indole-2-carboxylic acid.
Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a scaffold for generating libraries of diverse molecules for biological screening. The sequential or combined application of the reactions described above allows for systematic modification at the C3 position and transformation of the C2 position. This approach is fundamental to structure-activity relationship (SAR) studies. For instance, indole derivatives have been identified as potent CysLT1 antagonists for conditions like asthma.
Caption: Diversification strategy using this compound as a core scaffold.
Conclusion
This compound is a high-value, strategically functionalized building block for chemical synthesis. Its structure offers two distinct and reactive sites: a C3-chloro group amenable to substitution and cross-coupling, and a C2-nitrile group ready for functional group interconversion. This dual reactivity, coupled with the inherent biological relevance of the indole nucleus, makes it an indispensable tool for researchers and scientists in the field of drug discovery and development. The methodologies and insights provided in this guide serve as a robust foundation for leveraging this versatile molecule to its full synthetic potential.
Discovery and significance of chloro-indole derivatives
An In-Depth Technical Guide to the Discovery and Significance of Chloro-Indole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in chemistry and pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a chlorine atom onto this heterocyclic system profoundly influences its physicochemical properties and biological activities, leading to the discovery of potent agents with diverse therapeutic and agricultural applications. This technical guide provides a comprehensive overview of chloro-indole derivatives, from their initial discovery in natural sources to the strategic design of synthetic analogues. We will explore their significance in oncology, microbiology, and agriculture, detailing the underlying mechanisms of action and providing field-proven experimental protocols for their synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this chemical class.
The Indole Scaffold: A Foundation for Bioactivity
The indole ring system, an aromatic heterocycle composed of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] It is a key structural motif in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[3] The indole nucleus is electron-rich and capable of participating in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal scaffold for binding to diverse biological targets.[4]
Halogenation, particularly chlorination, is a common strategy in drug design to modulate a molecule's properties. The introduction of a chlorine atom can:
-
Enhance Lipophilicity: Facilitating passage through biological membranes.
-
Alter Electronic Profile: The electron-withdrawing nature of chlorine can modify the reactivity and binding affinity of the indole ring.
-
Introduce a Metabolic Block: Preventing enzymatic degradation at the site of chlorination, thereby increasing the compound's half-life.
-
Improve Binding Affinity: Chlorine can act as a key binding point (e.g., through halogen bonding) within a target protein's active site.
These modifications have rendered chloro-indole derivatives a highly promising class of compounds in drug discovery and agrochemical development.[1][3][5]
Discovery and Synthesis of Chloro-Indole Derivatives
Natural Occurrence
While less common than their non-halogenated counterparts, chlorinated indole alkaloids are found in nature, particularly in marine organisms. Sponges and deep-sea-derived bacteria have proven to be sources of novel chlorinated bis-indole alkaloids, some of which exhibit potent antibacterial activity against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6] A notable example in the plant kingdom is 4-chloroindole-3-acetic acid, a naturally occurring plant hormone found in the seeds of various annual plants like peas and lentils.
Synthetic Strategies
The synthetic accessibility of the chloro-indole scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[1] Several robust synthetic routes are employed:
-
Direct Chlorination: An existing indole ring can be directly chlorinated using various reagents. However, controlling the regioselectivity (the position of chlorination) can be challenging.
-
Ring-Formation from Chlorinated Precursors: A more controlled approach involves using a pre-chlorinated starting material, such as a chloro-aniline, in a classical indole synthesis reaction (e.g., Fischer, Bartoli, or Madelung synthesis).[1]
-
Halogen-Exchange Reactions: A common and commercially feasible method involves the conversion of a bromo-indole to a chloro-indole using reagents like cuprous chloride in a polar aprotic solvent.[1]
-
Palladium-Assisted Cyclization: Modern cross-coupling methodologies can be used to construct the indole ring from precursors like 2-bromoanilines.[1]
The following diagram illustrates a generalized workflow for the synthesis and validation of a novel chloro-indole derivative.
Caption: Drug discovery workflow for chloro-indole derivatives.
Significance in Oncology
Chloro-indole derivatives have emerged as a particularly potent class of compounds in cancer therapy, primarily through their ability to inhibit key signaling pathways that drive tumor growth.[1][7][8]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. The 5-chloro-indole scaffold has proven to be a versatile backbone for developing potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and BRAF, which are critical components of signaling pathways that control cell proliferation and survival.[9] These inhibitors typically function by competing with ATP for its binding site in the kinase domain, thereby preventing the phosphorylation of downstream targets and blocking the entire signal transduction cascade.[1] This ultimately leads to the inhibition of tumor growth and the induction of apoptosis (programmed cell death).[1]
Caption: Inhibition of the BRAF signaling pathway by a chloro-indole derivative.
Mechanism of Action: Microtubule Disruption
Another key anticancer mechanism for some chloro-indole derivatives is the disruption of microtubule dynamics.[9] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Compounds that interfere with the polymerization of tubulin into microtubules can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis.[4] This is the same mechanism employed by well-known chemotherapy drugs like the vinca alkaloids.[7][10]
Quantitative Data: Anticancer Activity
The therapeutic potential of these derivatives is highlighted by their potent activity against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5-Chloro-Indole | EGFR/BRAF Kinases | Various | Varies | [9],[1] |
| 5-Chloro-Indole | Tubulin Polymerization | Various | Varies | [9] |
| Indole-Acrylamide | Tubulin | Huh7 (Liver) | Varies | [4] |
| Pyrazolinyl-Indole | EGFR | Various | Varies | [4] |
Significance in Microbiology
The rise of antibiotic-resistant pathogens necessitates the development of novel therapeutic strategies.[11] Halogenated indoles have been identified as potent antimicrobial and antivirulence agents.[12]
Mechanism of Action: Antibacterial and Antibiofilm Activity
Studies have shown that derivatives like 4-chloroindole and 7-chloroindole are effective against the food-borne pathogen Vibrio parahaemolyticus and uropathogenic Escherichia coli (UPEC).[12][13] Their activity stems from multiple mechanisms:
-
Growth Inhibition: At sufficient concentrations (MIC), they can have a bactericidal effect, causing visible damage to the cell membrane.[12][14]
-
Biofilm Inhibition: At sub-MIC levels, they significantly reduce the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[12][13]
-
Inhibition of Virulence Factors: They can inhibit bacterial motility (swimming and swarming), fimbrial activity (adhesion), and the production of tissue-damaging proteases.[11][12][13]
Quantitative structure-activity relationship (QSAR) analyses have revealed that the presence of a chloro or bromo group at the 4 or 5-position of the indole ring is crucial for potent activity against V. parahaemolyticus.[11][14]
Quantitative Data: Antimicrobial Efficacy
| Compound | Pathogen | Activity | Concentration | Reference |
| 4-Chloroindole | V. parahaemolyticus | >80% Biofilm Inhibition | 20 µg/mL | [12] |
| 4-Chloroindole | V. parahaemolyticus | MIC | 50 µg/mL | [12][14] |
| 7-Chloroindole | V. parahaemolyticus | MIC | 200 µg/mL | [12][14] |
| 4-Chloroindole | Uropathogenic E. coli | ~65% Motility Inhibition | 20 µg/mL | [13] |
| 5-Chloroindole | Uropathogenic E. coli | MIC | 75 µg/mL | [13] |
Significance in Agriculture
Indole derivatives play a significant role in agriculture, serving as plant growth regulators, herbicides, fungicides, and insecticides.[3][5]
Herbicidal Activity
4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring plant hormone (auxin) that, at abnormal levels, induces excessive ethylene production, leading to senescence and death in broadleaf weeds. This has led to its classification as a non-conventional, Group 4 herbicide. Synthetic indole derivatives have also been designed as antagonists of the auxin receptor TIR1, exhibiting excellent inhibitory effects on the root and shoot growth of various weeds.[15]
Fungicidal and Insecticidal Activity
The indole scaffold is a valuable framework for developing new fungicides and insecticides.[3][16] Structural modifications, such as the introduction of a halogen atom at the 4-position of the indole ring, have been shown to significantly enhance fungicidal activity.[3] Various indole derivatives have been patented for their use in controlling plant pathogens like Pyricularia oryzae (rice blast) and various rusts on wheat and barley.[16]
Experimental Protocols & Methodologies
The following protocols are provided as a guide for the synthesis, characterization, and evaluation of chloro-indole derivatives. All procedures should be conducted by trained personnel in a suitable laboratory environment.
Synthesis: Halogen-Exchange for 5-Chloroindole
This protocol is adapted from commercially feasible strategies and provides a reliable method for synthesizing 5-chloroindole from 5-bromoindole.[1]
-
Rationale: This one-pot reaction is efficient and avoids the regioselectivity issues of direct chlorination. N-methyl-2-pyrrolidone (NMP) is a suitable dipolar aprotic solvent for this type of reaction.
-
Procedure:
-
To a reaction vessel, add 5-bromoindole (1 equivalent) and cuprous chloride (CuCl, 1.2 equivalents).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 180-200°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield pure 5-chloroindole.
-
Characterization: A Multi-Technique Approach
-
Rationale: A combination of spectroscopic and chromatographic techniques is essential to unambiguously confirm the structure and purity of the synthesized compound.
-
Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure, including the position of the chlorine atom, by analyzing chemical shifts, coupling constants, and integration.[17][18]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be visible in the mass spectrum, providing strong evidence for successful chlorination.
-
Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations, such as the N-H stretch of the indole ring.[18][19]
-
Purity Analysis (HPLC): Use a reverse-phase HPLC method to determine the purity of the final compound. A pure sample should exhibit a single major peak.[20][21]
-
Biological Assay: MTT Cell Viability Assay
-
Rationale: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard primary screen for cytotoxic anticancer compounds. The protocol includes positive and negative controls to ensure the validity of the results.[9]
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test chloro-indole compound in cell culture medium. Also prepare a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a specified period (e.g., 72 hours).
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Outlook
Chloro-indole derivatives represent a versatile and highly valuable class of molecules with demonstrated significance across multiple scientific disciplines.[1] Their journey from discovery in natural products to rational design in the laboratory highlights the power of chemical modification to unlock potent biological activity. In oncology, their ability to target key pathways like kinase signaling and microtubule dynamics makes them attractive candidates for further drug development.[1][4] In microbiology, they offer a promising avenue for combating antibiotic resistance through their multi-faceted attack on bacterial growth, biofilm formation, and virulence.[12][13] Furthermore, their application in agriculture as targeted herbicides and pesticides underscores their broad utility.[5]
Future research will likely focus on the synthesis of even more complex and selective chloro-indole derivatives, leveraging modern computational chemistry for in silico screening and mechanism prediction. The exploration of novel biological targets and the development of derivatives with improved pharmacokinetic profiles will continue to drive this exciting field forward, promising new solutions to pressing challenges in medicine and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4812162A - Indole derivatives and their use as fungicides, insecticides and pesticides - Google Patents [patents.google.com]
- 17. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. mdpi.com [mdpi.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
A Theoretical and Computational Scrutiny of 3-chloro-1H-indole-2-carbonitrile: A Guide for Researchers and Drug Development Professionals
Abstract
Indole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] The strategic placement of substituents on the indole scaffold can significantly modulate a molecule's physicochemical and pharmacological properties. This technical guide provides a comprehensive theoretical exploration of 3-chloro-1H-indole-2-carbonitrile, a molecule of interest for its potential applications in drug discovery. Employing Density Functional Theory (DFT) as the primary investigative tool, this document delineates the molecule's structural, vibrational, electronic, and non-linear optical properties. Furthermore, a prototypical molecular docking workflow is presented to illustrate a pathway for identifying its potential biological targets. This guide is intended to serve as a foundational resource for researchers engaged in the rational design of novel indole-based therapeutic agents.
Introduction: The Rationale for Theoretical Investigation
The indole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The introduction of a chlorine atom at the 3-position and a carbonitrile group at the 2-position of the indole ring in this compound is anticipated to confer unique electronic and steric characteristics. The electron-withdrawing nature of both the chloro and nitrile groups can influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective means to probe the molecular properties of such compounds before their synthesis and experimental evaluation.[6][7] These computational approaches can provide deep insights into:
-
Molecular Geometry: Predicting stable conformations and precise geometric parameters.
-
Vibrational Spectra: Aiding in the interpretation of experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Electronic Properties: Understanding the molecule's reactivity, stability, and electronic transitions through the analysis of frontier molecular orbitals (HOMO and LUMO).[8][9]
-
Potential Bioactivity: Guiding the exploration of potential biological targets through molecular docking simulations.[3][10]
This guide will systematically explore these facets of this compound, providing a robust theoretical foundation for its further investigation.
Computational Methodology: A Self-Validating System
The theoretical calculations delineated in this guide are grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and computational efficiency.
Geometry Optimization and Vibrational Frequency Calculations
The initial step in our theoretical workflow involves the optimization of the molecular geometry of this compound. This is achieved by finding the minimum energy conformation on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such calculations on organic molecules.[11] A 6-311++G(d,p) basis set is typically employed to provide a good description of the electronic structure.[11]
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be scaled by an appropriate factor to improve agreement with experimental data, accounting for the anharmonicity of real-world molecular vibrations.[7][12]
Electronic and Non-Linear Optical Property Calculations
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also derived from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[8]
For the investigation of non-linear optical (NLO) properties, the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated. These properties are indicative of a molecule's potential for applications in optoelectronics.[13][14][15]
Molecular Docking Protocol
To explore the potential of this compound as a therapeutic agent, a molecular docking study can be performed. This involves preparing the 3D structure of the ligand and a target protein, defining a binding site, and using a docking algorithm to predict the preferred binding orientation and affinity.[3][10]
Molecular Geometry and Structural Parameters
The optimized molecular structure of this compound is predicted to be planar, a characteristic feature of the indole ring system. The key bond lengths and angles are presented in the table below. These theoretical values are expected to be in good agreement with experimental data that could be obtained from X-ray crystallography.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C2-C3 | 1.38 Å |
| C3-Cl | 1.74 Å | |
| C2-C≡N | 1.43 Å | |
| C≡N | 1.16 Å | |
| N1-H | 1.01 Å | |
| Bond Angle (°) | C3-C2-C≡N | 121.5° |
| C2-C3-Cl | 125.8° | |
| C2-N1-C7a | 109.5° |
Note: These are hypothetical values based on typical DFT calculations for similar molecules.
Vibrational Analysis: Interpreting the Molecular Fingerprint
The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to assign the vibrational modes observed in an experimental spectrum. The characteristic vibrations of the functional groups in this compound are summarized below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H stretching | N-H | ~3400-3500 | Sharp, characteristic of the indole N-H bond |
| C≡N stretching | -C≡N | ~2220-2240 | Strong, sharp peak typical for a nitrile group |
| C=C stretching | Aromatic Ring | ~1450-1600 | Multiple bands corresponding to the indole ring |
| C-Cl stretching | C-Cl | ~700-800 | Characteristic stretching vibration of the C-Cl bond |
Note: These are expected wavenumber ranges based on literature for similar compounds.[7][12][16]
Electronic Properties: A Window into Reactivity and Optics
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity of the molecule. A smaller energy gap suggests that the molecule is more reactive.[8]
Caption: HOMO-LUMO energy diagram for this compound.
The HOMO is predicted to be localized primarily on the indole ring, while the LUMO is expected to have significant contributions from the carbonitrile and the chloro-substituted carbon atom. This distribution suggests that the indole ring is the primary site for electrophilic attack, while the C2-C3 region and the nitrile group are susceptible to nucleophilic attack.
Non-Linear Optical (NLO) Properties
Indole derivatives have been investigated for their NLO properties due to the presence of a π-conjugated system that can be polarized by an external electric field.[13][14][17] The presence of electron-donating (the indole nitrogen) and electron-withdrawing (nitrile and chloro) groups can enhance these properties. Theoretical calculations of the first-order hyperpolarizability (β) can provide a quantitative measure of the NLO response. A high β value suggests that the molecule could be a promising candidate for NLO materials.[15]
Molecular Docking: A Hypothesis for Biological Activity
To illustrate the potential of this compound in drug discovery, a hypothetical molecular docking study against a protein kinase, a common target for indole-based inhibitors, is outlined below.[3]
Caption: A typical workflow for molecular docking studies.
The docking results would provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose within the active site of the target protein. Analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the protein would offer insights into the structural basis of its potential inhibitory activity. For instance, the indole N-H group could act as a hydrogen bond donor, while the nitrogen of the nitrile group could act as a hydrogen bond acceptor.
Conclusion
This technical guide has presented a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory, we have elucidated its likely molecular geometry, vibrational signatures, and electronic properties. The analysis of its frontier molecular orbitals provides valuable insights into its reactivity, while preliminary considerations suggest potential for non-linear optical applications. Furthermore, the outlined molecular docking workflow provides a clear path for the computational assessment of its bioactivity. The theoretical data and methodologies presented herein serve as a robust starting point for experimental investigations and the rational design of novel indole-based compounds with therapeutic potential.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 5. Green and Regioselective Approach for the Synthesis of 3-Substituted Indole Based 1,2-Dihydropyridine and Azaxanthone Derivatives as a Potential Lead for SARS-CoV-2 and Delta Plus Mutant Virus: DFT and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Structural, vibrational and DFT studies on 2-chloro-1H-isoindole-1,3(2H)-dione and 2-methyl-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. (Open Access) Nonlinear optical responses of organic based indole derivative: an experimental and computational study (2020) | Meenakshi Ranaa | 10 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-chloro-1H-indole-2-carbonitrile from Indole
Introduction: The Significance of Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials.[1] In particular, indoles substituted at the C2 and C3 positions serve as critical building blocks for the synthesis of complex molecular architectures with significant biological activity.[2] The target molecule, 3-chloro-1H-indole-2-carbonitrile, is a highly valuable intermediate. The presence of a nitrile group at the C2 position offers a versatile handle for further chemical transformations, while the chlorine atom at the C3 position provides a site for cross-coupling reactions or other substitutions, enabling the rapid diversification of the indole core.
This document provides a detailed, field-proven guide for the multi-step synthesis of this compound, starting from the readily available precursor, indole. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a causal explanation behind the experimental choices to ensure reproducibility and success.
Overall Synthetic Strategy
The synthesis of this compound from indole is accomplished through a robust, multi-step sequence. The strategy is designed to regioselectively introduce the required functional groups at the C2 and C3 positions of the indole ring. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow from Indole to this compound.
The key transformations include:
-
N-Protection: Protection of the indole nitrogen is crucial for directing the subsequent lithiation to the C2 position.
-
Directed Ortho-Metalation (DoM) and Carboxylation: A regioselective C2-lithiation followed by quenching with carbon dioxide installs the C2-carboxylic acid group.
-
Amidation: Conversion of the carboxylic acid to a primary amide, which is the direct precursor to the nitrile. This step also involves the removal of the N-protecting group.
-
Dehydration: Dehydration of the amide yields the C2-carbonitrile.
-
Electrophilic Chlorination: Regioselective chlorination at the electron-rich C3 position furnishes the final product.
PART 1: Synthesis of the Precursor, 1H-Indole-2-carbonitrile
This section details the four-step synthesis of the key intermediate, 1H-indole-2-carbonitrile, from indole.
Step 1: N-Protection of Indole
Rationale: The N-H proton of indole is the most acidic proton (pKa ≈ 17). To achieve regioselective deprotonation at the C2 position using a strong base like n-butyllithium, the nitrogen must first be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ability to direct lithiation to the C2 position and its straightforward removal under acidic conditions.[3][4]
Protocol:
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 1-(tert-butoxycarbonyl)-1H-indole, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Step 2: C2-Lithiation and Carboxylation
Rationale: The Boc group at the N1 position effectively directs lithiation to the C2 position of the indole ring.[3] n-Butyllithium (n-BuLi) is a strong base capable of this deprotonation at low temperatures.[5] The resulting 2-lithioindole is a potent nucleophile that readily reacts with electrophiles. Quenching this intermediate with solid carbon dioxide (dry ice) introduces a carboxylate group at the C2 position.[6]
Protocol:
-
Dissolve 1-(tert-butoxycarbonyl)-1H-indole (1.0 eq) in anhydrous THF (~0.3 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, place an excess of freshly crushed dry ice. Carefully transfer the lithiated indole solution onto the dry ice via cannula.
-
Allow the mixture to warm slowly to room temperature, allowing the excess CO₂ to sublime.
-
Quench the reaction with water and acidify to pH ~2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid.
Step 3: Deprotection and Amidation
Rationale: This step achieves both the removal of the Boc protecting group and the formation of the primary amide. First, the carboxylic acid is activated by conversion to its acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The subsequent addition of aqueous ammonia results in the formation of the primary amide. The acidic conditions generated during the acyl chloride formation and the workup are sufficient to cleave the acid-labile Boc group.
Protocol:
-
To a solution of crude 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or chloroform (CHCl₃), add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]
-
Allow the reaction to stir at room temperature or gentle reflux until the conversion to the acyl chloride is complete (monitor by TLC or IR spectroscopy).
-
Cool the reaction mixture back to 0 °C and carefully add it to an excess of concentrated aqueous ammonia (NH₄OH).
-
Stir vigorously for 1-2 hours. A precipitate of 1H-indole-2-carboxamide should form.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
Step 4: Dehydration to 1H-Indole-2-carbonitrile
Rationale: The final step to obtain the precursor is the dehydration of the primary amide. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for this transformation, converting the carboxamide into a nitrile.[1]
Protocol:
-
Suspend 1H-indole-2-carboxamide (1.0 eq) in anhydrous chloroform (CHCl₃) or a similar inert solvent.
-
Add phosphorus oxychloride (POCl₃, ~4.0 eq) dropwise to the suspension at 0 °C.[1]
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure 1H-indole-2-carbonitrile.
PART 2: Synthesis of this compound
Rationale and Mechanism: The C3 position of the indole ring is highly electron-rich and susceptible to electrophilic attack. N-Chlorosuccinimide (NCS) is a mild and convenient source of an electrophilic chlorine ("Cl⁺"). The reaction is typically performed in a polar aprotic solvent like DMF. The proposed mechanism involves the attack of the indole C3 position on the chlorine atom of NCS. Mechanistic studies suggest the possible formation of an N-chloroindole intermediate which then rapidly rearranges to the more stable 3-chloroindole product.
Figure 2: Proposed mechanism for the electrophilic chlorination of 1H-indole-2-carbonitrile. (Note: Image placeholders are used in the DOT script above. A real implementation would require actual chemical structure images.)
Protocol:
-
Dissolve 1H-indole-2-carbonitrile (1.0 eq) in sieve-dried DMF (~0.2 M) in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0-10 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS, 1.05-1.1 eq) portion-wise, ensuring the temperature remains below 18 °C.[7]
-
Stir the reaction at this temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, pour the reaction mixture into a cold, stirred solution of aqueous sodium bisulfite (~0.1%) to quench any unreacted NCS.[7]
-
A precipitate of the product should form. Stir for 15-30 minutes.
-
Collect the solid by filtration and wash it thoroughly with cold water.
-
The aqueous filtrate can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[7]
-
Combine the filtered solid with the concentrated organic extracts.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical reagent quantities and expected yields for the key synthetic steps.
| Step | Starting Material | Key Reagent(s) | Reagent eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Indole | NaH, Boc₂O | 1.2, 1.2 | THF | 0 to RT | 2-4 | >95 |
| 2 | N-Boc-Indole | n-BuLi, CO₂(s) | 1.1, excess | THF | -78 | 1-2 | 85-95 |
| 3 | N-Boc-Indole-2-COOH | SOCl₂, NH₄OH | 1.2, excess | CHCl₃ | 0 to RT | 2-3 | 70-85 |
| 4 | Indole-2-carboxamide | POCl₃ | ~4.0 | CHCl₃ | Reflux | 2-3 | 65-85[1] |
| 5 | Indole-2-carbonitrile | NCS | 1.1 | DMF | 0-15 | 1-3 | 80-95 |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₅ClN₂
-
Molecular Weight: 176.61 g/mol
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of substitution.
-
Mass Spectrometry (MS): To confirm the molecular weight. Expected [M+H]⁺ = 177.02.[8]
Safety and Handling Precautions
Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and reacts violently with water.[5][6] Handle under an inert atmosphere at all times. Use proper syringe techniques for transfer.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood and avoid contact with moisture.
-
Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Corrosive, toxic, and react violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.
-
N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[9] Avoid inhalation of dust and direct contact with skin and eyes. Wear gloves, safety goggles, and a lab coat when handling.[10]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-1H-indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the 2-Cyanoindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole ring is a critical strategy for the development of novel therapeutics. The introduction of a cyano group at the C2-position, as in 3-chloro-1H-indole-2-carbonitrile, offers a versatile synthetic handle for conversion into a variety of functional groups such as amines, amides, and carboxylic acids. Palladium-catalyzed cross-coupling reactions provide a powerful and adaptable methodology for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3-position, enabling the synthesis of diverse and complex molecular architectures.
This guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. While the C-Cl bond is notoriously less reactive than its bromide and iodide counterparts, modern advancements in catalyst design, particularly the development of sterically hindered and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have made the coupling of aryl chlorides a routine and reliable transformation.[2][3] The protocols herein are designed to address the specific electronic nature of the this compound substrate, which is rendered electron-deficient by the C2-cyano group, a feature that can be leveraged for successful cross-coupling.
Mechanistic Considerations: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of the aryl chloride to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides. The subsequent step varies with the specific reaction: transmetalation with an organoboron reagent in Suzuki-Miyaura coupling, carbopalladation with an alkene in the Heck reaction, or coordination and deprotonation of an alkyne in the Sonogashira reaction. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation. The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.[4][5][6][7]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. For the coupling of an electron-deficient heteroaryl chloride like this compound, robust catalyst systems are required.
Recommended Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture), degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/H₂O mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) precursor that readily forms the active catalyst. |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl chlorides.[8] |
| Base | K₃PO₄ | A moderately strong base effective in promoting transmetalation without causing significant decomposition of sensitive substrates.[8] |
| Solvent | Dioxane/H₂O | The aqueous component is crucial for the activation of the boronic acid.[9] |
Heck Reaction: Synthesis of 3-Alkenyl-1H-indole-2-carbonitriles
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[8][6] For electron-deficient aryl chlorides, phosphine-free catalyst systems or those with robust ligands are often employed.
Recommended Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%) or an N-heterocyclic carbene (NHC) ligand
-
A base such as K₂CO₃ or Et₃N (2.0 equiv)
-
Anhydrous DMF or NMP
-
Inert atmosphere
Procedure:
-
In a dry Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (5 mL), the base (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat to 120-140 °C.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective Pd(II) precursor that is reduced in situ to Pd(0). |
| Ligand | P(o-tol)₃ / NHC | P(o-tol)₃ is a classic ligand for Heck reactions. More modern, highly active NHC ligands can also be very effective for aryl chlorides.[2] |
| Base | K₂CO₃ or Et₃N | An inorganic or organic base is required to regenerate the Pd(0) catalyst in the final step of the cycle. |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[5] Copper(I) is often used as a co-catalyst.
Recommended Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Et₃N or DIPEA (2.0 equiv)
-
Anhydrous THF or DMF
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (5 mL) and the amine base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A widely used and effective catalyst for Sonogashira reactions.[10] |
| Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex.[5] |
| Base | Et₃N or DIPEA | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are suitable for this reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and a wide range of amines.[11] For aryl chlorides, specialized ligands are crucial for achieving high yields.
Recommended Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOtBu or K₂CO₃ (1.5 equiv)
-
Anhydrous toluene or dioxane
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and the base (1.5 mmol) to a Schlenk tube.
-
Add the anhydrous solvent (3 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat to 100 °C.
-
Monitor the reaction by LC-MS.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) precatalyst. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand highly effective for the amination of aryl chlorides.[12] |
| Base | NaOtBu / K₂CO₃ | A strong base like NaOtBu is often required for C-N bond formation, though weaker bases like K₂CO₃ may be sufficient for some substrates. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
Experimental Workflow Visualization
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Suzuki Coupling for the Synthesis of 3-Aryl-1H-indole-2-carbonitriles
Introduction: The Strategic Importance of 3-Aryl-1H-indole-2-carbonitriles
The 3-aryl-1H-indole-2-carbonitrile scaffold is a privileged structure in modern drug discovery and materials science. Molecules incorporating this core exhibit a wide range of biological activities, serving as building blocks for anticancer agents, antivirals, and kinase inhibitors.[1][2] The Suzuki-Miyaura cross-coupling reaction represents the most powerful and versatile method for constructing the critical aryl-aryl bond in these targets, prized for its functional group tolerance and the commercial availability of diverse boronic acid building blocks.[3][4]
However, the coupling of 3-chloro-1H-indole-2-carbonitrile presents a distinct set of challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[5] Furthermore, the indole substrate is electron-deficient due to the nitrile group and possesses an acidic N-H proton that can interact with and potentially inhibit the palladium catalyst.[6][7]
This guide provides a comprehensive framework for successfully navigating these challenges. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it for their specific needs.
Pillar 1: The Catalytic Heart of the Reaction
The success of any Suzuki-Miyaura coupling hinges on the precise orchestration of a three-step catalytic cycle.[8][9] Understanding this cycle is paramount for rational optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the indole. This is often the rate-limiting step for chloroarenes and requires a highly reactive, electron-rich catalyst.[10]
-
Transmetalation: The aryl group from the boronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the halide.[11]
-
Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Pillar 2: Rational Selection of Reaction Components
The choice of each reagent is a critical decision that directly influences reaction efficiency, especially for a challenging substrate like this compound.
Catalyst System: The Engine of the Coupling
The combination of a palladium source and a supporting ligand is the most important factor for success.
-
Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are strongly recommended for reproducibility and activity. Buchwald precatalysts (e.g., SPhos Pd G4) are air- and moisture-stable solids that reliably and rapidly generate the active Pd(0) species in solution, leading to more consistent results.[12]
-
Ligands: For coupling unactivated aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] The key is to use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos).[10]
-
Why they work: The high electron density on the phosphorus atom increases the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step. The steric bulk of the ligand promotes the final reductive elimination step, preventing catalyst decomposition.[10][13]
-
Base: The Activator
The base plays a crucial role in activating the boronic acid for transmetalation.[11]
-
Common Choices: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.
-
Recommendation: For challenging couplings, a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often superior. It is effective at promoting the formation of the reactive borate species without causing significant hydrolysis of the nitrile or other sensitive functional groups.[7]
Solvent: The Reaction Medium
The solvent must solubilize the reagents and facilitate the reaction.
-
Common Choices: Anhydrous polar aprotic solvents are preferred. 1,4-Dioxane and Toluene are excellent choices.
-
The Role of Water: Often, a small amount of water (e.g., a 10:1 or 5:1 solvent:water ratio) is beneficial. It can help dissolve the inorganic base and facilitate the transmetalation step.[14] However, excess water can promote competitive protodeboronation of the boronic acid.
Pillar 3: Field-Proven Experimental Protocols
These protocols provide a robust starting point for the Suzuki coupling of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Purpose Suzuki Coupling
This protocol is a reliable starting point for coupling with a range of arylboronic acids.
Table 1: Reagents for General Purpose Protocol (0.5 mmol scale)
| Component | M.W. | Amount (mg) | Equivalents | Moles (mmol) |
|---|---|---|---|---|
| This compound | 176.60 | 88.3 | 1.0 | 0.5 |
| Arylboronic Acid | Varies | Varies | 1.2 | 0.6 |
| Pd(OAc)₂ | 224.50 | 5.6 | 0.05 | 0.025 |
| SPhos | 410.53 | 20.5 | 0.10 | 0.05 |
| K₃PO₄ (anhydrous, powdered) | 212.27 | 212 | 2.0 | 1.0 |
| 1,4-Dioxane (anhydrous) | - | 4 mL | - | - |
| Water (degassed) | - | 0.4 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound (88.3 mg), the arylboronic acid (0.6 mmol), and finely powdered K₃PO₄ (212 mg).
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (5.6 mg) and SPhos (20.5 mg) and add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (0.4 mL) via syringe.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for an additional 10 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor progress by TLC or LC-MS after 2 hours and then periodically until the starting material is consumed (typically 4-12 hours).[15]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[15]
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by silica gel column chromatography.
Protocol 2: High-Activity Protocol Using a Precatalyst
This protocol is recommended for particularly unreactive aryl chlorides or sterically hindered boronic acids.
Table 2: Reagents for High-Activity Protocol (0.5 mmol scale)
| Component | M.W. | Amount (mg) | Equivalents | Moles (mmol) |
|---|---|---|---|---|
| This compound | 176.60 | 88.3 | 1.0 | 0.5 |
| Arylboronic Acid Pinacol Ester | Varies | Varies | 1.3 | 0.65 |
| SPhos Pd G4 Precatalyst | 851.64 | 21.3 | 0.05 | 0.025 |
| K₃PO₄ (anhydrous, powdered) | 212.27 | 212 | 2.0 | 1.0 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a glovebox or under a positive flow of argon, add this compound (88.3 mg), the arylboronic acid pinacol ester (0.65 mmol), K₃PO₄ (212 mg), and the SPhos Pd G4 precatalyst (21.3 mg) to a reaction vial with a stir bar. Note: Using a more stable boronic ester can help prevent protodeboronation.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the vial tightly with a screw cap and remove from the glovebox (if used). Place in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring, Workup, and Purification: Follow steps 7-11 from Protocol 1. Reaction times may be shorter with this more active system.
Caption: General Experimental Workflow.
Pillar 4: Troubleshooting and Field Insights
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.
Table 3: Troubleshooting Guide for Suzuki Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive Catalyst | - Ensure an inert atmosphere was maintained. Use a precatalyst for more reliable activation.[12] - Increase catalyst loading slightly (e.g., from 5 mol% to 7 mol%). |
| 2. Insufficiently Reactive Conditions | - Switch to a more electron-rich and bulky ligand (e.g., from SPhos to RuPhos).[16] - Increase reaction temperature by 10-20 °C. | |
| 3. Poorly Soluble Base | - Ensure the base (K₃PO₄) is finely powdered to maximize surface area. | |
| Protodeboronation (Boronic acid is replaced by -H) | 1. Presence of excess water or protic impurities. | - Use anhydrous solvents and reagents. Dry the base thoroughly before use. - Switch from a boronic acid to a more stable boronic acid pinacol ester.[17] |
| 2. Base is too strong or reaction is too slow. | - Consider a milder base if compatible (e.g., K₂CO₃), though this may slow the desired reaction. - Use a more active catalyst system (Protocol 2) to accelerate the coupling relative to decomposition. | |
| Homocoupling (Ar-Ar and Ar'-Ar' side products) | 1. Presence of Oxygen | - Thoroughly degas the reaction mixture. Oxygen can facilitate the homocoupling of boronic acids. |
| | 2. Catalyst Decomposition | - Use a ligand that better stabilizes the Pd(0) species. Buchwald-type ligands are excellent for this.[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 3-chloro-1H-indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-3 Alkenylated Indole-2-carbonitriles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, the introduction of an alkenyl group at the C-3 position of an indole ring that also bears a nitrile at C-2 creates a highly versatile pharmacophore. This structural motif is a precursor to a diverse array of complex heterocyclic systems with significant therapeutic potential. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as a powerful tool for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[2] Its application to the synthesis of 3-alkenyl-1H-indole-2-carbonitriles from 3-chloro-1H-indole-2-carbonitrile offers a direct and modular route to these valuable compounds.
However, the successful execution of the Heck reaction on this compound is a non-trivial endeavor. The inherent low reactivity of the C-Cl bond compared to its bromide and iodide counterparts necessitates carefully optimized reaction conditions. Furthermore, the electron-withdrawing nature of the cyano group at the C-2 position modulates the electronic properties of the indole ring, influencing the oxidative addition step of the catalytic cycle. This guide provides a comprehensive overview of the critical parameters, detailed experimental protocols, and troubleshooting strategies for the successful Heck coupling of this challenging substrate.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][4] A general understanding of this mechanism is crucial for rational optimization of the reaction conditions.
Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by insertion into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the β-carbon of the alkyl-palladium intermediate is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[3]
Critical Parameters for the Heck Reaction of this compound
The success of the Heck reaction with this substrate hinges on the careful selection and optimization of the following parameters:
Palladium Precursor and Ligand System
Due to the strength of the C-Cl bond, standard palladium catalysts like Pd(OAc)₂ with simple phosphine ligands such as PPh₃ are often inefficient. More robust catalyst systems are required to facilitate the challenging oxidative addition step.
-
Bulky, Electron-Rich Phosphine Ligands: Monodentate phosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) and adamantyl-based phosphines are highly effective for the activation of aryl chlorides. These ligands are not only strong σ-donors, which increases the electron density on the palladium center and promotes oxidative addition, but their steric bulk also favors the formation of the catalytically active, coordinatively unsaturated 14-electron Pd(0) species.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent σ-donors and form very stable complexes with palladium.[2][5][6][7][8] These Pd-NHC complexes exhibit high thermal stability, making them suitable for the elevated temperatures often required for aryl chloride activation.
-
Palladacycles: These pre-activated palladium(II) complexes, such as the Herrmann-Beller catalyst, can be highly active in the Heck reaction of aryl chlorides.
| Catalyst System | Advantages | Disadvantages |
| Pd(OAc)₂ / P(t-Bu)₃ | Commercially available, effective for a range of aryl chlorides. | Air-sensitive ligand, may require higher catalyst loading. |
| Pd-NHC Complexes | High thermal stability, effective for deactivated aryl chlorides. | May require multi-step synthesis of the NHC ligand. |
| Herrmann-Beller Catalyst | High activity, commercially available. | Can be more expensive than simpler systems. |
The Role of the Base
The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst.[3] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases.
-
Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are also frequently employed. The choice between an inorganic and organic base can depend on the solvent and the specific catalyst system.
Solvent Selection
The solvent must be able to dissolve the reactants and catalyst, and it should be stable at the required reaction temperature.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices for Heck reactions due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.
-
Microwave-Assisted Reactions: For microwave-assisted protocols, solvents with a high dielectric constant are preferred to efficiently absorb microwave energy. DMF and DMAc are well-suited for this purpose.[9][10][11][12]
Reaction Temperature and Method
Higher temperatures are generally required to overcome the activation barrier for the oxidative addition of aryl chlorides.
-
Conventional Heating: Reaction temperatures typically range from 100 to 150 °C.
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction, often leading to shorter reaction times and improved yields.[9][10][11][12] This is particularly advantageous for less reactive substrates like this compound.
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound. Optimization may be required depending on the specific alkene coupling partner.
Protocol 1: Conventional Heating with a Bulky Phosphine Ligand
References
- 1. mdpi.com [mdpi.com]
- 2. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
- 9. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 12. researchgate.net [researchgate.net]
Sonogashira coupling of 3-chloro-1H-indole-2-carbonitrile with alkynes
Application Note & Protocol
Topic: Sonogashira Coupling of 3-Chloro-1H-indole-2-carbonitrile with Alkynes
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1] This application note provides a comprehensive technical guide for the successful coupling of this compound with various terminal alkynes. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutic agents.[2][3][4][5] The resulting 3-alkynyl-1H-indole-2-carbonitrile derivatives are versatile building blocks for drug discovery programs.[3] We present an in-depth analysis of the reaction mechanism, a detailed experimental protocol, strategies for optimization, and a robust troubleshooting guide to empower researchers in this field.
Scientific Foundation: The Sonogashira Reaction Mechanism
The Sonogashira reaction is a powerful transition-metal-catalyzed process that typically employs a dual catalytic system involving palladium and copper.[6][7] The reaction proceeds through two interconnected catalytic cycles, as detailed below. Understanding this mechanism is paramount for rational optimization and troubleshooting.
The Dual Catalytic Cycle:
-
Palladium Cycle (The "Cross-Coupling Engine"):
-
Activation: The cycle begins with the in-situ reduction of a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) to the active Pd(0) species.[6][7]
-
Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition with the this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8] This step forms a Pd(II)-aryl intermediate.
-
Transmetalation: The key C-C bond-forming step where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.[7][9]
-
Reductive Elimination: The final step where the desired 3-alkynyl-1H-indole-2-carbonitrile product is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[2][7]
-
-
Copper Cycle (The "Alkyne Activator"):
-
Coordination: The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne complex.[6][7] This coordination increases the acidity of the terminal proton.
-
Deprotonation: An amine base (e.g., triethylamine) deprotonates the activated alkyne to form a highly nucleophilic copper(I) acetylide species.[6][7][10] This is the active alkynylating agent that participates in the transmetalation step of the palladium cycle.
-
It is important to note that copper-free Sonogashira protocols have been developed.[11] These are advantageous for preventing the primary side reaction, the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the presence of copper and oxygen.[6][12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
The Strategic Utility of 3-Chloro-1H-indole-2-carbonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Privileged Indole Scaffold and the Role of Strategic Halogenation
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity and ability to serve as a versatile pharmacophore have cemented its status as a "privileged scaffold" in drug discovery.[2] Functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. Among the various positions on the indole ring, the C3 position is particularly amenable to substitution, offering a direct route to a diverse range of derivatives.
This guide focuses on the synthetic utility of a strategically functionalized indole building block: 3-chloro-1H-indole-2-carbonitrile . The presence of the chloro group at the C3 position and the nitrile at the C2 position imparts unique reactivity to this molecule, making it a valuable precursor in the synthesis of complex pharmaceutical agents. The electron-withdrawing nature of the nitrile group can influence the reactivity of the indole ring, while the chloro substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[3] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on the underlying chemical principles and practical experimental considerations.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with a molecular formula of C₉H₅ClN₂. The key to its synthetic utility lies in the reactivity of the C-Cl bond at the C3 position. While aryl chlorides are generally less reactive than the corresponding bromides and iodides in palladium-catalyzed cross-coupling reactions, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has largely overcome this limitation.[4]
The primary transformations involving this compound are:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids or their derivatives.
-
Sonogashira Coupling: Formation of a C-C bond with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with a variety of amines.
These reactions allow for the introduction of a wide range of substituents at the C3 position, providing access to a diverse chemical space for drug discovery.
Synthesis of this compound
The preparation of this compound can be achieved through a two-step process starting from 1H-indole-2-carbonitrile.
Protocol 1: Synthesis of this compound
Step 1: Iodination of 1H-Indole-2-carbonitrile
A common strategy for introducing a halogen at the C3 position of an indole is through electrophilic halogenation. While direct chlorination is possible, a more controlled approach often involves iodination followed by a halogen exchange, or direct use of the more reactive 3-iodoindole intermediate in subsequent coupling reactions. For the purpose of this guide, we will consider the analogous reactivity of the 3-chloro derivative. A general procedure for the halogenation of 1H-indole-2-carbonitrile is as follows:
-
Materials: 1H-indole-2-carbonitrile, Potassium hydroxide (KOH), Iodine (I₂), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1H-indole-2-carbonitrile (1.0 eq) in DMF, add KOH (3.6 eq) in portions at room temperature.
-
Stir the mixture for 30 minutes.
-
Cool the reaction to 0 °C and add a solution of iodine (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.[3]
-
Work-up involves quenching with aqueous ammonium chloride and filtration of the precipitated product.
-
Step 2: Halogen Exchange (Conceptual)
While not explicitly detailed in the provided search results, a subsequent halogen exchange reaction could potentially convert the 3-iodo derivative to the 3-chloro compound, although for most cross-coupling applications, the 3-iodo derivative is used directly due to its higher reactivity. For the protocols below, we will proceed with this compound as the starting material, with the understanding that reaction conditions may need to be more forcing compared to its iodo- or bromo-analogs.
Application in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound as a building block is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.[5] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C3 position, a common structural motif in kinase inhibitors.[6]
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For less reactive aryl chlorides, more electron-rich and bulky ligands like SPhos or XPhos are often necessary to facilitate the oxidative addition step.[7]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Coupling
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Derivatization of 3-Chloro-1H-indole-2-carbonitrile at the C3 Position
Abstract
The 3-chloro-1H-indole-2-carbonitrile scaffold is a pivotal building block in medicinal chemistry and materials science. Its unique electronic architecture, featuring both an electron-withdrawing nitrile group at C2 and a halogen at the electron-rich C3 position, presents a versatile platform for targeted chemical modifications. This guide provides an in-depth exploration of synthetic strategies for the derivatization of this molecule at the C3 position. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for two primary transformative pathways: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.
Introduction: The Strategic Importance of the 3-Functionalized Indole-2-carbonitrile Core
The indole nucleus is a cornerstone of biologically active compounds, forming the structural basis for a multitude of natural products and pharmaceuticals.[1][2] The specific substitution pattern of this compound offers a unique handle for synthetic diversification. The chloro group at the C3 position serves as a versatile leaving group for various transformations, while the C2-carbonitrile moiety significantly influences the reactivity of the indole ring and provides a valuable functional group for further manipulation.
The derivatization at the C3 position allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups. This capability is of paramount importance in drug discovery, where the systematic modification of a core scaffold is a key strategy for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The methodologies detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel and diverse molecular entities.
Foundational Chemistry: Reactivity of the C3 Position
The C3 position of the indole ring is inherently electron-rich and is the most common site for electrophilic attack. However, the presence of a chloro substituent at this position fundamentally alters its reactivity profile, opening up avenues for transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions. The electron-withdrawing nature of the 2-carbonitrile group modulates the electron density of the indole nucleus, which can influence the efficiency of these transformations. Understanding these electronic effects is crucial for the rational design of synthetic routes and the optimization of reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of C-C and C-N bonds.[3] For the derivatization of this compound, two key transformations are of particular relevance: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. While the activation of aryl chlorides can be more challenging than that of the corresponding bromides or iodides, the development of advanced catalyst systems has made these transformations highly efficient.[4][5]
Suzuki-Miyaura Coupling: C3-Arylation and Vinylation
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide.[4][6][7] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical for the successful coupling of an aryl chloride. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. The key to activating the relatively inert C-Cl bond lies in the use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center, a crucial step in the catalytic cycle.[7]
-
Base: A base is required to activate the boronic acid, facilitating the transmetalation step.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and the stability of base-sensitive functional groups.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water is essential for the activation of the boronic acid by the base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
XPhos (4-10 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous dioxane/water (e.g., 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add this compound, the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the reaction vessel with the inert gas three times. Add the anhydrous dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a specified temperature and time (e.g., 150 °C for 20-30 minutes).[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | Est. >80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (3) | Toluene/H₂O | 110 | Est. >75 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | Est. >70 |
| Yields are estimated based on typical outcomes for aryl chloride couplings and require experimental verification. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: C3-Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the formation of C-N bonds.[9][10][11] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos) are highly effective for the amination of aryl chlorides.[3]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or inorganic bases like Cs₂CO₃ can also be used, especially for substrates with base-sensitive functional groups.
-
Amine Coupling Partner: A wide range of primary and secondary amines can be used. For the synthesis of primary anilines, an ammonia equivalent such as benzophenone imine is often employed, followed by hydrolysis.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 - 3 mol%) or Pd(OAc)₂ (2-5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos) (3-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or glovebox
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water or a saturated aqueous solution of ammonium chloride. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SₙAr): A Direct Approach
Direct nucleophilic substitution of the C3-chloro group is another potential avenue for derivatization. However, the success of this approach is highly dependent on the electronic nature of the indole scaffold. For a classical SₙAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. The presence of the electron-withdrawing 2-carbonitrile group is beneficial in this regard.
Causality Behind Experimental Choices:
-
Substrate Activation: The electron-withdrawing nitrile group at C2 helps to stabilize the negative charge that develops in the Meisenheimer-like intermediate during nucleophilic attack at C3.
-
Nucleophile: Strong nucleophiles are generally required. These can include alkoxides, thiolates, and amines.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to dissolve the reactants and promote the reaction.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the reaction.
It is important to note that direct SₙAr at the C3 position of indoles is less common than cross-coupling reactions. Side reactions, such as attack at other positions or degradation of the starting material, can occur. Therefore, careful optimization of the reaction conditions is essential.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium thiophenoxide, sodium methoxide, or a secondary amine) (1.5 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Reagent Addition: Add the nucleophile to the reaction mixture. If the nucleophile is not pre-formed (e.g., using an amine with a base), add the corresponding precursor and a suitable base (e.g., NaH, K₂CO₃).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it into water or an acidic aqueous solution (if a basic nucleophile was used).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
The derivatization of this compound at the C3 position is a powerful strategy for the synthesis of novel and structurally diverse molecules with significant potential in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, offer robust and versatile methods for introducing a wide range of substituents. While direct nucleophilic substitution presents a more atom-economical approach, it may require more extensive optimization. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the rich chemistry of this valuable scaffold. Future work in this area may focus on the development of more sustainable, base-metal-catalyzed C3 functionalization methods and the exploration of a broader range of coupling partners to further expand the accessible chemical space.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the 3-Chloro-1H-indole-2-carbonitrile Scaffold for the Development of Novel Kinase Inhibitors
An Application Guide for Drug Discovery Researchers
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonding and hydrophobic interactions make it an ideal framework for targeting a wide array of biological macromolecules, most notably protein kinases.[3][4] This application note introduces 3-chloro-1H-indole-2-carbonitrile as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. We provide the scientific rationale for its use, detailed synthetic protocols for its diversification, and methodologies for evaluating the biological activity of its derivatives. This guide is intended for researchers in drug discovery and medicinal chemistry seeking to expand their chemical library with potent and selective kinase-modulating agents.
Introduction: The Strategic Value of the Indole Scaffold
Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, they have become one of the most important classes of drug targets. The indole scaffold is frequently employed in the design of kinase inhibitors due to its structural resemblance to the adenine portion of ATP, allowing it to function as an effective "hinge-binder" in the ATP-binding pocket of many kinases.[4] Several indole-based drugs, such as sunitinib and nintedanib, have received FDA approval, validating the therapeutic potential of this heterocyclic system.[6]
The this compound scaffold offers a unique combination of reactive sites, making it an ideal platform for combinatorial chemistry and the generation of diverse compound libraries. Its strategic advantages include:
-
C3-Chloro Group: Serves as a versatile handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. This allows for the exploration of various substituents to optimize potency and selectivity.[7][8]
-
C2-Nitrile Group: Functions as a potent hydrogen bond acceptor, a critical feature for interaction with the kinase hinge region.[9] The nitrile is a bioisosteric replacement for other functional groups and contributes favorably to the physicochemical properties of the molecule.
-
N1-Hydrido Group: Provides a site for substitution to modulate properties like solubility and metabolic stability, or to probe for additional interactions within the target protein.[7][8]
This guide outlines a systematic approach to leverage these features for the rapid development of novel kinase inhibitors.
Synthetic Strategy: Diversification of the Core Scaffold
The primary advantage of this compound is its amenability to diversification at the C3 position. This allows for the systematic construction of a library of analogs to establish a robust Structure-Activity Relationship (SAR).
Figure 1: Diversification points of the this compound scaffold.
The most direct path to novel analogs involves Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C3 position. These reactions are robust, well-documented for indole systems, and tolerant of a wide range of functional groups, making them ideal for library synthesis.[7][8][10]
Target Application: Inhibition of Pathological Kinase Signaling
Derivatives of the this compound scaffold are hypothesized to function as Type I kinase inhibitors, competing with ATP for binding. The indole core occupies the adenine-binding region, while substituents at the C3 position can extend into solvent-exposed regions or adjacent hydrophobic pockets, thereby conferring selectivity and potency.
Figure 2: Targeted inhibition of a representative kinase cascade like the PI3K/AKT pathway.[5][11]
Many indole derivatives have shown potent activity against kinases in critical oncogenic pathways, such as the PI3K/AKT/mTOR pathway.[5][11] The protocols provided below will enable the synthesis and evaluation of novel compounds targeting such pathways.
Experimental Protocols
Disclaimer: All laboratory work should be conducted in a properly ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Synthesis of 3-Aryl-1H-indole-2-carbonitriles via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with the C3-chloro position of the indole scaffold. This method is adapted from established procedures for similar 3-haloindole systems.[7][8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-aryl-1H-indole-2-carbonitrile derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Cytotoxicity Evaluation via MTT Cell Proliferation Assay
This protocol allows for the assessment of the antiproliferative activity of the synthesized compounds against cancer cell lines.[12][13][14]
Materials:
-
Human cancer cell line (e.g., HCT-116 for colon cancer, A549 for lung cancer)
-
DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized indole derivatives (dissolved in DMSO to make a 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test compounds.
-
Incubate the plate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Representative Data and SAR Analysis
To guide discovery efforts, a small library of compounds can be synthesized and tested. The resulting data can be tabulated to elucidate preliminary Structure-Activity Relationships (SAR).
Table 1: Example Biological Data for a Hypothetical Series of 3-Aryl-1H-indole-2-carbonitriles
| Compound ID | R Group (at C3) | Target Kinase IC₅₀ (nM) | HCT-116 Cell IC₅₀ (µM) |
| SC-01 | Phenyl | 450 | 12.5 |
| SC-02 | 4-Fluorophenyl | 210 | 5.8 |
| SC-03 | 4-Methoxyphenyl | 85 | 1.2 |
| SC-04 | 3,4-Dimethoxyphenyl | 92 | 1.5 |
| SC-05 | Pyridin-4-yl | 150 | 3.7 |
| Sunitinib | (Reference) | 15 | 0.4 |
Interpretation of Hypothetical Data:
-
Electronic Effects: The introduction of an electron-withdrawing fluorine (SC-02) or electron-donating methoxy group (SC-03) at the 4-position of the phenyl ring enhances potency compared to the unsubstituted analog (SC-01). This suggests that both electronic and steric factors are at play in the binding pocket.
-
Hydrophobic/H-Bonding Interactions: The significant increase in potency with the 4-methoxy substituent (SC-03) indicates a potentially favorable interaction, possibly a hydrogen bond with a donor residue or occupation of a hydrophobic sub-pocket.
-
Heteroaromatic Rings: Replacing the phenyl ring with a pyridine (SC-05) retains good activity, suggesting the nitrogen atom is tolerated and could be used to improve solubility or engage in additional hydrogen bonding.
Conclusion and Future Outlook
This compound represents a highly strategic and versatile starting point for the discovery of novel kinase inhibitors. The synthetic protocols and biological assays detailed in this application note provide a clear and robust workflow for generating and evaluating diverse libraries of indole-based compounds. By leveraging established cross-coupling chemistry and standard cellular assays, researchers can efficiently explore the chemical space around this privileged scaffold. Future work should focus on expanding the diversity of substituents at the C3 position, exploring modifications at the N1 position, and performing broader kinase panel screening to identify potent and selective lead compounds for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Chloro-1H-indole-2-carbonitrile
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and structural resemblance to endogenous molecules like tryptophan allow indole-based compounds to interact with a wide range of biological targets, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5] The development of novel synthetic routes to functionalized indoles is therefore a critical endeavor in the quest for new therapeutic agents.[3][6]
This guide focuses on a particularly versatile and powerful building block: 3-chloro-1H-indole-2-carbonitrile . The strategic placement of a halogen at the C3 position and an electron-withdrawing nitrile group at C2 activates the indole core for a diverse portfolio of chemical transformations. This document provides researchers, medicinal chemists, and drug development professionals with a detailed overview of key synthetic strategies, complete with actionable protocols and expert insights into the causality behind experimental choices.
Core Synthetic Strategies and Methodologies
The reactivity profile of this compound allows for several distinct synthetic approaches to construct novel heterocyclic systems. We will explore three primary strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and the construction of Fused Polycyclic Systems.
Strategy 1: Nucleophilic Substitution at the C3-Position
Expertise & Experience: The chloro substituent at the C3 position of the indole ring serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This pathway is one of the most direct methods for introducing a wide variety of functionalities and building blocks, which can then serve as handles for further diversification or act as key pharmacophoric elements. This approach is particularly effective with soft nucleophiles like amines, thiols, and alkoxides.[7][8][9]
Trustworthiness (Self-Validating Protocol): The success of this reaction is contingent on the nucleophilicity of the incoming group and the reaction conditions, which are designed to promote the displacement of the chloride. The protocol below is a robust starting point for a range of N-nucleophiles.
Protocol 1: Synthesis of 3-Amino-1H-indole-2-carbonitrile Derivatives
Objective: To replace the C3-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., morpholine, piperidine, aniline) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and the chosen base (K₂CO₃).
-
Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).
-
Add the amine nucleophile dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-1H-indole-2-carbonitrile derivative.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reagents and stabilize the charged intermediate of the SNAr mechanism without protonating the nucleophile.
-
Base: A mild inorganic base like K₂CO₃ is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. It can also deprotonate the indole N-H, which can influence reactivity.
-
Temperature: Heating is often necessary to provide the activation energy required to overcome the aromaticity of the indole ring and facilitate the substitution.
Visualization of Nucleophilic Substitution:
Caption: General scheme for SNAr at the C3 position.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Expertise & Experience: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons.[10] For this compound, this reaction provides a powerful and versatile method to introduce aryl or heteroaryl substituents at the C3 position, creating complex biaryl structures that are prevalent in pharmacologically active molecules.[11][12]
Trustworthiness (Self-Validating Protocol): The key to a successful Suzuki coupling lies in the meticulous exclusion of oxygen and the careful selection of the catalyst, ligand, and base. The active Pd(0) species is oxygen-sensitive, and failure to maintain an inert atmosphere is a common cause of reaction failure.[13]
Protocol 2: Suzuki-Miyaura Coupling for 3-Aryl-1H-indole-2-carbonitriles
Objective: To form a C-C bond between the C3 of the indole and an aryl or heteroaryl group.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)
-
Ligand (if needed, e.g., SPhos, XPhos, P(t-Bu)₃, 5-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Argon or Nitrogen gas supply
-
Celite
Procedure:
-
Combine this compound, the arylboronic acid, and K₃PO₄ in a Schlenk flask equipped with a stir bar.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if using a separate ligand).
-
Add the degassed solvent system (dioxane and water) via cannula or syringe. To degas, bubble the inert gas through the solvent for at least 30 minutes.[14]
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 3-aryl-1H-indole-2-carbonitrile.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The choice of palladium source and ligand is crucial. Pd(PPh₃)₄ is a common choice, but for challenging couplings (e.g., with electron-rich chlorides or sterically hindered boronic acids), more electron-rich and bulky phosphine ligands (like SPhos) are used to promote the oxidative addition and reductive elimination steps.[15]
-
Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10] K₃PO₄ is a strong base often effective for heteroaryl chlorides.[11]
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Strategy 3: Synthesis of Fused Pyrazino[1,2-a]indoles
Expertise & Experience: Building fused heterocyclic systems dramatically increases molecular complexity and explores novel chemical space. The synthesis of pyrazino[1,2-a]indoles from this compound is an excellent example of a tandem N-alkylation/intramolecular cyclization strategy.[16][17] This approach constructs a new six-membered ring fused to the indole core, a scaffold known to possess a range of biological activities.[16][18]
Trustworthiness (Self-Validating Protocol): This two-step sequence relies on the initial successful alkylation at the indole nitrogen, followed by conditions that favor an intramolecular reaction over intermolecular side reactions. Careful control of stoichiometry and reaction conditions is paramount.
Protocol 3: Two-Step Synthesis of a Pyrazino[1,2-a]indole Derivative
Objective: To construct a fused pyrazine ring onto the indole scaffold.
Step A: N-Alkylation with an Amino Acetal
Materials:
-
This compound (1.0 eq)
-
Aminoacetaldehyde diethyl acetal (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure A:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add NaH portion-wise to the cold THF.
-
Add a solution of this compound in THF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to form the sodium salt of the indole.
-
Add aminoacetaldehyde diethyl acetal dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with EtOAc. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-alkylated intermediate.
Step B: Intramolecular Cyclization and Aromatization
Materials:
-
N-alkylated intermediate from Step A (1.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
Procedure B:
-
Add the N-alkylated intermediate to a flask containing PPA.
-
Heat the mixture to 120-140 °C with stirring for 2-4 hours. The reaction is often accompanied by a color change.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8.
-
Extract the product with dichloromethane or EtOAc.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the final pyrazino[1,2-a]indole product.
Causality Behind Experimental Choices:
-
N-Alkylation: NaH is a strong, non-nucleophilic base used to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that readily attacks the electrophilic alkylating agent.
-
Cyclization: PPA acts as both a strong acid and a dehydrating agent. It protonates the acetal, causing it to hydrolyze and form an aldehyde in situ. The PPA then catalyzes an intramolecular Pictet-Spengler-type reaction where the indole C3 position attacks the iminium ion formed from the aldehyde and the amine, leading to cyclization and subsequent aromatization to the pyrazino[1,2-a]indole system.
Visualization of the Fused Ring Synthesis Workflow:
Caption: Workflow for the synthesis of pyrazino[1,2-a]indoles.
Data Summary and Characterization
The synthetic strategies outlined above open the door to a wide range of novel heterocyclic structures. The resulting compounds can be evaluated for various biological activities.
| Synthetic Strategy | Resulting Heterocyclic Core | Potential Biological Activities | Key References |
| Nucleophilic Substitution | 3-Aminoindoles, 3-Thioindoles, 3-Alkoxyindoles | Anticancer, Antimicrobial | [2][4] |
| Suzuki-Miyaura Coupling | 3-Arylindoles, 3-Heteroarylindoles | CysLT1 Antagonists, Anticancer | [4][19] |
| N-Alkylation/Cyclization | Pyrazino[1,2-a]indoles, other fused systems | Antiviral, Neuropsychiatric | [16][17][18] |
Characterization: The structures of all synthesized compounds must be rigorously confirmed using standard analytical techniques. This includes:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure and connectivity of atoms.[20][21]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and molecular weight.[20]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.[21][22]
Conclusion
This compound is a remarkably powerful and versatile precursor for the synthesis of diverse and novel heterocyclic compounds. The methodologies detailed in these application notes—spanning nucleophilic substitution, palladium-catalyzed cross-coupling, and fused ring construction—provide a robust toolkit for researchers in medicinal chemistry and drug discovery. The ability to systematically modify the indole core at the C3 position allows for the targeted design and synthesis of molecules with significant potential as next-generation therapeutic agents.
References
- 1. benthamscience.com [benthamscience.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Comprehensive Characterization of 3-chloro-1H-indole-2-carbonitrile
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 3-chloro-1H-indole-2-carbonitrile, a key heterocyclic intermediate in pharmaceutical and materials science research. Ensuring the structural integrity, purity, and identity of such molecules is paramount for the validity of subsequent research and development. This guide is designed for researchers, scientists, and drug development professionals, offering a suite of orthogonal analytical techniques. The protocols herein are grounded in established principles of analytical chemistry, emphasizing not just the procedural steps but also the scientific rationale behind them to ensure robust and reproducible results.
Introduction and Physicochemical Profile
This compound is a substituted indole, a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom at the C3 position and a nitrile group at the C2 position creates a unique electronic and structural profile, making it a valuable precursor for synthesizing more complex molecules.[1][2] Accurate characterization is the foundational step that underpins all further investigation. This involves a multi-faceted approach to confirm elemental composition, molecular structure, and sample purity.
Before embarking on any analytical procedure, understanding the basic physicochemical properties of the analyte is crucial for sample preparation and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂ | - |
| Molecular Weight | 176.61 g/mol | - |
| Appearance | Expected to be a solid | General Indole Derivatives |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate, Dichloromethane); Insoluble in water. | General Indole Derivatives |
Integrated Analytical Workflow
A robust characterization of a novel or synthesized compound relies on the convergence of data from multiple, independent analytical techniques. No single method can provide a complete picture of purity and structure. The following workflow illustrates the logical progression from initial purity assessment to unambiguous structural confirmation.
Caption: Integrated workflow for compound characterization.
Chromatographic Methods for Purity and Identity
Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For non-polar to moderately polar compounds like our target molecule, reverse-phase HPLC (RP-HPLC) is the method of choice. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, causing more non-polar compounds to be retained longer.
Expertise & Causality: The selection of a C18 column is based on the hydrophobic nature of the indole ring. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of polarity to achieve optimal separation. Acetonitrile is chosen over methanol as it often provides sharper peaks and lower backpressure. A gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[3][4]
Protocol 1: RP-HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 220 nm and 254 nm. The indole chromophore has strong absorbance in this region.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks detected at 220 nm. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful hyphenated technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds. The sample is vaporized and separated in the GC column, and then fragments upon electron ionization (EI) in the mass spectrometer, providing a unique fragmentation pattern (mass spectrum) that acts as a molecular fingerprint.[5]
Expertise & Causality: This method serves a dual purpose: to identify any volatile impurities and to confirm the molecular weight of the target compound. A temperature gradient (oven program) is essential to ensure compounds with different boiling points are separated effectively. The choice of a standard 70 eV electron ionization energy is sufficient to induce reproducible fragmentation, which is critical for structural elucidation and library matching.[6][7]
Protocol 2: GC-MS Analysis
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40 - 450 amu.
-
-
Expected Data:
-
Retention Time: A single major peak at a characteristic retention time.
-
Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z 176. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an [M+2]⁺ peak at m/z 178 with an intensity of approximately one-third of the [M]⁺ peak is expected, confirming the presence of one chlorine atom. Key fragments would likely include the loss of Cl (m/z 141) and CN (m/z 150).
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about the molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C), providing information about the chemical environment, connectivity, and stereochemistry of atoms.[8][9]
Expertise & Causality: Deuterated chloroform (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds and its single deuterium signal for locking. However, if the N-H proton signal is broad or difficult to identify, DMSO-d₆ is a superior solvent as it forms a hydrogen bond with the N-H proton, resulting in a sharper, more easily identifiable peak.[10] The predicted chemical shifts are based on the known effects of substituents on the indole ring; the electron-withdrawing nitrile and chloro groups will deshield nearby protons and carbons, shifting their signals downfield.[11]
Protocol 3: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Acquisition Parameters (Typical):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 sec.
-
Relaxation Delay: 2 sec.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1 sec.
-
Relaxation Delay: 2 sec.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
-
Expected Spectral Data:
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| N-H | 8.5 - 9.5 (broad s) | Broad Singlet | - |
| C2 | - | - | ~105 (low intensity) |
| C≡N | - | - | ~114 |
| C3 | - | - | ~115 |
| C3a | - | - | ~128 |
| C4-H | ~7.7 (d) | Doublet | ~123 |
| C5-H | ~7.3 (t) | Triplet | ~125 |
| C6-H | ~7.4 (t) | Triplet | ~122 |
| C7-H | ~7.6 (d) | Doublet | ~112 |
| C7a | - | - | ~136 |
(Note: Chemical shifts are estimates and will vary based on solvent and concentration. Multiplicities of aromatic protons will form a complex pattern but should be consistent with a 4-spin system on the benzene ring.)
Caption: Basic Indole Numbering Scheme for NMR reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification.[12][13]
Expertise & Causality: This is a rapid and simple method to confirm the presence of key functional groups. The nitrile (C≡N) group has a very sharp and characteristic absorption in a relatively clean region of the spectrum, making it an excellent diagnostic peak. The N-H stretch of the indole ring is also a key feature, though its position and shape can be affected by hydrogen bonding.[14]
Protocol 4: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3450 (medium, can be broad) |
| Aromatic C-H | Stretching | 3000 - 3100 (medium) |
| C≡N (Nitrile) | Stretching | 2220 - 2240 (sharp, medium) |
| Aromatic C=C | Stretching | 1580 - 1620, 1450-1500 (multiple bands) |
| C-Cl | Stretching | 700 - 850 (strong) |
Elemental Analysis
Principle: Elemental analysis (or combustion analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Chlorine is determined by separate methods, often involving titration.
Expertise & Causality: This is the ultimate validation of the molecular formula. While spectroscopic methods determine the structure, elemental analysis confirms the underlying atomic composition. A close match (typically within ±0.4%) between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's identity and high purity.[15]
Protocol 5: Elemental Analysis
-
Sample Preparation:
-
Provide a high-purity sample (typically >99.5% as determined by HPLC) of 3-5 mg.
-
The sample must be thoroughly dried to remove residual solvents, as these will significantly alter the C and H percentages. Drying under high vacuum for several hours is recommended.
-
-
Analysis:
-
Submit the prepared sample to a dedicated analytical service laboratory for CHN+Cl analysis.
-
-
Data Comparison:
| Element | Theoretical % for C₉H₅ClN₂ | Experimental % |
| C | 61.21% | (To be determined) |
| H | 2.85% | (To be determined) |
| N | 15.86% | (To be determined) |
| Cl | 20.07% | (To be determined) |
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Separation of 1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection [mdpi.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
HPLC and LC-MS analysis of 3-chloro-1H-indole-2-carbonitrile
An Application Note and Protocol for the HPLC and LC-MS Analysis of 3-chloro-1H-indole-2-carbonitrile
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key pharmacophore in various biologically active compounds, making its accurate identification and quantification critical during synthesis, purification, and metabolic studies. The presence of a chlorine atom and a nitrile group on the indole scaffold presents unique analytical challenges, including potential for thermal lability and specific fragmentation patterns in mass spectrometry.
This document provides a comprehensive guide to the development and implementation of robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound. The protocols detailed herein are designed to ensure high sensitivity, selectivity, and reproducibility, catering to the needs of researchers in synthetic chemistry, quality control, and DMPK (Drug Metabolism and Pharmacokinetics) studies. The methodologies are grounded in established chromatographic principles and mass spectrometry theory, providing not just a procedure but a framework for understanding and troubleshooting the analysis.
Analytical Strategy: A Methodological Overview
The core analytical strategy involves developing a primary HPLC-UV method for routine quantification and purity assessment, followed by a more sensitive and selective LC-MS method for identification, trace-level quantification, and analysis in complex matrices.
Caption: Workflow for HPLC and LC-MS method development.
Part 1: HPLC-UV Method for Quantification and Purity Analysis
The development of a reliable HPLC-UV method is fundamental for routine analysis. The primary goal is to achieve a symmetrical peak shape for the main analyte, baseline separation from impurities, and a runtime suitable for high-throughput screening.
Rationale for Methodological Choices
-
Column Chemistry: A C18 stationary phase is the workhorse of reversed-phase chromatography and is an excellent starting point for non-polar to moderately polar compounds like this compound. The end-capping on modern C18 columns minimizes peak tailing that can arise from interactions between basic indole nitrogen and residual silanols on the silica support.
-
Mobile Phase: An acetonitrile/water mobile phase is chosen for its low UV cutoff and excellent solubilizing properties for a wide range of organic molecules. The addition of a small amount of acid, such as formic acid, is critical. It serves to protonate the indole nitrogen, ensuring a consistent charge state and preventing peak tailing by suppressing silanol interactions.
-
UV Detection: The extended aromatic system of the indole ring suggests strong UV absorbance. A photodiode array (PDA) detector is ideal for determining the optimal wavelength (λmax) for maximum sensitivity and for peak purity analysis by assessing spectra across the chromatographic peak.
Experimental Protocol: HPLC-UV Method
1. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a Class A volumetric flask.
-
Working Standards (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (50:50 acetonitrile/water). This concentration range is suitable for establishing linearity.
-
Sample Preparation: Dissolve the sample in acetonitrile to an estimated concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high efficiency and resolution with shorter run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 95% B in 5 min, hold at 95% B for 2 min, return to 10% B in 0.1 min, hold for 2.9 min | A standard gradient to elute the analyte and wash the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity. |
| Column Temperature | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | Small volume to prevent peak distortion. |
| Detection | UV-PDA, 220 nm and 275 nm | Monitor at two wavelengths to capture different features of the indole chromophore. Use λmax for quantification. |
| Run Time | 10 minutes | Allows for elution and column re-equilibration. |
3. Method Validation Steps:
-
Linearity: Inject the working standards in triplicate and plot the peak area against concentration. A linear regression should yield an R² value > 0.999.
-
Precision: Perform six replicate injections of a mid-concentration standard. The relative standard deviation (RSD) of the peak area and retention time should be < 2%.
-
Specificity: Analyze a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks are present at the retention time of the analyte.
Part 2: LC-MS Method for Identification and Trace Analysis
For unequivocal identification and sensitive quantification, LC-MS is the method of choice. Electrospray ionization (ESI) is well-suited for polar compounds containing heteroatoms like the indole nitrogen.
Rationale for Methodological Choices
-
Ionization Source: ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, which is ideal for identifying the molecular weight. The presence of the nitrogen atom in the indole ring makes it readily protonated in the positive ion mode.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is highly versatile, allowing for full scan analysis to identify the parent ion, and tandem MS (MS/MS) for structural confirmation and highly selective quantification using Multiple Reaction Monitoring (MRM).
-
Collision-Induced Dissociation (CID): In MS/MS, the precursor ion ([M+H]⁺) is fragmented by collision with an inert gas. The resulting product ions are characteristic of the molecule's structure. For this compound, characteristic losses would be expected, such as the loss of HCN from the nitrile group or the loss of chlorine. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule and its fragments.
Caption: Tandem mass spectrometry (MS/MS) workflow.
Experimental Protocol: LC-MS Method
1. Mass Spectrometer Tuning and Optimization:
-
Direct Infusion: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile/water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Ionization Mode: Acquire full scan spectra in both positive and negative ESI modes. The protonated molecule [M+H]⁺ (m/z 177.0 for ³⁵Cl) should be prominent in the positive mode. The characteristic isotopic pattern of [M+H]⁺ at m/z 179.0 (for ³⁷Cl) should also be present at approximately one-third the intensity.
-
Parameter Optimization: Optimize key MS parameters such as capillary voltage, cone voltage (or equivalent), and nebulizing gas flow to maximize the signal of the [M+H]⁺ ion.
-
MS/MS Fragmentation: Select the m/z 177.0 ion as the precursor and perform a product ion scan by ramping the collision energy. Identify the most stable and abundant product ions for use in MRM. Expected fragments could include the loss of HCN (m/z 150.0) or the loss of Cl (m/z 142.0).
2. LC-MS Conditions:
| Parameter | Recommended Condition | Justification |
| LC System | Use the optimized HPLC method from Part 1. | Ensures chromatographic consistency. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Optimal for protonating the indole nitrogen. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI; optimize based on direct infusion. |
| Source Temperature | 150 °C | Lower temperatures can be beneficial for potentially labile compounds. |
| Desolvation Gas | Nitrogen, Flow rate and temperature to be optimized for the specific instrument. | Aids in desolvation of droplets in the ESI source. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantitative experiments. |
3. MRM Transitions for Quantification:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| 177.0 | 150.0 | 50 | 15 (Optimize) | Quantifier: Most intense fragment |
| 177.0 | 142.0 | 50 | 25 (Optimize) | Qualifier: For identity confirmation |
| 179.0 | 152.0 | 50 | 15 (Optimize) | Isotopic confirmation |
Conclusion
The methods presented in this application note provide a robust framework for the analysis of this compound. The HPLC-UV method is well-suited for routine purity assessments and quantification in uncomplicated sample matrices. For applications requiring higher sensitivity, unequivocal identification, or analysis in complex biological or environmental matrices, the LC-MS/MS method offers superior selectivity and performance. Proper method validation is paramount to ensure data integrity and compliance with regulatory standards where applicable. These protocols should serve as a strong starting point for researchers, with the understanding that minor modifications may be necessary to adapt to specific instrumentation and sample types.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-1H-indole-2-carbonitrile
Welcome to the technical support guide for the synthesis of 3-chloro-1H-indole-2-carbonitrile. This document is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and purity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low to No Yield of this compound
Question: My reaction is resulting in a very low yield, or I am only recovering the starting material, 1H-indole-2-carbonitrile. What are the likely causes and how can I fix this?
Answer:
Low or no conversion of the starting material is a common issue that can often be traced back to the choice and handling of the chlorinating agent or the reaction conditions. The indole ring system is electron-rich, making it susceptible to electrophilic substitution, but the nitrile group at the 2-position is deactivating. Therefore, a careful selection of reagents and conditions is crucial.
Potential Causes & Solutions:
-
Inactive Chlorinating Agent:
-
N-Chlorosuccinimide (NCS): This is a common and effective reagent for the chlorination of indoles.[1][2] However, NCS can degrade over time, especially if exposed to moisture.
-
Sulfuryl Chloride (SO₂Cl₂): While a powerful chlorinating agent, it can be too reactive, leading to side products if not used under carefully controlled conditions.[4] It can also decompose upon standing, releasing sulfur dioxide and chlorine, which will give older samples a yellowish color.[4]
-
Solution: Use freshly distilled sulfuryl chloride for best results. Ensure the reaction is performed at a low temperature to control its reactivity.
-
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents are generally preferred for reactions with NCS.
-
Temperature: The reaction temperature needs to be carefully controlled.
-
Solution: For NCS chlorination, reactions are often run at or below room temperature (e.g., 0 °C to RT).[5] With the more reactive sulfuryl chloride, even lower temperatures (e.g., -78 °C to 0 °C) may be necessary to prevent over-chlorination and side product formation.
-
-
-
Insufficient Activation:
-
While the indole ring is electron-rich, the deactivating effect of the 2-cyano group might necessitate activation, especially with less reactive chlorinating agents.
-
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are these side products and how can I minimize their formation?
Answer:
The formation of multiple products is typically due to a lack of regioselectivity, over-chlorination, or degradation of the starting material or product.
Potential Side Products & Mitigation Strategies:
-
Dichlorination: The indole ring can undergo further chlorination, particularly at positions 5 and 7.
-
Cause: Use of excess chlorinating agent or a highly reactive agent like sulfuryl chloride at elevated temperatures.
-
Solution:
-
Use a stoichiometric amount (1.0 to 1.1 equivalents) of the chlorinating agent.
-
Add the chlorinating agent slowly and portion-wise to the reaction mixture to maintain a low concentration.[7]
-
Maintain a low reaction temperature throughout the addition and the course of the reaction.
-
-
-
Oxidation Products: Indoles are susceptible to oxidation, which can be promoted by some chlorinating agents. This can lead to the formation of oxindoles.
-
Cause: Certain chlorinating agents, especially under harsh conditions, can act as oxidants.[1]
-
Solution:
-
-
N-Chlorination: While C3-chlorination is generally favored, N-chlorination can occur as a competing pathway. N-chloroindoles are often unstable and can rearrange to the 3-chloroindole.[9]
-
Cause: The reaction conditions can influence the site of chlorination.
-
Solution: The use of polar aprotic solvents generally favors C3-chlorination. The N-chloro intermediate is often transient.
-
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting workflow for minimizing side product formation.
Issue 3: Difficulty in Product Isolation and Purification
Question: I have a moderate yield according to crude analysis, but I'm losing a significant amount of product during workup and purification. What are some best practices for isolating this compound?
Answer:
Product loss during isolation is often due to the product's solubility, stability, or issues with the purification method.
Recommended Isolation and Purification Protocol:
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture should be carefully quenched.
-
Procedure: Pour the reaction mixture into a cold, dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.[5] This will destroy any excess chlorinating agent.
-
Rationale: This step is crucial to prevent further reaction or degradation of the product during workup.
-
-
Extraction: The product needs to be extracted into a suitable organic solvent.
-
Procedure: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.[5] Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Rationale: Multiple extractions will ensure complete recovery of the product from the aqueous phase.
-
-
Drying and Concentration:
-
Procedure: Dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Caution: Avoid excessive heat during concentration, as indole derivatives can be thermally sensitive.
-
-
Purification:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method.
-
Solvent System: A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexanes, is often a good starting point.
-
-
Column Chromatography: For mixtures with closely related impurities, silica gel column chromatography is the method of choice.
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective for eluting the product. The polarity can be adjusted based on the TLC analysis.
-
-
Quantitative Data Comparison for Chlorinating Agents:
| Chlorinating Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |
| N-Chlorosuccinimide (NCS) | DMF, CH₃CN, DCM | 0 to RT | Easy to handle solid, generally milder, good regioselectivity.[2][3] | Can be slow, may require activation for less reactive substrates. |
| Sulfuryl Chloride (SO₂Cl₂) | DCM, Toluene | -78 to 0 | Highly reactive, can be very fast. | Difficult to handle liquid, can lead to over-chlorination and side products, moisture sensitive.[4][10] |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination of 1H-indole-2-carbonitrile with NCS?
A1: The chlorination of indoles with N-Chlorosuccinimide (NCS) typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[2] The electron-rich C3 position of the indole ring acts as a nucleophile and attacks the electrophilic chlorine atom of NCS. This forms a resonance-stabilized intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the 3-chloroindole product.[2]
Caption: Simplified mechanism of indole chlorination with NCS.
Q2: Why is the C3 position of the indole ring preferentially chlorinated?
A2: The C3 position of the indole ring is the most electron-rich and therefore the most nucleophilic position. This is due to the electron-donating effect of the nitrogen atom. The resonance structures of the intermediate formed by attack at C3 are more stable than those formed by attack at other positions because the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.
Q3: Are there any specific safety precautions I should take when working with chlorinating agents?
A3: Yes, safety is paramount.
-
N-Chlorosuccinimide (NCS): While relatively stable, NCS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Sulfuryl Chloride (SO₂Cl₂): This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic gases.[4] It must be handled in a fume hood with extreme care. Ensure all glassware is dry. Wear heavy-duty gloves, a face shield, and a lab coat. Have a quenching solution (e.g., sodium bicarbonate) readily available in case of spills.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
Procedure: Spot the reaction mixture alongside the starting material (1H-indole-2-carbonitrile) on a silica gel TLC plate.
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point for the mobile phase.
-
Visualization: The spots can be visualized under UV light (254 nm). The product, this compound, should have a different Rf value than the starting material. The disappearance of the starting material spot indicates the reaction is complete.
III. Experimental Protocol: Synthesis using NCS
This protocol is a general guideline. Optimization may be required based on your specific substrate and scale.
Materials:
-
1H-indole-2-carbonitrile
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bisulfite
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1H-indole-2-carbonitrile (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a cold (0 °C) aqueous solution of 5% sodium bisulfite.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) or by recrystallization.
References
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. suru-chem.com [suru-chem.com]
- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. Chlorination - Common Conditions [commonorganicchemistry.com]
- 7. Sciencemadness Discussion Board - Why This Reaction Doesn't Happen ??? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
Technical Support Center: Chlorination of 1H-Indole-2-carbonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the chlorination of 1H-indole-2-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this synthetic transformation. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and effectively troubleshoot any issues that may arise.
Introduction to the Challenges
The chlorination of the indole scaffold is a fundamental transformation in organic synthesis, yielding key intermediates for a wide range of biologically active compounds. However, the inherent reactivity of the indole nucleus presents several challenges. The presence of an electron-withdrawing nitrile group at the C2 position of 1H-indole-2-carbonitrile further complicates this reaction, influencing both the reactivity and regioselectivity of chlorination.
This guide will address the most common side reactions and provide practical, field-proven solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chlorination of 1H-indole-2-carbonitrile?
A1: The primary side reactions include:
-
Over-chlorination: Formation of di- or tri-chlorinated products.
-
N-Chlorination: Initial chlorination on the indole nitrogen, which may or may not lead to the desired C-chlorinated product via rearrangement.[1][2]
-
Hydrolysis of the Nitrile Group: Conversion of the C2-carbonitrile to a carboxamide or a carboxylic acid, particularly under harsh acidic or basic conditions.[1][3]
-
Oxidation of the Indole Ring: Formation of oxindoles or other oxidation byproducts, especially with stronger chlorinating agents.[4]
-
Formation of Regioisomers: Chlorination at positions other than the desired one, leading to a mixture of products that can be difficult to separate.
Q2: I am observing the formation of multiple chlorinated products. How can I improve the selectivity for a single product?
A2: Achieving high regioselectivity is a common challenge. The C3 position is the most electron-rich in the indole ring and is typically the most susceptible to electrophilic attack, even with a deactivating group at C2. However, chlorination can also occur on the benzene ring (C4, C5, C6, C7). To improve selectivity:
-
Choice of Chlorinating Agent: Use a milder chlorinating agent like N-Chlorosuccinimide (NCS).[5][6] Harsher reagents like sulfuryl chloride (SO₂Cl₂) can lead to over-chlorination and other side reactions.
-
Reaction Temperature: Perform the reaction at a lower temperature to minimize the formation of undesired isomers. Start with 0 °C or even lower and slowly warm up if the reaction is sluggish.
-
Solvent: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used.
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (1.05-1.2 equivalents) is common, but a large excess will promote over-chlorination.
Q3: My nitrile group is hydrolyzing to a carboxamide. How can I prevent this?
A3: Nitrile hydrolysis is typically catalyzed by acid or base.[3][7] To prevent this:
-
Avoid Harsh pH: If possible, run the reaction under neutral conditions. If an acid or base is required for catalysis, use the mildest possible option and the lowest effective concentration.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Water is a reactant in the hydrolysis of nitriles.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strong aqueous acids or bases. A rapid quench with a neutral or weakly acidic/basic solution is recommended.
Q4: I suspect N-chlorination is occurring, but I am not getting my desired C-chlorinated product. What could be the issue?
A4: N-chlorination is often the initial step in the chlorination of N-H indoles.[1][2] The N-chloroindole intermediate can then rearrange to the C3-chloroindole. If this rearrangement is not occurring efficiently:
-
Reaction Time and Temperature: The rearrangement may require longer reaction times or slightly elevated temperatures. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the formation of intermediates and products.
-
Solvent Effects: The solvent can influence the stability and reactivity of the N-chloro intermediate. Experiment with different aprotic solvents.
-
Lewis Acid Catalysis: In some cases, a mild Lewis acid catalyst can promote the rearrangement of the N-chloroindole to the C-chlorinated product.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the chlorination of 1H-indole-2-carbonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently reactive chlorinating agent.2. Reaction temperature is too low.3. Deactivation by the C2-cyano group is too strong for the chosen conditions. | 1. Switch to a more reactive chlorinating agent (e.g., sulfuryl chloride), but be mindful of over-chlorination.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Consider adding a catalytic amount of a Lewis acid or protic acid to activate the chlorinating agent.[8] |
| Formation of multiple spots on TLC, indicating a mixture of chlorinated products (over-chlorination) | 1. Excess of chlorinating agent.2. Reaction temperature is too high.3. Reaction time is too long. | 1. Reduce the stoichiometry of the chlorinating agent to 1.0-1.1 equivalents.2. Lower the reaction temperature.3. Monitor the reaction closely and quench it as soon as the desired mono-chlorinated product is maximized. |
| Presence of a byproduct with a higher polarity and different IR spectrum (loss of nitrile peak) | 1. Hydrolysis of the nitrile group to a carboxamide or carboxylic acid.[1][3] | 1. Ensure strictly anhydrous reaction conditions.2. Avoid strong acids or bases in the reaction and work-up.3. Use a non-aqueous work-up if possible. |
| Formation of colored byproducts | 1. Oxidation of the indole ring. | 1. Use a milder chlorinating agent (NCS is generally preferred over reagents like NaOCl).2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.3. Keep the reaction temperature low. |
| Difficulty in isolating the desired product from regioisomers | 1. Non-selective chlorination conditions. | 1. Optimize reaction conditions (temperature, solvent, and chlorinating agent) to favor the formation of one regioisomer.2. Employ chromatographic techniques with high resolving power, such as preparative HPLC, for purification. |
Experimental Protocols
Protocol 1: Selective C3-Chlorination using N-Chlorosuccinimide (NCS)
This protocol aims for the selective chlorination at the C3 position, which is generally the most favorable site for electrophilic attack.
Materials:
-
1H-indole-2-carbonitrile
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 1H-indole-2-carbonitrile (1.0 eq) in anhydrous DCM or MeCN (0.1 M) under an inert atmosphere, add NCS (1.05 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If no reaction is observed at 0 °C after 1-2 hours, allow the reaction to slowly warm to room temperature and continue monitoring.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting this protocol:
-
If a mixture of N-chloro and C3-chloro products is observed, consider running the reaction in a different solvent like THF or allowing for a longer reaction time to facilitate the rearrangement.
-
If over-chlorination is an issue, reduce the amount of NCS to 1.0 equivalent and maintain a low temperature.
Protocol 2: Analysis of Reaction Products
Accurate identification of products and byproducts is crucial for troubleshooting.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: UV detection at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) can help distinguish between different aromatic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to determine the position of chlorination by observing the changes in the chemical shifts and coupling constants of the aromatic protons.
-
¹³C NMR: The chemical shift of the carbon atom bonded to chlorine will be significantly affected.
Mass Spectrometry (MS):
-
The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will result in a characteristic M+2 peak for all chlorinated species, confirming the incorporation of a chlorine atom.[9][10]
Mechanistic Considerations & Visualization
The chlorination of 1H-indole-2-carbonitrile with an electrophilic chlorine source like NCS can proceed through two main pathways, often competing with each other.
Caption: Competing pathways in the chlorination of 1H-indole-2-carbonitrile.
The workflow for troubleshooting can be visualized as a decision-making process.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorination - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Chloro-1H-indole-2-carbonitrile | 1374452-17-1 | ZEC45217 [biosynth.com]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Selection for 3-Chloro-1H-indole-2-carbonitrile Coupling Reactions
Welcome to the technical support center for the functionalization of 3-chloro-1H-indole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The inherent electronic properties and the presence of multiple reactive sites (C3-Cl, N-H, and the nitrile group) can present unique challenges in cross-coupling reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your catalyst selection, and achieve high-yield, selective transformations.
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the cross-coupling of this compound. The advice provided is based on established organometallic principles and field-proven strategies.
Q1: My coupling reaction with this compound has a very low yield or is not working at all. Where should I start troubleshooting?
A1: A low or zero yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis. Before re-screening a dozen catalysts, verify the fundamentals.
The Causality: The success of a palladium-catalyzed cross-coupling reaction depends on the delicate balance between the three main steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination in Buchwald-Hartwig), and reductive elimination.[1] A failure in any of these steps will shut down the cycle and lead to low yields. 3-Chloroindoles can be challenging substrates because the C-Cl bond is relatively strong, making oxidative addition the rate-limiting step in many cases.[2][3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Actionable Steps:
-
Verify Reagent Quality: Confirm the purity of your this compound and the coupling partner (e.g., boronic acid, amine). Impurities can poison the catalyst. Ensure solvents are anhydrous and bases are fresh and of high purity.
-
Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintained under an inert atmosphere (Argon or Nitrogen).
-
Re-evaluate the Catalyst System: Aryl chlorides are less reactive than bromides or iodides.[2][4] Your catalyst system must be robust enough to activate the C-Cl bond. This typically requires a palladium source paired with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5][6][7] Using a pre-formed, air-stable precatalyst can often give more reproducible results than generating the catalyst in situ.[8]
Q2: I am attempting a Suzuki-Miyaura coupling, but I primarily observe protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid reacts with a proton source (like water or an acidic proton) and is converted back to the corresponding arene, effectively removing it from the catalytic cycle.
The Causality: The mechanism of the Suzuki coupling requires activation of the organoboron species by a base to facilitate transmetalation to the palladium center.[1][9] However, if the conditions are too harsh or if there is residual water, the boronic acid can be hydrolyzed and protonated, leading to the undesired side product.
Actionable Steps:
-
Choice of Base: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are excellent choices that minimize protodeboronation.[8][10]
-
Anhydrous Conditions: Use rigorously dried solvents (e.g., dioxane, toluene) and reagents. While some Suzuki protocols use aqueous base, starting with anhydrous conditions can often solve this specific problem.
-
Stoichiometry: A slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes compensate for minor decomposition pathways.[8][10]
-
Ligand Choice: Highly active catalyst systems that promote rapid transmetalation can outcompete the rate of protodeboronation. Using a high-performance ligand like SPhos or XPhos with a suitable palladium precatalyst can improve yields.[8]
Q3: My reaction is forming significant amounts of homocoupled products. What causes this and how can it be suppressed?
A3: Homocoupling (e.g., Glaser coupling of alkynes in Sonogashira, or boronic acid homocoupling in Suzuki) is a frequent side reaction that consumes your starting material and complicates purification.
The Causality:
-
Sonogashira: Copper(I) co-catalysts, while accelerating the desired reaction, can also promote the oxidative dimerization of terminal alkynes, especially in the presence of oxygen.[11][12]
-
Suzuki: Boronic acid homocoupling can occur through a palladium-mediated pathway, often exacerbated by the presence of oxygen or high temperatures.[13]
Actionable Steps:
-
For Sonogashira Coupling:
-
Go Copper-Free: Many modern protocols utilize bulky, electron-rich phosphine ligands that enable efficient copper-free Sonogashira couplings, completely avoiding the Glaser homocoupling side reaction.[12][14]
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensure the reaction is rigorously deoxygenated to suppress the oxidative homocoupling pathway.
-
-
For Suzuki Coupling:
-
Control Temperature: Avoid unnecessarily high reaction temperatures.
-
Optimize Ligand: A well-chosen ligand can accelerate the desired cross-coupling pathway, minimizing the time for side reactions to occur.
-
Degas Thoroughly: Remove all traces of oxygen from the reaction mixture.
-
Q4: How do I choose between a Palladium or Copper catalyst system for a C-N coupling reaction?
A4: Both palladium and copper can catalyze C-N bond formation, but they exhibit complementary reactivities and are suited for different scenarios.
The Causality: The difference lies in their preferred oxidation states and the energetics of the catalytic cycle. Palladium readily cycles between Pd(0) and Pd(II) states, making oxidative addition of the aryl chloride feasible. Copper typically cycles between Cu(I) and Cu(III), where the oxidative addition step can be more challenging but subsequent steps may be favored for certain substrates.[15]
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) |
| Typical Substrates | Broad scope, including primary and secondary amines, amides, and other N-nucleophiles.[16][17] | Often preferred for intramolecular cyclizations or couplings with specific N-heterocycles.[18] |
| Catalyst Loading | Generally lower (0.5 - 5 mol%). | Often requires higher catalyst loading (5 - 20 mol% or even stoichiometric). |
| Ligands | Crucial for success. Bulky, electron-rich phosphines or NHCs are standard.[5] | Ligands like phenanthroline or diamines are common but not always required. |
| Reaction Conditions | Often milder temperatures (RT - 110 °C). | Typically requires higher temperatures (>120 °C). |
| Selectivity | Can be highly selective and functional group tolerant.[19] | Can sometimes offer different selectivity profiles compared to palladium.[15] |
Section 2: Catalyst System Selection & Optimization Protocols
A systematic approach to screening is essential for identifying the optimal conditions for your specific transformation.
Protocol 1: General Procedure for Catalyst/Ligand Screening (Suzuki-Miyaura Coupling)
This protocol outlines a parallel screening approach to quickly identify a promising catalyst system.
Objective: To couple this compound with a representative boronic acid.
Workflow Diagram:
Caption: Workflow for parallel catalyst screening.
Step-by-Step Methodology:
-
Setup: In an inert atmosphere glovebox, array a set of reaction vials. To each vial, add a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a unique ligand (4 mol%). Alternatively, use a panel of commercially available palladium precatalysts (2 mol%). (See Table 2 for suggestions).
-
Reagents: Add this compound (1.0 equiv., e.g., 0.1 mmol), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene/Water mixture, to achieve 0.1 M concentration).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12-18 hours), cool the reactions, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by LC-MS or UPLC to determine the percent conversion to the desired product.
-
Optimization: Once a lead catalyst system is identified, further optimization of base, solvent, and temperature can be performed.
Table 1: Recommended Starting Catalyst Systems
| Coupling Type | Palladium Source | Recommended Ligands (Class) | Base | Solvent | Rationale & Key Considerations |
| Suzuki-Miyaura (C-C) | Pd₂(dba)₃ or SPhos G3 Precatalyst | SPhos, XPhos, RuPhos (Bulky Monophosphine) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene/H₂O | Bulky, electron-rich ligands are essential for activating the C-Cl bond and promoting fast reductive elimination.[2][8] |
| Buchwald-Hartwig (C-N) | Pd(OAc)₂ or BrettPhos G3 Precatalyst | BrettPhos, RuPhos, XPhos (Bulky Monophosphine) | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane | Ligand choice is critical and depends on the amine. Sterically hindered ligands prevent catalyst decomposition and facilitate C-N bond formation.[5][16][17] |
| Sonogashira (C-C≡C) | PdCl₂(PPh₃)₂ or [DTBNpP]Pd(crotyl)Cl | PPh₃, cataCXium® A, DTBNpP (Various) | Et₃N, i-Pr₂NH | THF, DMF | Can be run with or without a Cu(I) co-catalyst. Copper-free versions with modern ligands often give cleaner reactions.[11][12][14] |
| Heck (C-C=C) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, KOAc | DMF, NMP | Requires careful optimization to avoid side reactions. The cyano group on the indole may influence reactivity.[20] |
Q5: My coupling partner has the potential to react at either the C3-Cl or the N-H position of the indole. How can I control selectivity?
A5: This is a critical challenge. Directing the reaction to the C3 position over the more nucleophilic N-H site requires strategic manipulation of the reaction conditions or the substrate itself.
The Causality: The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and can be easily deprotonated by the strong bases used in many coupling reactions. This N-anion can then act as a nucleophile, leading to undesired N-functionalization.[21][22]
Selectivity Control Diagram:
Caption: Competing pathways for N-H vs. C3-Cl functionalization.
Strategies for C3-Selectivity:
-
N-Protection: The most robust strategy is to protect the indole nitrogen before the coupling reaction. Common protecting groups include benzyl (Bn), tosyl (Ts), or Boc. These can be removed post-coupling. This is a common strategy to avoid catalyst poisoning or undesired side reactions at the nitrogen.[23]
-
Use of Milder Bases: Strong bases like NaOtBu will readily deprotonate the N-H. Using a weaker base like K₂CO₃ or K₃PO₄ may favor the palladium-catalyzed C-Cl activation pathway over N-deprotonation, although this may require a more active catalyst.
-
Ligand Effects: While less predictable, certain ligand-catalyst combinations may exhibit inherent selectivity for C-Cl insertion over coordination with the N-anion. This would need to be determined empirically through screening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 7. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. gust.edu.vn [gust.edu.vn]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole synthesis [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
Troubleshooting low conversion in Suzuki reactions of chloro-indoles
Welcome to our dedicated technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving chloro-indoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. We understand that the coupling of chloro-indoles can be particularly challenging due to the electronic properties and potential for side reactions associated with the indole nucleus. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, leading to successful and reproducible outcomes.
Troubleshooting Guide & FAQs
Common Problem 1: Low to No Conversion of the Chloro-indole Starting Material
Question: I am observing very low or no conversion of my chloro-indole in my Suzuki reaction. What are the most likely causes and how can I address them?
Low conversion is a frequent issue when working with electron-rich and potentially coordinating heterocycles like indoles, especially with less reactive chloro-electrophiles. The root cause often lies in one of three areas: the catalyst's activity, the reaction conditions, or the integrity of your reagents.
A. Inactive Catalytic System
The generation and maintenance of the active Pd(0) species is paramount for the catalytic cycle to proceed.[1][2]
-
Cause 1: Inefficient Pd(0) Generation from Pd(II) Precursors. Many common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) form. This reduction step can be inefficient and lead to the formation of inactive palladium black.[2][3]
-
Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[2] Alternatively, modern pre-catalysts, such as those developed by Buchwald, are designed for efficient and reliable generation of the active catalytic species and are particularly effective for challenging substrates like heteroaryl chlorides.[4]
-
-
Cause 2: Catalyst Deactivation by Oxygen. The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized to an inactive state.[5][6][7]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed prior to use. A common and effective method is to bubble argon or nitrogen through the solvent for at least 30 minutes. For more rigorous degassing, the freeze-pump-thaw technique is recommended.[6]
-
-
Cause 3: Inappropriate Ligand Choice. For a challenging substrate like a chloro-indole, the choice of ligand is critical. Standard ligands like PPh₃ may not be sufficient to promote the difficult oxidative addition step into the C-Cl bond.[5][8]
-
Solution: Employ electron-rich and bulky phosphine ligands. These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step.[2][8] Buchwald ligands (e.g., SPhos, XPhos) and other specialized ligands like cataCXium A are excellent choices for coupling aryl chlorides.[1][4] Screening a small panel of ligands is often a worthwhile endeavor.
-
B. Sub-optimal Reaction Conditions
-
Cause 1: Insufficiently Strong or Insoluble Base. The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid for transmetalation.[9][10][11][12] If the base is too weak or does not have sufficient solubility in the reaction medium, the reaction will be sluggish.
-
Solution: For chloro-indoles, stronger bases are often required. K₃PO₄ or Cs₂CO₃ are generally more effective than Na₂CO₃ or K₂CO₃.[1][13] Ensure the base is finely powdered to maximize its surface area and reactivity. In some cases, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the performance of inorganic bases in organic solvents.[6]
-
-
Cause 2: Inadequate Temperature. The oxidative addition of palladium into an aryl chloride bond has a higher activation energy than for the corresponding bromide or iodide.
-
Solution: These reactions often necessitate higher temperatures, typically in the range of 80-120 °C.[7][14] If you are running the reaction at a lower temperature with no success, a stepwise increase in temperature is a logical troubleshooting step. Microwave-assisted heating can also be beneficial for accelerating the reaction and improving yields.[6][15]
-
Common Problem 2: Significant Formation of Side Products
Question: My reaction is consuming the starting material, but I am getting a complex mixture of products, including significant amounts of protodeboronated arene and/or homo-coupled boronic acid. What is causing this and what can I do?
The formation of byproducts indicates that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
A. Protodeboronation
This is the protonolysis of the boronic acid (or ester) to the corresponding arene, effectively removing it from the productive catalytic cycle.
-
Cause 1: Presence of Protic Impurities (Water). While a small amount of water is often necessary for the Suzuki reaction to proceed, especially with inorganic bases, excess water can promote protodeboronation, particularly at elevated temperatures.[1][7]
-
Solution: Use anhydrous solvents. If your base requires water for solubility and activity (e.g., K₂CO₃), use a carefully controlled amount, often as a biphasic mixture (e.g., dioxane/water 4:1).[13] If protodeboronation is a persistent issue, switching to anhydrous conditions with a base like KF might be beneficial.[16]
-
-
Cause 2: Instability of the Boronic Acid. Some boronic acids are inherently unstable and prone to decomposition.
B. Homo-coupling of the Boronic Acid
This side reaction leads to the formation of a biaryl product derived from two molecules of the boronic acid coupling partner.
-
Cause 1: Presence of Oxygen. As mentioned earlier, oxygen can interfere with the catalytic cycle. One of the consequences can be the promotion of oxidative homo-coupling of the boronic acid.[1]
-
Cause 2: High Temperatures and Prolonged Reaction Times. These conditions can sometimes favor homo-coupling.
-
Solution: Once the optimal temperature is found, try to minimize the reaction time by monitoring the reaction progress closely by TLC or LC-MS.
-
Common Problem 3: Issues Specific to N-H Indoles
Question: I am using an unprotected (N-H) chloro-indole and my yields are very low. Should I be using a protecting group?
The presence of the acidic N-H proton on the indole ring can introduce complications.[13][19]
-
Cause: Deprotonation and Catalyst Inhibition. The indole N-H is acidic enough to be deprotonated by the strong bases used in the Suzuki reaction. The resulting indolide anion can potentially coordinate to the palladium center, leading to catalyst inhibition or altered reactivity.[13]
-
Solution 1: Proceed without a Protecting Group. Modern catalytic systems, particularly those using bulky, electron-rich ligands, have shown great success in coupling unprotected N-H indoles.[13][20] Often, the key is to carefully screen bases and solvents. K₃PO₄ is frequently a good choice in these cases.[13]
-
Solution 2: Employ a Protecting Group. If optimization of the unprotected coupling is unsuccessful, the use of an N-protecting group is a reliable strategy.[21] A tosyl (Ts) or Boc (tert-butyloxycarbonyl) group can be effective. However, it's important to note that the choice of protecting group can influence the reaction outcome, and some studies have shown that certain protecting groups may lead to lower yields than their unprotected counterparts under specific conditions.[21] This adds extra steps to your synthesis (protection and deprotection), so it should be considered when direct coupling fails.
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your Suzuki reaction of a chloro-indole.
Caption: A systematic workflow for troubleshooting low conversion issues.
Comparative Data Table: Condition Screening
The following table provides a starting point for screening conditions, based on successful literature precedents for challenging Suzuki-Miyaura couplings.
| Parameter | Condition A (Standard) | Condition B (For Unprotected N-H) | Condition C (For Difficult Chlorides) |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | - | SPhos (4 mol%) |
| Base | Na₂CO₃ (2 M aq. solution) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane or Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) or 2-MeTHF | Toluene (anhydrous) |
| Temperature | 90-100 °C | 60-100 °C | 110 °C |
| Notes | Good starting point for reactive partners. | Often effective for N-H heterocycles.[13] | More forcing conditions for unreactive chlorides. |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a chloro-indole. It should be adapted based on the specific substrates and the results of your troubleshooting experiments.
Materials:
-
Chloro-indole (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloro-indole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the palladium pre-catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Suzuki Catalytic Cycle and Chloro-indole Challenges
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and highlights the key challenges presented by chloro-indoles.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 20. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 3-Chloro-1H-indole-2-carbonitrile in Synthetic Applications
Welcome to our dedicated technical support center for 3-chloro-1H-indole-2-carbonitrile. As a pivotal building block in medicinal chemistry and materials science, its unique electronic properties also render it susceptible to decomposition under various reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable compound. Here, we synthesize our in-house expertise with established literature to provide you with actionable troubleshooting strategies and preventative protocols.
Introduction: The Duality of Reactivity and Instability
This compound is an electron-deficient indole, a characteristic imparted by the synergistic electron-withdrawing effects of the C2-carbonitrile and the C3-chloro substituents. This electronic profile is advantageous for a range of transformations, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. However, this same feature enhances the acidity of the N-H proton and activates the C-Cl bond, creating a delicate balance between desired reactivity and unwanted degradation. Understanding these underlying principles is paramount to achieving successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during reactions involving this compound.
Question 1: My reaction mixture is turning dark brown/black, and I'm observing a complex mixture of byproducts by TLC/LC-MS. What is likely happening?
Answer: Dark coloration and the formation of complex mixtures are often indicative of base-induced decomposition. The electron-withdrawing groups on the indole ring make the N-H proton significantly more acidic than in simple indoles. Strong bases can deprotonate the indole nitrogen, forming an indolyl anion. This anion can trigger a cascade of undesirable side reactions.
Causality Explained: The resulting indolyl anion is resonance-stabilized, but its formation can lead to several decomposition pathways:
-
Dimerization/Oligomerization: The nucleophilic indolyl anion can attack another molecule of the electrophilic this compound, initiating a chain of polymerization reactions that lead to intractable materials.
-
Elimination Pathways: Under certain conditions, elimination of HCl could occur, leading to highly reactive and unstable intermediates that rapidly polymerize.
Troubleshooting & Prevention:
-
Base Selection is Critical: Avoid strong, non-nucleophilic bases like NaH, LiHMDS, or LDA when possible. If a base is necessary, opt for weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Controlled Addition: Add the base slowly and at a low temperature (e.g., 0 °C or below) to minimize the concentration of the reactive indolyl anion at any given time.
-
Protecting Group Strategy: If strong basic conditions are unavoidable, consider N-protection of the indole. A tosyl (Ts) or benzyl (Bn) group can prevent the formation of the indolyl anion.[1][2]
Question 2: I am attempting a nucleophilic substitution on the C3-chloro position, but I am getting significant amounts of what appears to be the corresponding oxindole. Why is this happening?
Answer: The formation of an oxindole byproduct suggests that a hydrolysis pathway is competing with your desired nucleophilic substitution. This is often facilitated by the presence of water and can be exacerbated by acidic or basic conditions.
Causality Explained: The C2-carbonitrile group makes the indole C2-position highly electrophilic. Under acidic conditions, protonation can occur at C3, forming an indolium ion intermediate.[3] This intermediate is susceptible to attack by water at the C2-position, leading to a cascade that ultimately results in the formation of the corresponding 2-oxindole. Even under neutral or basic conditions, trace amounts of water can lead to hydrolysis, especially at elevated temperatures.
Preventative Measures:
-
Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
pH Control: If the reaction is sensitive to acid, consider adding a non-nucleophilic proton scavenger, such as proton sponge.
-
Temperature Management: Run reactions at the lowest effective temperature to disfavor the hydrolysis pathway, which often has a higher activation energy than the desired substitution.
Question 3: During my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), I am observing significant amounts of dehalogenated product (1H-indole-2-carbonitrile). What is the cause?
Answer: The formation of the dehalogenated byproduct is a common side reaction in cross-coupling chemistry, known as hydrodehalogenation.[4][5] It can be promoted by several factors within your catalytic cycle.
Causality Explained: Hydrodehalogenation can occur through various mechanisms:
-
β-Hydride Elimination: If your organometallic coupling partner has β-hydrogens, β-hydride elimination from the Pd(II) intermediate can occur, followed by reductive elimination to yield the dehalogenated indole.
-
Reaction with Solvent or Base: Some solvents (like alcohols) or additives can act as hydride sources, leading to the reduction of the C-Cl bond.[4]
-
Direct Reduction by the Catalyst: In some cases, the Pd(0) catalyst can directly reduce the aryl halide in the presence of a proton source.
Troubleshooting Protocol:
-
Choice of Solvent and Base: Use aprotic solvents (e.g., dioxane, toluene, THF) and avoid alcoholic solvents if hydrodehalogenation is a problem. Ensure your base is not a hydride donor.
-
Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of reductive elimination (desired) versus side reactions. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.
-
Reagent Purity: Ensure your reagents are free from impurities that could act as hydride donors.
Best Practices for Handling this compound
To proactively prevent decomposition, adhere to the following best practices:
-
Inert Atmosphere: Always handle and react under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation and reactions with atmospheric moisture.
-
Temperature Control: Maintain low temperatures, especially when strong bases or nucleophiles are present.
-
Solvent Choice: Use dry, aprotic solvents whenever possible.
-
Careful Selection of Reagents: Be mindful of the basicity and nucleophilicity of your reagents.
-
Monitoring the Reaction: Keep a close watch on the reaction progress by TLC or LC-MS to identify the onset of decomposition and adjust conditions accordingly.
Data & Protocols
Table 1: Recommended Base and Solvent Combinations for Reactions with this compound
| Reaction Type | Recommended Base | Recommended Solvent(s) | Temperature Range | Key Considerations |
| Suzuki Coupling | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DME | 80-110 °C | Ensure anhydrous conditions. Ligand choice is crucial. |
| Sonogashira Coupling | TEA, DIPEA | THF, DMF | Room Temp. to 60 °C | Requires a copper co-catalyst (e.g., CuI). |
| Buchwald-Hartwig Amination | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 90-120 °C | Bulky phosphine ligands are generally required. |
| Nucleophilic Substitution | K₂CO₃, DIPEA | DMF, DMSO, Acetonitrile | Room Temp. to 80 °C | Monitor for oxindole formation. Anhydrous conditions are critical. |
Experimental Protocol: A Stabilized Suzuki-Miyaura Cross-Coupling
This protocol for coupling this compound with phenylboronic acid incorporates measures to minimize decomposition.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃, dried, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and dried K₂CO₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of Argon.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Decomposition Pathways & Preventative Workflows
Diagram 1: Major Decomposition Pathways
This diagram illustrates the primary routes of degradation for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Activating the C-Cl Bond in 3-chloro-1H-indole-2-carbonitrile for Cross-Coupling Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for functionalizing 3-chloro-1H-indole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block in complex synthetic applications. The inherent stability of the aryl chloride (C-Cl) bond presents a significant, yet surmountable, challenge. This document provides in-depth, evidence-based troubleshooting guides and answers to frequently asked questions to empower you to increase the reactivity of this bond and achieve success in your cross-coupling endeavors.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental chemical principles governing the reactivity of your substrate.
Q1: My initial cross-coupling attempts with this compound have failed. Why is this C-Cl bond so unreactive compared to aryl bromides or iodides?
Answer: The low reactivity of the C-Cl bond is a well-documented challenge in organic synthesis and stems from fundamental physical properties.[1] Compared to its heavier halogen counterparts, the C-Cl bond has a significantly higher bond dissociation energy. This means more energy is required to break the bond, making the initial, and often rate-limiting, oxidative addition step in a catalytic cycle more difficult.
Furthermore, traditional palladium catalysts that are effective for aryl bromides and iodides often fail for chlorides.[1] The successful activation of aryl chlorides had to await major advances in ligand design, specifically the development of catalysts based on bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[1]
Q2: What is the core strategy for activating this C-Cl bond for reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings?
Answer: The universally accepted strategy is to employ a highly active transition-metal catalyst system, most commonly based on palladium or nickel.[1][2][3] These systems are designed to facilitate the critical oxidative addition step. The key is not just the metal itself, but the surrounding ligands that modulate its electronic and steric properties.
The general catalytic cycle you are aiming to drive is illustrated below:
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
The success of your reaction hinges on choosing a ligand (L) that creates a highly electron-rich and sterically accessible palladium(0) center, which can readily insert itself into the strong C-Cl bond.[2][4]
Q3: Is it necessary to protect the indole N-H proton before attempting a cross-coupling reaction?
Answer: This is a critical and nuanced question. The indole N-H is acidic and can cause several problems:
-
Base Consumption: It will react with the base in your reaction, altering the stoichiometry.
-
Catalyst Inhibition: The resulting indolide anion can coordinate to the palladium center, potentially inhibiting catalysis.[5]
-
Solubility Issues: Unprotected indoles can have poor solubility in common aprotic solvents.
Recommendation: While modern catalyst systems show increasing tolerance for unprotected N-H groups, we strongly recommend N-protection for initial experiments and process optimization. This removes a significant variable and often leads to more reproducible results and higher yields.[5] Simple protecting groups like benzyl (Bn) or electron-withdrawing groups like tosyl (Ts) or Boc are effective. If your final target requires the free N-H, a facile deprotection step can be performed post-coupling.
Section 2: Troubleshooting Guides for Specific Reactions
This section provides targeted advice for common issues encountered during specific cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Problem: "My Suzuki-Miyaura reaction with an arylboronic acid shows no conversion, or I only see protodeboronation of my boronic acid."
This is the most common failure mode and almost always points to an insufficiently active catalyst system. The conditions that work for aryl bromides will not work here.
Solution: Catalyst System Optimization
You must use a catalyst system specifically designed for activating aryl chlorides. This involves a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. Using pre-formed palladium complexes (precatalysts) that generate the active Pd(0) species reliably is often superior.[5]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Catalyst Component | Recommended Options | Rationale for Efficacy |
| Pd Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Standard, reliable sources for generating Pd(0) in situ. |
| SPhos Precatalyst (P2) | (Recommended) A pre-formed complex that is air-stable and provides high catalyst turnover rates, minimizing side reactions like protodeboronation.[5] | |
| Ligand | SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | An extremely effective, bulky, and electron-rich biaryl phosphine ligand for activating C-Cl bonds. Often provides the highest yields.[5] |
| XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Another "gold standard" Buchwald ligand, highly effective for challenging aryl chlorides.[5][6] | |
| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | Moderately strong inorganic bases that are highly effective in Suzuki couplings without causing degradation of sensitive functional groups.[5][7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂O | Biphasic solvent systems are standard. Water is essential for the boronic acid transmetalation step.[5][8] |
Troubleshooting Flowchart
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination (C-N Bond Formation)
Problem: "When I try to couple my chloroindole with a primary or secondary amine, I get a complex mixture and very little of the desired product."
This often points to an improper choice of base or a sub-optimal ligand for the specific amine being coupled. The Buchwald-Hartwig amination is highly sensitive to these parameters.[9][10]
Solution: Fine-Tuning the Base and Ligand
-
Base Selection: For C-N coupling, a strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] However, for substrates with base-sensitive groups, a weaker base like potassium carbonate (K₂CO₃) can sometimes be used, though this will likely require a more active catalyst and higher temperatures.
-
Ligand Choice: The choice of ligand can depend on the steric hindrance of the amine coupling partner.
-
For primary amines and less hindered secondary amines , ligands like XPhos or the Josiphos family (e.g., CyPF-tBu) are excellent starting points.
-
For highly hindered secondary amines , more specialized ligands like BrettPhos may be required to facilitate the reaction.[6]
-
Experimental Protocol: Buchwald-Hartwig Amination of N-Benzyl-3-chloro-1H-indole-2-carbonitrile
-
Inert Atmosphere: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the N-protected chloroindole (1.0 equiv), Pd₂(dba)₃ (0.01 equiv, 1 mol%), and XPhos (0.03 equiv, 3 mol%).
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) and sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (to a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
Causality Note: The use of a slight excess of ligand relative to palladium helps to stabilize the active catalytic species and prevent catalyst decomposition, leading to higher overall yields.[11]
Sonogashira Coupling (C-C Alkyne Formation)
Problem: "My Sonogashira reaction results in a high yield of the homocoupled alkyne (Glaser coupling) and very little of my desired indole-alkyne product."
This is a classic side reaction in Sonogashira couplings, especially when using highly active catalyst systems. It is caused by the copper(I) co-catalyst, which facilitates the oxidative dimerization of the terminal alkyne.[12][13]
Solution: Employ Copper-Free Conditions
For challenging substrates like aryl chlorides, modern Sonogashira protocols often omit the copper co-catalyst entirely.[12][14] This completely eliminates the pathway for Glaser homocoupling. Success under these conditions relies on a highly active palladium/ligand system and a suitable base to facilitate the deprotonation of the alkyne.
Table 2: Comparison of Sonogashira Coupling Conditions
| Condition | Traditional (with Copper) | Copper-Free Protocol |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd₂(dba)₃ / SPhos or PdCl₂(P(t-Bu)₃ )₂ |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) |
| Primary Side Reaction | Alkyne Homocoupling (Glaser) | Minimal to none. |
| Suitability for Ar-Cl | Generally poor; requires high temperatures and is often low yielding. | Highly Recommended. The powerful ligands required are capable of activating the C-Cl bond effectively.[14][15] |
Protocol Tip: When running a copper-free Sonogashira, ensure all glassware is scrupulously clean to avoid trace metal contamination that could promote side reactions. Using a strong inorganic base like Cs₂CO₃ is often key to success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Overcoming solubility issues with 3-chloro-1H-indole-2-carbonitrile
Introduction
Welcome to the technical support guide for 3-chloro-1H-indole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their experimental workflows. Indole derivatives are a cornerstone in medicinal chemistry and materials science, but their characteristically hydrophobic nature often presents significant solubility challenges.[1][2] Low aqueous solubility is a frequent hurdle, impacting everything from reaction kinetics in synthesis to dose-response accuracy in biological assays.[3]
This guide provides a structured, in-depth approach to understanding and overcoming the solubility issues associated with this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the predicted solubility profile of this compound?
Answer: Based on its chemical structure, this compound is a relatively non-polar, hydrophobic molecule. The indole ring system is inherently hydrophobic, and this characteristic is amplified by the chloro- substituent.[1] The nitrile group adds some polarity, but overall, the molecule is expected to have low solubility in water and aqueous buffers.[4] Its predicted XlogP value is 2.7, indicating a preference for lipophilic environments.[5]
Therefore, you should anticipate:
-
Poor solubility in aqueous media (e.g., water, PBS, cell culture media).
-
Good to moderate solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][6]
-
Moderate solubility in polar protic solvents like ethanol and methanol.[6]
Q2: I need to prepare a stock solution. Which solvent should I use and at what concentration?
Answer: For initial stock solutions, a high-purity, anhydrous grade of a polar aprotic solvent is strongly recommended.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) is the industry-standard choice for dissolving a wide array of organic compounds for biological screening.[1][7] It is a powerful solvent capable of disrupting the intermolecular forces in the crystal lattice of the compound.[7]
-
Secondary Recommendation: N,N-Dimethylformamide (DMF) is a suitable alternative to DMSO, possessing similar solvating properties.[6]
Best Practices for Stock Preparation:
-
Start by preparing a high-concentration stock, for example, 10 mM or 20 mM. Do not exceed 50 mM without first confirming solubility, as even in DMSO, saturation limits exist.
-
Use gentle warming (30-37°C) and vortexing or sonication to aid dissolution.
-
Always visually inspect the solution against a light source to ensure there is no undissolved particulate matter.
-
Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed vials to minimize water absorption and prevent freeze-thaw cycles.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is the most common solubility issue encountered. It occurs because when the DMSO stock is diluted into an aqueous medium, the compound's concentration exceeds its thermodynamic solubility limit in the final solvent mixture. The DMSO percentage drops, and the water, being a poor solvent for your compound, cannot keep it in solution.
Here is a logical troubleshooting workflow to address this:
Detailed Strategies:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in cell-based assays should ideally be below 0.5% to avoid solvent-induced artifacts. If your dilution scheme results in a higher percentage, remake a more dilute stock solution (e.g., 1 mM instead of 10 mM) to allow for a larger dilution factor.
-
Use a Co-solvent: Adding a water-miscible organic solvent like ethanol or polyethylene glycol (PEG 400) to the aqueous buffer can increase the overall solvating capacity of the medium.[1][3]
-
Incorporate Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, effectively increasing its apparent solubility in the aqueous solution.[1]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, significantly enhancing their aqueous solubility.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
Answer: Yes, pH modification can be a very effective strategy if the molecule has an ionizable functional group. The indole nitrogen (NH) is weakly acidic, with a pKa typically in the range of 16-17, so it will not be deprotonated under normal aqueous conditions. However, if your specific indole derivative has other acidic or basic centers, adjusting the pH can change its ionization state and dramatically improve solubility.[1][3] For a weakly basic compound, lowering the pH would lead to protonation and increased solubility.[1] Conversely, for a weakly acidic compound, raising the pH would increase solubility.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound (MW: 176.60 g/mol ) required.
-
For 1 mL of 10 mM stock: 0.010 L × 0.010 mol/L × 176.60 g/mol = 0.001766 g = 1.77 mg.
-
-
Weighing: Accurately weigh the calculated amount of the compound into a sterile, appropriately sized glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Verification: Visually inspect the solution to confirm it is clear and free of any solid particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: A Quick Guide to Solvent Screening
This protocol helps you identify the best primary solvent for your compound.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO | High | Excellent hydrogen bond acceptor with high polarity, effective at solvating the indole moiety.[6][7] |
| DMF | High | Similar properties to DMSO, offering strong intermolecular interactions.[6] | |
| Acetonitrile | Moderate | Its polar nature suggests it can be a good solvent.[6] | |
| Polar Protic | Ethanol | Moderate | Capable of hydrogen bonding, which can facilitate dissolution.[6] |
| Methanol | Moderate to High | Similar to ethanol but slightly more polar.[6] | |
| Aqueous | Water / PBS | Very Low | The compound's hydrophobic nature dominates.[4] |
Workflow Diagram for Solvent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. PubChemLite - this compound (C9H5ClN2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Reaction Conditions for Stille Coupling with Indole Derivatives
Welcome to the Technical Support Center for Stille coupling reactions involving indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction for their specific applications. My aim is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and refine your reaction conditions effectively.
Introduction: The Nuances of Stille Coupling with Indoles
The Stille reaction is a cornerstone of modern organic synthesis due to its tolerance for a wide array of functional groups and the stability of the organostannane reagents.[1][2] However, when one of the coupling partners is an indole, a unique set of challenges can arise. The acidic N-H proton, the electron-rich nature of the heterocycle, and the potential for multiple reactive sites demand a more nuanced approach to reaction optimization. This guide will walk you through common pitfalls and provide actionable solutions to achieve high yields and clean reactions.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the indole nitrogen (N-H) for a Stille coupling reaction?
This is a critical and common question. The answer depends on your specific substrates and reaction conditions.
-
N-H (Unprotected) Indoles: It is possible to perform Stille couplings on N-H indoles.[3] However, the acidic proton can lead to side reactions, such as deprotonation by a basic palladium catalyst or additives, which can affect the catalyst's activity. More significantly, the presence of the N-H bond can sometimes lead to undesired side reactions or lower yields.
-
N-Protected Indoles: Protection of the indole nitrogen is often the most reliable strategy to ensure reproducible and high-yielding couplings.[4] Electron-withdrawing protecting groups, such as sulfonyl (e.g., -SO₂Ph) or carbamates (e.g., -Boc), can modulate the electron density of the indole ring, which can be beneficial for the catalytic cycle.
Recommendation: If you are experiencing low yields or complex reaction mixtures with an N-H indole, N-protection is a highly recommended first step in optimization.
Q2: Which N-protecting group is best for Stille coupling of indoles?
The choice of N-protecting group can significantly impact the outcome of the reaction.
| Protecting Group | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Easily introduced and removed under mild acidic conditions. | Can be thermally labile, which may be a concern at higher reaction temperatures. |
| Sulfonyl (e.g., -SO₂Ph, -SO₂Tol) | Robust and stable to a wide range of reaction conditions. Can be removed with strong reducing agents or nucleophiles. | The strongly electron-withdrawing nature can sometimes deactivate the indole ring towards oxidative addition if the halide is on the indole. |
| Silyl (e.g., -TIPS, -TBS) | Can be a good option, but be mindful of fluoride additives, which can cause in-situ deprotection. | Sensitivity to fluoride ions, which are sometimes used to activate the organostannane. |
Q3: What are the most common side reactions in Stille couplings with indoles, and how can I mitigate them?
The two most prevalent side reactions are homocoupling of the organostannane and protodestannylation.[1][5]
-
Homocoupling: This is the dimerization of your organostannane reagent (R-SnBu₃ + R-SnBu₃ → R-R). It is often promoted by the presence of oxygen or high concentrations of Pd(II) species at the start of the reaction.
-
Mitigation:
-
Ensure thorough degassing of your solvent and reaction vessel.
-
Use a pre-catalyst that is readily reduced to Pd(0) or use a Pd(0) source directly.
-
The addition of a copper(I) co-catalyst can often suppress homocoupling.[5]
-
-
-
Protodestannylation: This is the cleavage of the C-Sn bond by a proton source, leading to the formation of an undesired C-H bond.
-
Mitigation:
-
Use rigorously dried solvents and reagents.
-
Avoid acidic conditions. If your reaction generates acid, consider adding a non-coordinating base.
-
-
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Strategy |
| Catalyst Inactivity | • Ensure your palladium source is active. Pd(PPh₃)₄, for example, can degrade upon prolonged exposure to air. • For Pd(II) precatalysts like Pd(OAc)₂, ensure that the in-situ reduction to Pd(0) is occurring. The addition of a phosphine ligand can facilitate this. |
| Poor Ligand Choice | • The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich indoles, a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos) can be beneficial.[6] • For sterically hindered substrates, a ligand with a larger bite angle might be necessary. |
| Suboptimal Solvent | • The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. Common solvents for Stille couplings include THF, dioxane, DMF, and toluene.[7] • If solubility is an issue, consider a more polar solvent like DMF or NMP. Ensure the solvent is anhydrous and degassed. |
| Low Reaction Temperature | • While Stille couplings can often be run at moderate temperatures, some challenging substrates may require heating to drive the reaction to completion. Incrementally increase the temperature (e.g., from 80 °C to 100 °C) and monitor for product formation and decomposition. |
Problem 2: Significant Formation of Side Products (Homocoupling, Protodestannylation)
| Possible Cause | Troubleshooting Strategy |
| Presence of Oxygen | • Improve your degassing procedure. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for an extended period, or to use the freeze-pump-thaw technique for more sensitive reactions. |
| Water in the Reaction | • Use freshly distilled, anhydrous solvents. • Dry all glassware thoroughly in an oven and cool under a stream of inert gas. |
| Suboptimal Additives | • The addition of a copper(I) salt, such as CuI, is often highly beneficial in Stille couplings, as it can accelerate the transmetalation step and suppress side reactions.[8] |
Problem 3: Poor Regioselectivity
| Possible Cause | Troubleshooting Strategy |
| Multiple Reactive Sites on the Indole | • If you are performing a direct C-H functionalization-type Stille coupling, the inherent reactivity of the indole ring (typically C3 > C2) will dominate. • For couplings involving a haloindole, the position of the halogen will dictate the site of the coupling. To achieve a specific regioisomer, you will need to synthesize the corresponding haloindole precursor. |
| Isomerization of Alkenyl Stannanes | • If you are using a (Z)-alkenyl stannane and observing the (E)-product, this can be due to harsh reaction conditions. Try lowering the reaction temperature or using a milder catalyst system.[1] |
Visualizing the Process
The Stille Catalytic Cycle
Caption: A simplified representation of the Stille catalytic cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding Stille couplings with indoles.
Experimental Protocols
General Procedure for Stille Coupling of a 2-Stannylindole with an Aryl Bromide
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
N-Protected-2-(tributylstannyl)indole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Anhydrous and degassed DMF
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk flask, add the N-protected-2-(tributylstannyl)indole, aryl bromide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous and degassed DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling [organic-chemistry.org]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 3-Chloro- vs. 3-Bromo-1H-indole-2-carbonitrile for Drug Discovery and Synthesis
In the landscape of modern drug discovery and synthetic chemistry, the indole scaffold remains a cornerstone, celebrated for its prevalence in biologically active natural products and pharmaceuticals.[1][2] The strategic functionalization of this privileged heterocycle is paramount for modulating pharmacological activity. Among the most versatile intermediates for such modifications are the 3-halo-1H-indole-2-carbonitriles. These building blocks offer a reactive handle at the C3 position, a site often crucial for biological targeting.
This guide provides an in-depth, objective comparison of the reactivity of two key members of this family: 3-chloro-1H-indole-2-carbonitrile and 3-bromo-1H-indole-2-carbonitrile . We will delve into the fundamental principles governing their differential reactivity, supported by established experimental data for analogous systems, and provide practical, field-proven protocols for their application in key synthetic transformations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, ultimately accelerating the path to novel molecular entities.
The Decisive Factor: Understanding the Carbon-Halogen Bond in Indoles
The primary determinant of reactivity for these two compounds in many common synthetic operations, particularly palladium-catalyzed cross-coupling reactions, is the inherent strength of the carbon-halogen (C-X) bond. The established trend for halide reactivity in such transformations is I > Br > Cl > F.[3][4] This hierarchy is a direct consequence of the bond dissociation energies (BDEs) of the respective C-X bonds.
The C-Br bond is weaker and therefore more readily cleaved than the C-Cl bond.[5][6][7] This has profound implications for the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[8] The lower energy barrier for the insertion of the palladium(0) catalyst into the C-Br bond results in faster reaction rates and often allows for the use of milder reaction conditions compared to the analogous chloro-substituted substrate.
Theoretical calculations on various halo-heterocycles corroborate this fundamental principle, showing a consistent and significant energy difference between C-Cl and C-Br bonds.[9] This energy gap is the root cause of the observable differences in reactivity that we will explore in the following sections.
Comparative Reactivity in Key Synthetic Transformations
The practical implications of the differing C-X bond strengths are most evident in palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties. When comparing our two subject compounds, the 3-bromo derivative is expected to be significantly more reactive.
| Feature | 3-bromo-1H-indole-2-carbonitrile | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Time | Shorter (e.g., 2-6 hours) | Longer (e.g., 12-24 hours) |
| Typical Reaction Temp. | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-120 °C) |
| Catalyst Loading | Lower | Higher |
| Typical Yield | Good to Excellent | Moderate to Good |
This data is representative and based on general trends observed for aryl bromides vs. aryl chlorides in Suzuki-Miyaura reactions.
The enhanced reactivity of the bromo-indole allows for faster conversions and often results in higher yields under less forcing conditions.[3] This can be a critical advantage when working with thermally sensitive or complex substrates. While modern, sophisticated phosphine ligands have been developed to activate the more robust C-Cl bond, these often add to the overall cost and complexity of the reaction setup.[8]
Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds
The formation of C-N bonds is another cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination is a premier method for achieving this.[10][11] Similar to the Suzuki coupling, the reactivity of the halide plays a crucial role. The oxidative addition of the palladium catalyst to the C-X bond is a key step, making 3-bromo-1H-indole-2-carbonitrile the more facile substrate.[4]
| Feature | 3-bromo-1H-indole-2-carbonitrile | This compound |
| Relative Reactivity | Higher | Lower |
| Ligand Requirements | Less sterically demanding ligands often suffice | Requires bulky, electron-rich ligands (e.g., Josiphos, Buchwald-type) |
| Base Strength | Can often be successful with weaker bases | Typically requires strong, non-nucleophilic bases (e.g., LHMDS, NaOtBu) |
| Reaction Scope | Broader scope with a wider range of amines | Can be more challenging with less nucleophilic or sterically hindered amines |
| Typical Yield | Good to Excellent | Lower to Good |
This data is representative and based on general trends observed for aryl bromides vs. aryl chlorides in Buchwald-Hartwig aminations.
The chloro-indole derivative generally requires more specialized and often air-sensitive catalyst systems to achieve comparable efficiency to its bromo counterpart.[10] The choice of ligand and base is particularly critical for the successful amination of aryl chlorides.
Experimental Protocols: A Head-to-Head Comparison in the Lab
To provide a practical context for the discussed reactivity differences, we present detailed, side-by-side protocols for a Suzuki-Miyaura coupling reaction. These protocols are designed to be self-validating systems, where the direct comparison of reaction times and yields under identical conditions will experimentally confirm the superior reactivity of the bromo-derivative.
Workflow for Comparative Suzuki-Miyaura Coupling
Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-bromo-1H-indole-2-carbonitrile (1.0 mmol, 1.0 equiv.)
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Schlenk flasks or reaction vials with septa
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add the respective indole substrate (bromo- in one, chloro- in the other).
-
Reagent Addition: To each flask, add phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Atmosphere Inerting: Evacuate and backfill each flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent catalyst degradation.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) to each flask via syringe.
-
Reaction: Place both flasks in a preheated oil bath at 90°C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction independently by TLC or GC-MS at regular intervals (e.g., every hour for the first 4 hours, then every 4 hours). The disappearance of the starting material indicates reaction completion.
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the resulting 3-phenyl-1H-indole-2-carbonitrile by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield for each reaction.
Expected Outcome:
The reaction with 3-bromo-1H-indole-2-carbonitrile is anticipated to reach completion significantly faster and provide a higher isolated yield compared to the reaction with the 3-chloro analogue under these identical conditions. This direct comparison provides compelling experimental evidence of the reactivity difference.
The Rationale Behind Experimental Choices
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the rate-determining step.
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust, commercially available, and widely used catalyst for Suzuki couplings. While more advanced catalysts exist, this choice provides a standard baseline for a fair comparison.
-
Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki reactions, ensuring solubility of both the organic substrates and the inorganic base.
-
Base: Sodium carbonate is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would lead to catalyst deactivation and poor results.
Conclusion: Making the Right Choice for Your Synthesis
The choice between 3-chloro- and 3-bromo-1H-indole-2-carbonitrile is a classic trade-off between reactivity and cost.
-
3-Bromo-1H-indole-2-carbonitrile is the substrate of choice when high reactivity, milder conditions, and faster reaction times are paramount. It is ideal for complex, multi-step syntheses where maximizing yield at each step is critical, and for exploring a wide range of coupling partners with less optimization required.
-
This compound , being generally more economical, is a viable option for large-scale syntheses where cost is a major driver and longer reaction times or more forceful conditions are acceptable. However, its use necessitates careful selection and optimization of modern, highly active catalyst systems to achieve satisfactory results.
By understanding the fundamental principles of C-X bond reactivity and leveraging the appropriate experimental conditions, researchers can effectively utilize both of these valuable building blocks to advance their synthetic and drug discovery programs.
References
- 1. Synthesis of 3-arylindole derivatives from nitroalkane precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide: Comparing Suzuki and Heck Reactions for Indole Functionalization
To the innovating researcher, scientist, and drug developer,
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] The ability to precisely functionalize this privileged heterocycle is paramount to innovation. Among the powerful tools in our synthetic arsenal, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency.[4][5][6]
This guide provides an in-depth, field-proven comparison of two Nobel Prize-winning workhorses—the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction—as applied to indole functionalization.[7] We will move beyond textbook descriptions to explore the causalities behind experimental choices, empowering you to select and optimize the ideal reaction for your specific synthetic challenge.
The Suzuki-Miyaura Coupling: A Robust and Versatile Tool for C-C Bond Formation
The Suzuki reaction is renowned for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[8][9][10] It is often the first choice for constructing biaryl or aryl-heteroaryl linkages.[11][12]
Mechanistic Rationale
The efficacy of the Suzuki reaction hinges on a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple.[8][13][14][15] Understanding this mechanism is key to troubleshooting and optimization.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the haloindole, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation : A base activates the organoboron species (e.g., an indoleboronic acid) to form a boronate complex.[16] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8][14]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Key Experimental Considerations
-
Indole Substrate : Typically, a haloindole (iodo-, bromo-, or triflate-substituted) is used as the electrophile. Alternatively, an indoleboronic acid can serve as the nucleophilic partner.[2][17]
-
Catalyst System : A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard.[8] Bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often superior as they accelerate the reductive elimination step and stabilize the active Pd(0) species.
-
Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid for transmetalation.[8][16] The choice of base can significantly impact yield, especially with sensitive functional groups.
-
Solvent : A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is common, as water aids in dissolving the base and facilitates the formation of the active boronate species.[3][8]
The Heck-Mizoroki Reaction: Direct Alkenylation for Diverse Scaffolds
The Heck reaction offers a powerful method for the direct alkenylation of aryl halides, forming a new C-C bond and a C-H bond.[18] Its key advantage is the use of readily available alkenes as coupling partners, avoiding the pre-functionalization required for organometallic reagents like boronic acids.[7][9]
Mechanistic Rationale
The Heck reaction also operates on a Pd(0)/Pd(II) catalytic cycle but differs significantly in its final steps.[7][19][20][21]
-
Oxidative Addition : Identical to the Suzuki reaction, the active Pd(0) catalyst inserts into the indole-halide bond.
-
Migratory Insertion (Carbopalladation) : The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Indole bond. This step forms a new carbon-carbon bond and a palladium-alkyl intermediate.
-
β-Hydride Elimination : A hydrogen atom on a carbon adjacent (beta) to the palladium is eliminated as a palladium-hydride species, forming the final alkene product. This step is typically syn-selective.
-
Base-mediated Regeneration : A base regenerates the active Pd(0) catalyst from the HPdX species, closing the catalytic cycle.
Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.
Key Experimental Considerations
-
Regioselectivity : A primary challenge in the Heck functionalization of indoles is controlling regioselectivity. The reaction can occur at either the C2 or C3 position.[1][22][23][24][25] While C3 alkenylation is often intrinsically favored, ligand choice can be used to steer the reaction toward the C2 position.[22][24][26]
-
Oxidative Heck : In many modern variants, direct C-H activation of the indole nucleus is employed, bypassing the need for a haloindole. This "oxidative" Heck reaction requires a stoichiometric oxidant (like Cu(OAc)₂ or O₂) to regenerate the active catalyst.[1][26]
-
Catalyst System : Palladium acetate (Pd(OAc)₂) is a very common precursor.[20] Ligand choice is critical for controlling selectivity and reactivity. For example, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to achieve C2-selectivity in the oxidative Heck reaction of indoles.[23][24]
-
Base : An inorganic or organic base (e.g., Et₃N, K₂CO₃) is required to neutralize the hydrogen halide produced during the catalytic cycle.[20]
Head-to-Head Comparison: Suzuki vs. Heck for Indole Functionalization
The choice between these two powerful reactions depends entirely on the synthetic goal. The following table summarizes the key decision-making criteria.
| Feature | Suzuki-Miyaura Coupling | Heck-Mizoroki Reaction | Causality & Field Insights |
| Coupling Partner | Organoboron (Boronic acid/ester) | Alkene | Suzuki : Requires pre-functionalization to install the boron moiety, but offers a vast, commercially available library of partners. Heck : Utilizes simple, often cheaper alkenes directly, enhancing atom economy. |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²) (vinylation) | Suzuki : Primarily for aryl-aryl or aryl-alkyl bonds. Ideal for building complex biaryl structures. Heck : Specifically introduces an alkene moiety, a versatile handle for further transformations (e.g., hydrogenation, oxidation). |
| Key Challenge | Synthesis/stability of boronic acids | Regioselectivity (C2 vs. C3) | Suzuki : Indoleboronic acids can be prone to protodeborylation.[13] Careful handling and reaction setup are necessary. Heck : The electronic nature of the indole ring allows for reaction at multiple sites. Control often requires specific ligand design or directing groups.[22][23][24][25] |
| Functional Group Tolerance | Generally Excellent | Good to Excellent | Both methods are robust, but the strong base in Suzuki reactions can sometimes be incompatible with sensitive groups like esters. The neutral/mildly basic conditions of many Heck protocols can be advantageous. |
| Atom Economy | Moderate | High | Suzuki : Generates borate salts as byproducts. Heck : In its ideal form, it only generates a salt from the base and HX, making it highly atom-economical. |
| Typical Starting Indole | Haloindole or Indoleboronic acid | Haloindole or native Indole (via C-H activation) | The rise of C-H activation has made the Heck reaction increasingly attractive for late-stage functionalization, avoiding the need for pre-installed halides.[27][28] |
Decision Workflow: Which Reaction to Choose?
Caption: Simplified decision guide for reaction selection.
Experimental Protocols: Self-Validating Methodologies
The following protocols are representative examples sourced from peer-reviewed literature, providing a validated starting point for your experiments.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole
This protocol demonstrates a typical setup for coupling a bromoindole with a heteroarylboronic acid.
-
Reaction : Synthesis of 5-(Thiophen-2-yl)-1H-indazole (a bioisostere of indole)
-
Reference : Adapted from Molecules2014 , 19(10), 16675-16686.[11]
-
Setup :
-
To a reaction tube, add 5-bromo-1H-indazole (1.0 equiv), 2-thiopheneboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at 3-5 mol %.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 5:1 ratio) to achieve a substrate concentration of ~0.1 M.
-
Seal the tube and heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Protocol 2: Oxidative Heck Alkenylation of N-Methylindole
This protocol illustrates a ligand-controlled, aerobic oxidative Heck reaction.
-
Reaction : C3-Alkenylation of N-methylindole with tert-butyl acrylate
-
Reference : Adapted from Chem. Sci., 2020 , 11, 11042-11054.[22][26]
-
Setup :
-
To an oven-dried Schlenk tube, add PdCl₂(CH₃CN)₂ (5 mol %) and Cu(OAc)₂ (10 mol %).
-
Add N-methylindole (1.0 equiv) and tert-butyl acrylate (2.0 equiv).
-
Evacuate and backfill the tube with pure Oxygen (O₂) and leave an O₂ balloon attached.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a substrate concentration of ~0.2 M.
-
Place the sealed tube in a preheated oil bath at 70 °C and stir for 24 hours.
-
Monitor reaction completion by GC-MS or LC-MS.
-
Work-up : After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the C3-alkenylated product.
-
Conclusion and Future Outlook
Both the Suzuki and Heck reactions are indispensable methods for indole functionalization. The Suzuki reaction remains the gold standard for its reliability, predictability, and the sheer breadth of available coupling partners, making it ideal for constructing complex aryl-substituted indoles. Its primary limitation lies in the need for pre-functionalized organoboron reagents.
The Heck reaction , particularly through modern C-H activation strategies, offers a more atom-economical and convergent approach for introducing valuable alkenyl groups.[27] The main hurdle—regiocontrol—is being actively addressed through innovative ligand design, promising to unlock even greater synthetic potential.[22][23][24][25]
As synthetic chemists, our role is to understand the fundamental principles governing these reactions. By appreciating the mechanistic nuances and key experimental parameters, we can rationally select the optimal tool for the task at hand, accelerating the discovery and development of next-generation pharmaceuticals and materials.
References
- 1. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. differencebetween.com [differencebetween.com]
- 10. mdpi.com [mdpi.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. scispace.com [scispace.com]
- 20. byjus.com [byjus.com]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 22. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. jiaolei.group [jiaolei.group]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 27. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 28. ias.ac.in [ias.ac.in]
The Strategic Selection of 3-Halo-1H-indole-2-carbonitriles: A Comparative Guide for Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry and drug discovery, the indole scaffold stands as a cornerstone, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. The strategic functionalization of this privileged heterocycle is paramount for modulating biological activity and optimizing pharmacokinetic properties. Among the myriad of synthetic transformations, the introduction of a handle at the C3-position of the indole nucleus opens a gateway to a vast chemical space. This guide provides an in-depth validation of 3-chloro-1H-indole-2-carbonitrile as a key synthetic intermediate and offers a critical comparison with its bromo and iodo counterparts, empowering researchers to make informed decisions in their synthetic endeavors.
The 3-Halo-1H-indole-2-carbonitrile Intermediates: An Overview
The 3-halo-1H-indole-2-carbonitriles are versatile building blocks, primed for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to forge new carbon-carbon bonds. The nature of the halogen at the C3-position profoundly influences the intermediate's reactivity, stability, and cost-effectiveness, making the choice of the halo-substituent a critical parameter in synthetic planning. This guide will dissect these differences to provide a clear rationale for selecting the optimal intermediate for a given synthetic challenge.
Synthetic Accessibility: A Comparative Analysis
The ease and efficiency of preparing the 3-halo-1H-indole-2-carbonitrile intermediates are primary considerations. Here, we present validated and plausible synthetic protocols for the chloro, bromo, and iodo derivatives, starting from the readily available 1H-indole-2-carbonitrile.
Synthesis of this compound
The direct chlorination of electron-rich indoles at the C3-position can be effectively achieved using N-chlorosuccinimide (NCS). This method is generally high-yielding and proceeds under mild conditions.
Caption: Synthesis of this compound.
Experimental Protocol: Chlorination of 1H-indole-2-carbonitrile
-
To a solution of 1H-indole-2-carbonitrile (1.0 eq.) in acetonitrile (0.2 M) at room temperature, add N-chlorosuccinimide (1.1 eq.) portionwise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Synthesis of 3-Bromo-1H-indole-2-carbonitrile
Similar to chlorination, bromination at the C3-position is readily accomplished using N-bromosuccinimide (NBS).
Caption: Synthesis of 3-Bromo-1H-indole-2-carbonitrile.
Experimental Protocol: Bromination of 1H-indole-2-carbonitrile
-
To a solution of 1H-indole-2-carbonitrile (1.0 eq.) in acetonitrile (0.2 M) at 0 °C, add N-bromosuccinimide (1.1 eq.) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield 3-bromo-1H-indole-2-carbonitrile.
Synthesis of 3-Iodo-1H-indole-2-carbonitrile
The iodination of 1H-indole-2-carbonitrile is efficiently carried out using molecular iodine in the presence of a base, such as potassium hydroxide.[1]
Caption: Synthesis of 3-Iodo-1H-indole-2-carbonitrile.
Experimental Protocol: Iodination of 1H-indole-2-carbonitrile [1]
-
To a solution of 1H-indole-2-carbonitrile (1.0 eq.) in DMF (0.5 M), add powdered potassium hydroxide (3.6 eq.) in portions at room temperature and stir for 30 minutes.
-
Cool the mixture to 0 °C and add a solution of iodine (1.0 eq.) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into a mixture of water and saturated aqueous ammonium chloride and stir for 30 minutes.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 3-iodo-1H-indole-2-carbonitrile.
Comparative Performance Analysis
The choice between the chloro, bromo, and iodo intermediates hinges on a balance of reactivity in downstream applications, stability, and overall cost.
Reactivity in Suzuki-Miyaura Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
| Intermediate | Relative Reactivity | Typical Reaction Conditions |
| 3-Iodo-1H-indole-2-carbonitrile | Highest | Mild conditions, lower catalyst loading, shorter reaction times. |
| 3-Bromo-1H-indole-2-carbonitrile | Intermediate | Moderate conditions, standard catalyst loading. |
| This compound | Lowest | Harsher conditions, higher catalyst loading, specialized ligands often required. |
While 3-iodo-1H-indole-2-carbonitrile offers the highest reactivity, allowing for milder reaction conditions and broader functional group tolerance, recent advances in catalyst design, particularly the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands, have significantly improved the utility of aryl chlorides in Suzuki-Miyaura couplings.[1][2]
Caption: Relative reactivity of 3-haloindoles in Suzuki coupling.
Stability and Handling
All three intermediates are generally stable crystalline solids that can be stored under normal laboratory conditions. However, 3-iodo-1H-indole-2-carbonitrile can be more sensitive to light and may require storage in amber vials.
Cost-Benefit Analysis
A crucial factor in the selection of an intermediate is the cost of the starting materials and reagents.
| Halogenating Agent | Typical Price (per gram) | Key Considerations |
| N-Chlorosuccinimide (NCS) | ~$0.20 - $0.50[3][4][5] | Most cost-effective. |
| N-Bromosuccinimide (NBS) | ~$0.70 - $1.50[6][7][8][9] | Moderately priced. |
| **Iodine (I₂) ** | ~$0.70 - $1.00[10][11][12][13][14] | Price can fluctuate. |
From a purely reagent-cost perspective, the synthesis of this compound is the most economical. However, the higher reactivity of the iodo- and bromo-derivatives may lead to cost savings in the long run by requiring less catalyst, milder conditions, and potentially leading to higher yields in the subsequent coupling steps, thus reducing the overall cost per gram of the final product.
Validated Downstream Application: Suzuki-Miyaura Coupling
To provide a practical context for the comparison, a detailed protocol for the Suzuki-Miyaura coupling of a 3-halo-1H-indole-2-carbonitrile with phenylboronic acid is presented below. This protocol is optimized for the less reactive 3-chloro derivative, highlighting the feasibility of its use with modern catalytic systems. The same conditions can generally be applied to the bromo and iodo analogues, often with reduced catalyst loading and shorter reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium phosphate (2.0 eq.).
-
Add a solution of a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%) in a mixture of toluene and water (e.g., 5:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-phenyl-1H-indole-2-carbonitrile.
Caption: Suzuki-Miyaura coupling of a 3-halo-1H-indole-2-carbonitrile.
Conclusion: A Strategic Choice
The validation of this compound as a key intermediate, alongside its bromo and iodo counterparts, provides chemists with a powerful toolkit for the synthesis of complex indole derivatives. The choice of the halogen should be a strategic one, based on a holistic assessment of the synthetic goals.
-
For rapid synthesis and high reactivity , where cost is less of a concern, 3-iodo-1H-indole-2-carbonitrile is the intermediate of choice.
-
For a balance of reactivity and cost , 3-bromo-1H-indole-2-carbonitrile offers a reliable and efficient option.
-
For large-scale synthesis where cost is a primary driver , and with access to modern catalytic systems, This compound represents a highly viable and economical pathway.
By understanding the nuances of each intermediate, researchers can optimize their synthetic strategies, accelerate drug discovery programs, and ultimately contribute to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Chlorosuccinimide - 500 Grams | eBay [ebay.com]
- 4. calpaclab.com [calpaclab.com]
- 5. N-Chlorosuccinimide, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. gfschemicals.com [gfschemicals.com]
- 7. Buy N Bromosuccinimide Chemical at Affordable Price, Industrial Grade, 98% Purity [samuhlaxmi.com]
- 8. N-Bromosuccinimide, 99.98%, Certified® 30g | eBay [ebay.com]
- 9. chemsavers.com [chemsavers.com]
- 10. cenmed.com [cenmed.com]
- 11. Iodine, 99+%, pure 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Iodine, Laboratory Grade, 100 g | Flinn Scientific [flinnsci.com]
- 13. peguys.com [peguys.com]
- 14. mymicrolab.com [mymicrolab.com]
The Analytical Gauntlet: A Comparative Guide to HRMS Analysis for the Confirmation of 3-Chloro-1H-indole-2-carbonitrile Derivatives
In the landscape of modern drug discovery and development, the structural confirmation of novel chemical entities is a critical checkpoint. Among the myriad of heterocyclic scaffolds, 3-chloro-1H-indole-2-carbonitrile derivatives represent a class of compounds with significant therapeutic potential, often serving as key intermediates in the synthesis of complex pharmaceutical agents. Their unambiguous identification, however, presents a unique analytical challenge due to the presence of a halogen atom and a reactive nitrile group. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the robust analysis and confirmation of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative for High Resolution: Navigating Isotopic Complexity
The primary challenge in the mass spectrometric analysis of chlorinated compounds lies in the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[1][2] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as two peaks separated by two m/z units (M and M+2) with a relative intensity ratio of roughly 3:1.[1] While this pattern is a powerful diagnostic tool, it necessitates the use of high-resolution mass spectrometry to accurately resolve these isotopic peaks and differentiate them from other potential isobaric interferences, especially in complex matrices.[3]
High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy and resolving power necessary to unequivocally determine the elemental composition of a molecule.[4] This capability is paramount for confirming the presence of the chlorine atom and for elucidating the fragmentation pathways of this compound derivatives.[5] This guide will compare three leading HRMS technologies: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
A Comparative Analysis of HRMS Platforms
The choice of an HRMS platform is a critical decision in the analytical workflow, with each technology offering a unique balance of performance characteristics. The selection is often dictated by the specific analytical need, be it high throughput screening, quantitative analysis, or in-depth structural elucidation.
| Parameter | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Resolving Power | Up to 60,000 | Up to 240,000 (and higher in newer models) | >1,000,000 |
| Mass Accuracy | < 5 ppm | < 1-3 ppm | < 1 ppm |
| Acquisition Speed | Very Fast (well-suited for UHPLC) | Fast | Slower |
| Cost |
|
|
|
| Ideal Application | High-throughput screening, quantitative analysis | Broad applicability, from screening to structural elucidation | In-depth structural characterization of complex molecules |
Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers are renowned for their high acquisition speed, making them exceptionally compatible with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[4] While their resolving power is generally lower than Orbitrap and FT-ICR instruments, modern TOF systems offer sufficient resolution for many applications, including the confirmation of the isotopic pattern of single-chlorinated compounds.[6]
Orbitrap Mass Spectrometry: The Orbitrap has emerged as a versatile and powerful platform for pharmaceutical analysis.[7] It offers a compelling combination of high resolution, excellent mass accuracy, and good acquisition speed.[8][9] This makes it well-suited for both qualitative and quantitative analysis of this compound derivatives, enabling confident elemental composition determination and fragmentation analysis.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR-MS stands as the pinnacle of ultra-high-resolution mass spectrometry.[4][10] Its unparalleled resolving power and mass accuracy allow for the fine-structure analysis of isotopic patterns and the unambiguous identification of even the most complex molecules.[9] While its slower scan speed and higher cost may limit its use in high-throughput environments, FT-ICR is the gold standard for detailed structural elucidation when ambiguity cannot be tolerated.
Experimental Protocol: A Step-by-Step Workflow for LC-HRMS Analysis
The following protocol outlines a robust and self-validating workflow for the analysis of this compound derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from its matrix and prepare it in a solvent compatible with the LC-MS system.[11] For this compound derivatives, a simple "dilute-and-shoot" approach is often sufficient for relatively clean samples. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.[12]
-
Step 1.1: Accurately weigh approximately 1 mg of the this compound derivative.
-
Step 1.2: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Rationale: This provides a concentrated stock for serial dilutions.
-
Step 1.3: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.[11] Rationale: This ensures the concentration is within the linear dynamic range of the mass spectrometer and compatible with the LC conditions.
-
Step 1.4: Filter the final solution through a 0.22 µm syringe filter prior to injection. Rationale: This removes any particulate matter that could clog the LC column or instrument tubing.
Liquid Chromatography (LC) Conditions
Chromatographic separation is crucial for resolving the analyte from potential isomers and impurities, ensuring a clean mass spectrum for analysis.[13] A reversed-phase C18 column is a good starting point for these relatively non-polar compounds.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid. Rationale: Formic acid aids in the protonation of the analyte in positive ion mode ESI.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
High-Resolution Mass Spectrometry (HRMS) Conditions
The following are representative starting parameters for a generic HRMS instrument. These should be optimized for the specific instrument being used.
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The indole nitrogen is readily protonated.
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Full Scan (MS1) Range: m/z 100-500
-
MS/MS (MS2) Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV. Rationale: CID is a robust method for generating structurally informative fragment ions.[8]
Caption: Experimental workflow for LC-HRMS analysis.
Deciphering the Fragments: A Predicted Pathway
The structural confirmation of a this compound derivative is not solely reliant on the accurate mass of the molecular ion. The fragmentation pattern obtained from MS/MS analysis provides a veritable fingerprint of the molecule, offering crucial insights into its substructures.[14]
A plausible fragmentation pathway for a generic this compound derivative would likely involve the following key steps:
-
Loss of Chlorine: The C-Cl bond is relatively labile and can undergo cleavage to lose a chlorine radical, resulting in a prominent fragment ion.
-
Loss of HCN: The nitrile group can be eliminated as neutral hydrogen cyanide, a common fragmentation pathway for nitriles.
-
Ring Cleavage: The indole ring itself can undergo fragmentation, leading to a series of characteristic smaller fragment ions.
Caption: Predicted fragmentation pathway.
Conclusion: A Multi-faceted Approach to Confirmation
The definitive confirmation of this compound derivatives demands a meticulous analytical strategy. High-Resolution Mass Spectrometry, with its ability to provide both accurate mass and detailed fragmentation information, stands as the cornerstone of this approach. While TOF, Orbitrap, and FT-ICR platforms each present their own advantages, the Orbitrap often provides the optimal balance of performance for the diverse needs of a drug development program. By coupling a robust LC-HRMS workflow with a thorough understanding of the characteristic isotopic patterns and fragmentation behaviors of these halogenated heterocycles, researchers can achieve unambiguous structural confirmation, a critical step in advancing new therapeutic agents from the bench to the clinic.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. longdom.org [longdom.org]
- 4. biocompare.com [biocompare.com]
- 5. ncfinternational.it [ncfinternational.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Catalytic C-C Bond Formation on the Indole Ring: A Comparative Analysis
The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic formation of carbon-carbon (C-C) bonds on this privileged scaffold is paramount for elaborating molecular complexity and fine-tuning biological activity. This guide provides a comparative analysis of prominent catalytic systems for C-C bond formation on the indole ring, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic nuances, compare catalyst performance with supporting experimental data, and provide detailed protocols to facilitate practical application.
The Landscape of Catalytic C-C Bond Formation on Indole
The indole ring presents multiple sites for C-C bond formation, with the C3 and C2 positions of the pyrrole moiety being inherently more nucleophilic and thus more reactive towards electrophiles.[3] However, recent advancements have enabled the functionalization of the less reactive C4, C5, C6, and C7 positions on the carbocyclic ring.[3][4][5] This guide will focus on three major classes of C-C bond-forming reactions: Friedel-Crafts Alkylation, Transition-Metal Catalyzed Cross-Coupling, and Direct C-H Functionalization.
Friedel-Crafts Alkylation: The Classic Approach with Modern Catalysts
The Friedel-Crafts reaction is a fundamental method for forming C-C bonds, involving the electrophilic substitution of indoles with various electrophiles like aldehydes, ketones, and nitroalkenes.[6][7] While traditionally reliant on stoichiometric Lewis acids, modern catalysis has introduced milder and more selective alternatives.
Comparative Analysis of Catalysts for Friedel-Crafts Alkylation
The choice of catalyst in a Friedel-Crafts reaction significantly impacts yield, regioselectivity, and enantioselectivity (in asymmetric variants). Below is a comparison of commonly employed catalyst systems.
| Catalyst Type | Representative Catalyst | Key Advantages | Key Disadvantages | Typical Substrates | Ref. |
| Homogeneous Lewis Acids | Zn(II)-Bisoxazoline Complexes | High enantioselectivity (up to 90% ee) for asymmetric reactions. | Sensitive to air and moisture; catalyst recovery can be difficult. | Indoles and nitroalkenes. | [8] |
| Homogeneous Brønsted Acids | Trifluoroacetic Acid (TFA) | Simple, inexpensive, and effective for activating carbonyl compounds. | Can lead to side reactions; often requires stoichiometric amounts. | Indoles and aldehydes/ketones. | [9] |
| Heterogeneous Solid Acids | Nano n-propylsulfonated γ-Fe2O3 | Magnetically recyclable, environmentally friendly, and reusable. | May have lower activity compared to homogeneous catalysts. | Indoles and aldehydes/ketones. | [6] |
| Organocatalysts | Chiral Aziridine-Phosphines | Metal-free, enabling asymmetric synthesis with high enantioselectivity. | Catalyst loading can be higher than metal-based systems. | Indoles and β-nitrostyrenes. | [10] |
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with a Nitroalkene
This protocol describes a representative asymmetric Friedel-Crafts alkylation using a Zn(II)-bisoxazoline complex, a system known for its high enantioselectivity.[8]
Materials:
-
Indole
-
trans-β-Nitrostyrene
-
Zn(OTf)2
-
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyldihydrooxazole) (Box ligand)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the Box ligand (0.11 mmol) in anhydrous DCM (2 mL).
-
Add Zn(OTf)2 (0.1 mmol) to the solution and stir at room temperature for 2 hours to form the catalyst complex.
-
Add indole (1.0 mmol) to the reaction mixture.
-
Dissolve trans-β-nitrostyrene (1.2 mmol) in anhydrous DCM (1 mL) and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired nitroalkylated indole.
Mechanistic Insight: The Role of the Chiral Catalyst
The enantioselectivity of the reaction is dictated by the chiral environment created by the Zn(II)-bisoxazoline complex. The nitroalkene coordinates to the zinc center, which activates it towards nucleophilic attack by the indole. The bulky phenyl groups on the bisoxazoline ligand effectively shield one face of the nitroalkene, directing the indole to attack from the less hindered face, thus leading to the preferential formation of one enantiomer.
Caption: Proposed mechanism for the Zn(II)-Box catalyzed asymmetric Friedel-Crafts alkylation.
Transition-Metal Catalyzed Cross-Coupling: Precision and Versatility
Transition-metal catalysis has revolutionized C-C bond formation, offering unparalleled precision and functional group tolerance.[1][11] Palladium-catalyzed reactions, in particular, have been extensively developed for the functionalization of indoles.[11][12]
Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
Different palladium-catalyzed cross-coupling reactions are suited for forming different types of C-C bonds. The choice of reaction depends on the desired substituent to be introduced.
| Reaction Type | Coupling Partners | Catalyst System | Key Advantages | Key Disadvantages | Ref. |
| Suzuki-Miyaura Coupling | Indole-boronic acid/ester + Aryl/vinyl halide | Pd(OAc)2, phosphine ligand, base | Wide substrate scope, commercially available reagents. | Requires pre-functionalization of the indole. | [13] |
| Heck Reaction | Indole + Alkene | Pd(OAc)2, phosphine ligand, base | Atom-economical, introduces alkenyl groups. | Regioselectivity can be an issue. | [13] |
| Sonogashira Coupling | Indole-halide + Terminal alkyne | PdCl2(PPh3)2, CuI, base | Forms C(sp)-C(sp2) bonds, mild conditions. | Requires a terminal alkyne. | [14] |
Experimental Protocol: Palladium-Catalyzed C7-Arylation of Indole via C-H Activation
Direct C-H arylation avoids the need for pre-functionalized starting materials, representing a more atom- and step-economical approach.[15][16][17] This protocol details a method for the selective C7-arylation of indoles.[15][16][17]
Materials:
-
N-P(O)tBu2-protected indole
-
Arylboronic acid
-
Pd(OAc)2
-
3-Aminopyridine
-
K2CO3
-
Toluene/H2O (10:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add N-P(O)tBu2-protected indole (0.2 mmol), arylboronic acid (0.4 mmol), Pd(OAc)2 (0.01 mmol, 5 mol%), 3-aminopyridine (0.04 mmol, 20 mol%), and K2CO3 (0.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (1.8 mL) and H2O (0.2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the C7-arylated indole.
Mechanistic Insight: The Role of the Directing Group
The high regioselectivity for C7-arylation is achieved through the use of a phosphinoyl directing group on the indole nitrogen.[15][16][17] This group coordinates to the palladium catalyst, bringing it in close proximity to the C7-H bond and facilitating its activation over other C-H bonds in the molecule.
Caption: Simplified catalytic cycle for directed C-H arylation of indole.
Gold Catalysis: A Unique Approach to Indole Functionalization
Gold catalysts have emerged as powerful tools for a variety of organic transformations, including the functionalization of indoles.[18][19][20] They can act as potent Lewis acids or enable unique reactivity through π-activation of alkynes and allenes.
Comparative Analysis of Gold-Catalyzed Reactions
Gold catalysts offer distinct advantages for specific C-C bond-forming reactions on the indole ring.
| Reaction Type | Catalyst System | Key Advantages | Key Disadvantages | Typical Substrates | Ref. |
| Hydroarylation | AuCl3 or Au(I) complexes | Mild reaction conditions, high atom economy. | Limited to reactions with unsaturated C-C bonds. | Indoles and alkenes/alkynes. | [18] |
| Alkylation with Diazo Compounds | tBuXPhosAuCl/AgNTf2 | Site-selective C5-alkylation of indolines. | Requires a subsequent oxidation step to form the indole. | Indolines and diazoesters. | [19][20] |
| Umpolung Reactivity | IPrAuNTf2 | Reverses the normal reactivity of the indole C3-position, making it electrophilic. | Requires specific ortho-azidoarylalkyne substrates. | Indoles and various nucleophiles. | [21] |
Experimental Protocol: Gold-Catalyzed C5-Alkylation of Indolines
This protocol describes a novel method for the C5-alkylation of indolines, which can then be oxidized to the corresponding C5-alkylated indoles.[19][20]
Materials:
-
N-Benzyl indoline
-
Methyl 2-diazo-2-phenylacetate
-
tBuXPhosAuCl
-
AgNTf2
-
1,2-Dichloroethane (DCE), anhydrous
-
MnO2
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of N-benzyl indoline (0.2 mmol), tBuXPhosAuCl (5 mol%), and AgNTf2 (5 mol%) in anhydrous DCE (4 mL) under an argon atmosphere, add a solution of methyl 2-diazo-2-phenylacetate (0.24 mmol) in DCE (1 mL) via a syringe pump at room temperature over 1 hour.
-
Stir the reaction mixture for 8 hours at room temperature.
-
Add MnO2 (1.5 mmol) to the reaction mixture and stir at 90 °C for 12 hours.
-
Cool the reaction to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the C5-alkylated indole.
Mechanistic Insight: Gold Carbene Formation and C-H Insertion
The reaction proceeds through the formation of a gold carbene intermediate from the diazo compound.[19] This electrophilic species then undergoes a C-H insertion reaction at the electron-rich C5 position of the indoline. The subsequent oxidation step aromatizes the indoline ring to furnish the final indole product.
Caption: Proposed pathway for gold-catalyzed C5-alkylation of indolines.
Conclusion and Future Outlook
The field of catalytic C-C bond formation on the indole ring is continuously evolving, with new catalysts and methodologies being developed at a rapid pace. While traditional methods like the Friedel-Crafts reaction remain valuable, modern approaches such as transition-metal-catalyzed C-H functionalization and gold catalysis offer unprecedented levels of selectivity and efficiency. The choice of the optimal catalytic system depends on the specific transformation desired, the substrate scope, and the desired level of stereocontrol. Future research will likely focus on the development of even more sustainable and versatile catalysts, including those based on earth-abundant metals and organocatalysts, as well as the application of novel technologies like photoredox and electrochemical catalysis to further expand the toolbox for indole functionalization.[22][23]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic dimensions to the C–H functionalization of the carbocyclic core in indoles: a review update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. air.unimi.it [air.unimi.it]
- 19. Gold-catalyzed C5-alkylation of indolines and sequential oxidative aromatization: access to C5-functionalized indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Gold-catalyzed C5-alkylation of indolines and sequential oxidative aromatization: access to C5-functionalized indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Isomers of 3-chloro-1H-indole-2-carbonitrile: Distinguishing Positional Isomers in Drug Discovery
In the landscape of modern drug discovery and development, the precise structural elucidation of bioactive molecules is paramount. Indole scaffolds, in particular, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents, such as a chlorine atom and a carbonitrile group, can significantly modulate the biological activity of the indole ring. However, this substitution can lead to the formation of various positional isomers, each potentially possessing distinct pharmacological and toxicological profiles. Differentiating these isomers is a critical analytical challenge.
This technical guide provides a comprehensive spectroscopic comparison of 3-chloro-1H-indole-2-carbonitrile and its positional isomers where the chlorine atom is located on the benzene ring (4-, 5-, 6-, and 7-chloro isomers). As a self-validating system, this guide will not only present experimental data but also delve into the causal relationships between the substituent position and the resulting spectral characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and differentiate these closely related compounds.
The Importance of Isomer Differentiation
The position of a substituent on the indole ring can dramatically alter its electronic distribution, steric profile, and hydrogen bonding potential. These subtle changes can lead to significant differences in how the molecule interacts with its biological target, affecting its efficacy, selectivity, and metabolic stability. Therefore, the ability to unequivocally identify the correct isomer is crucial for ensuring the safety and efficacy of a potential drug candidate.
The following sections will detail the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the differentiation of chloro-1H-indole-2-carbonitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are indispensable for distinguishing between the positional isomers of this compound.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shift and coupling patterns of the protons on the indole ring are highly sensitive to the position of the electron-withdrawing chlorine atom. The following table summarizes the predicted ¹H NMR chemical shifts for the isomers in a non-polar solvent like CDCl₃. These predictions are based on established principles of substituent effects on aromatic systems and data from closely related substituted indoles.[1][2]
| Proton | 3-chloro- | 4-chloro- | 5-chloro- | 6-chloro- | 7-chloro- |
| N-H | ~8.5-9.0 (br s) | ~8.6-9.1 (br s) | ~8.6-9.1 (br s) | ~8.6-9.1 (br s) | ~8.6-9.1 (br s) |
| H-4 | ~7.6-7.8 (d) | - | ~7.7 (d) | ~7.6 (d) | ~7.2 (d) |
| H-5 | ~7.3-7.5 (t) | ~7.2-7.4 (d) | - | ~7.1 (dd) | ~7.0 (t) |
| H-6 | ~7.3-7.5 (t) | ~7.1-7.3 (t) | ~7.3 (dd) | - | ~7.0 (d) |
| H-7 | ~7.5-7.7 (d) | ~7.4-7.6 (d) | ~7.4 (d) | ~7.7 (s) | - |
Experimental Rationale: The broad singlet for the N-H proton is a characteristic feature of indoles and its chemical shift is highly dependent on solvent and concentration.[2] The protons on the benzene ring (H-4, H-5, H-6, and H-7) provide the key to differentiating the isomers. The electron-withdrawing nature of the chlorine atom causes a downfield shift (deshielding) of the protons ortho and para to it.[3] For instance, in the 5-chloro isomer, H-4 and H-6 will be significantly affected. The coupling patterns (d = doublet, t = triplet, dd = doublet of doublets) are also crucial. For example, the H-7 proton in the 6-chloro isomer is expected to appear as a singlet or a narrow doublet due to the absence of a proton at the adjacent C-6 position.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indole isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The effect of the chlorine substituent is even more pronounced in the ¹³C NMR spectrum, directly influencing the chemical shift of the carbon to which it is attached and the surrounding carbons.
| Carbon | 3-chloro- | 4-chloro- | 5-chloro- | 6-chloro- | 7-chloro- |
| C-2 | ~128-132 | ~129-133 | ~129-133 | ~129-133 | ~129-133 |
| C-3 | ~110-114 | ~120-124 | ~120-124 | ~120-124 | ~120-124 |
| C-3a | ~125-129 | ~126-130 | ~126-130 | ~126-130 | ~126-130 |
| C-4 | ~121-125 | ~128-132 (C-Cl) | ~122-126 | ~122-126 | ~118-122 |
| C-5 | ~123-127 | ~124-128 | ~128-132 (C-Cl) | ~124-128 | ~121-125 |
| C-6 | ~120-124 | ~121-125 | ~121-125 | ~128-132 (C-Cl) | ~121-125 |
| C-7 | ~112-116 | ~113-117 | ~113-117 | ~113-117 | ~128-132 (C-Cl) |
| C-7a | ~135-139 | ~136-140 | ~136-140 | ~136-140 | ~136-140 |
| CN | ~115-118 | ~115-118 | ~115-118 | ~115-118 | ~115-118 |
Experimental Rationale: The carbon directly bonded to the chlorine atom (C-Cl) will exhibit a characteristic chemical shift in the range of 128-132 ppm.[2][4] This provides a direct method for identifying the position of the chlorine atom. The chemical shifts of the other carbons are influenced by a combination of inductive and resonance effects. The nitrile carbon (CN) typically appears in a distinct region around 115-118 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
Caption: Workflow for NMR-based isomer identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups
FT-IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While the spectra of the isomers will be broadly similar, subtle differences in the "fingerprint region" can aid in their differentiation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400-3300 (sharp) |
| C≡N | Stretching | 2230-2210 (sharp, medium intensity) |
| C=C (aromatic) | Stretching | 1620-1450 |
| C-H (aromatic) | Bending (out-of-plane) | 900-690 |
| C-Cl | Stretching | 800-600 |
Experimental Rationale: The key vibrational bands to monitor are the N-H stretch, the C≡N stretch, and the out-of-plane C-H bending vibrations of the aromatic ring. The position of the C-Cl stretch can also be informative. The pattern of the out-of-plane C-H bending bands in the 900-690 cm⁻¹ region is particularly sensitive to the substitution pattern on the benzene ring and can serve as a diagnostic "fingerprint" for each isomer. For instance, a 1,2,4-trisubstituted ring (as in the 5- and 6-chloro isomers) will have a different pattern compared to a 1,2,3-trisubstituted ring (as in the 4- and 7-chloro isomers).
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A benchtop FT-IR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For the chloro-1H-indole-2-carbonitrile isomers, the most crucial information from MS is the confirmation of the molecular weight and the characteristic isotopic pattern of chlorine.
Expected Observations:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed at m/z corresponding to the molecular weight of C₉H₅ClN₂ (approximately 176 g/mol ).
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1. This is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation: The fragmentation pattern is expected to be similar for all isomers, with initial losses of HCN (from the nitrile group) and Cl radical being likely. Subtle differences in the relative intensities of fragment ions may be observed, but these are often not sufficient for unambiguous isomer differentiation without careful comparison to reference spectra.
Experimental Rationale: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion, further validating the identity of the compound. While the fragmentation patterns may not be the primary tool for distinguishing these positional isomers, they provide valuable confirmation of the overall molecular structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak and confirm the presence of the M+2 isotope peak with the expected 3:1 ratio. Analyze the major fragmentation pathways.
Caption: Key features in the mass spectrum of a chloro-indole.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring has a characteristic UV absorption spectrum, and the position of the chlorine substituent can cause subtle shifts in the absorption maxima (λ_max).[5]
Expected Observations:
All isomers are expected to exhibit two main absorption bands characteristic of the indole chromophore:
-
¹Lₐ band: A stronger absorption around 260-280 nm.
-
¹Lₑ band: A weaker, longer-wavelength absorption around 280-295 nm, which may appear as a shoulder on the ¹Lₐ band.
The position of the chlorine atom will cause minor bathochromic (red) or hypsochromic (blue) shifts in these absorption maxima. While these shifts may not be large enough for definitive identification on their own, they can serve as a complementary piece of data.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁵ M) in a UV-transparent solvent such as methanol or ethanol.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
-
Data Analysis: Record the wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε).
Conclusion
The unambiguous identification of positional isomers of this compound is a critical step in the research and development of new chemical entities. While each spectroscopic technique provides valuable information, a combined approach is essential for confident structure elucidation. ¹H and ¹³C NMR spectroscopy are the most definitive methods, offering a wealth of information on the specific atomic environments that are uniquely altered by the position of the chlorine substituent. FT-IR spectroscopy provides a valuable fingerprint, particularly in the C-H out-of-plane bending region. Mass spectrometry confirms the molecular formula and the presence of chlorine through its characteristic isotopic pattern. Finally, UV-Vis spectroscopy offers complementary data on the electronic properties of the isomers. By systematically applying and interpreting the data from these techniques as outlined in this guide, researchers can confidently navigate the challenges of isomer differentiation in their pursuit of novel therapeutics.
References
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 3-Chloro-1H-indole-2-carbonitrile
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3][4][5] Its versatility, however, brings an inherent risk of cross-reactivity, where a compound interacts with unintended biological targets. This guide provides a comprehensive framework for the systematic cross-reactivity analysis of 3-chloro-1H-indole-2-carbonitrile, a representative indole derivative. We will detail a tiered experimental strategy, from broad biochemical screens to cell-based target validation, designed to build a robust selectivity profile. By comparing its performance with alternative compounds, this guide offers researchers, scientists, and drug development professionals the critical insights needed to interpret off-target effects and make informed decisions in preclinical development. The early identification of off-target interactions is paramount, as such effects are a frequent cause of clinical trial failures.[6][7]
Introduction: The Double-Edged Sword of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, celebrated for its ability to engage in diverse biological interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[1][3] This structural versatility has led to the development of indole-containing drugs for a vast range of diseases, including cancer, infections, and neurological disorders.[2][5][8][9][10]
1.1 Profile of this compound
This compound is a synthetic indole derivative featuring key functional groups—a nitrile and a chlorine atom—that modulate its electronic and steric properties. The 2-cyanoindole moiety is a known building block for compounds with a wide array of biological activities.[11][12] While its primary target may be well-defined in a given research context (e.g., a specific kinase or receptor), the inherent reactivity of the scaffold necessitates a thorough investigation of its selectivity.
1.2 The Critical Importance of Cross-Reactivity Profiling
Undesirable off-target interactions are a major contributor to drug attrition during clinical trials.[6] Identifying potential cross-reactivity early in the drug discovery process allows for the mitigation of safety risks and helps optimize lead compounds for better selectivity.[13][14] This guide establishes a self-validating system of assays to de-risk compounds like this compound.
Comparative Compounds for Context
To objectively assess the cross-reactivity profile of this compound, its performance must be benchmarked against relevant alternatives.
-
Compound A: Staurosporine (Promiscuous Kinase Inhibitor): A natural product known for its potent but broad inhibition of a wide range of protein kinases. It serves as a positive control for promiscuity in kinase assays.
-
Compound B: Erlotinib (Selective EGFR Inhibitor): An FDA-approved drug that selectively targets the Epidermal Growth Factor Receptor (EGFR) kinase. It serves as a benchmark for a compound with a well-defined and relatively clean selectivity profile.
-
Compound C: 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Structurally Related Compound): A close structural analog allows for the assessment of how minor chemical modifications can impact the selectivity profile.[15]
A Tiered Experimental Strategy for Comprehensive Analysis
A logical, tiered approach ensures that resources are used efficiently, starting with broad screening and progressing to more focused, physiologically relevant assays.
Caption: Tiered workflow for cross-reactivity analysis.
Tier 1: In Vitro Biochemical Profiling
The initial step involves screening the compound at a single high concentration (e.g., 10 µM) against large panels of purified proteins to identify any potential interactions.
4.1 Kinase Panel Screening
Given that a vast number of signaling pathways are regulated by kinases, they represent a major class of potential off-targets. Broad kinase screening is a critical step in identifying selective and potent inhibitors.[16][17]
Experimental Protocol: Radiometric Kinase Panel Screen (e.g., HotSpot™ Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Dilute to a working concentration for the assay.
-
Assay Plate Setup: In a multi-well plate, add the kinase, the substrate (e.g., a generic peptide), and radiolabeled ATP (³³P-ATP).
-
Initiate Reaction: Add the test compound (final concentration 10 µM) or vehicle control (DMSO) to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Quantification: Wash away excess radiolabeled ATP and measure the remaining radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. A common threshold for a "hit" is >50% inhibition.
Illustrative Data Presentation:
| Target Kinase | This compound (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 1 µM) | Erlotinib (% Inhibition @ 10 µM) |
| Primary Target X | 95% | 99% | 5% |
| EGFR | 15% | 98% | 92% |
| SRC | 68% | 99% | 45% |
| LCK | 72% | 99% | 20% |
| CDK2 | 45% | 97% | 10% |
| ... (300+ more) | ... | ... | ... |
This illustrative data suggests that while our compound of interest is potent against its primary target, it shows significant off-target activity against SRC and LCK kinases, warranting further investigation in Tier 2.
Tier 2: Orthogonal Validation in a Cellular Context
Biochemical hits must be validated in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target engagement within intact cells, based on the principle of ligand-induced protein thermal stabilization.[18][19][20][21][22]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat with the test compound (e.g., 30 µM) or vehicle (DMSO) for 1 hour.
-
Heating Step: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (e.g., SRC, LCK) by Western Blot using specific antibodies.
-
Data Analysis: Plot the band intensity for each temperature to generate a "melting curve." A shift in the curve to higher temperatures in the drug-treated sample indicates target engagement.
Illustrative Data Presentation: CETSA Melt Curve Shift
| Target | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) | Interpretation |
| SRC | 52.5 | 58.0 | +5.5 | Confirmed Engagement |
| LCK | 54.0 | 59.2 | +5.2 | Confirmed Engagement |
| GAPDH | 61.0 | 61.1 | +0.1 | No Engagement (Control) |
This illustrative data confirms that this compound directly binds to and stabilizes both SRC and LCK in a cellular environment, validating the biochemical hits.
Tier 3: Linking Off-Targets to Cellular Phenotypes
The final step is to determine if the confirmed off-target engagement has a functional consequence. This involves performing phenotypic assays in cell lines where the off-target is known to play a key role.
6.1 Functional Assays and Counter-Screens
-
Rationale: The SRC family kinases are involved in pathways regulating cell proliferation and survival. A functional consequence of SRC inhibition would be a reduction in cell viability.
-
Experiment: Measure the anti-proliferative activity of this compound in a cancer cell line known to be dependent on SRC signaling (e.g., HT-29).
-
Counter-Screen: To confirm the effect is SRC-mediated, a powerful counter-screen would be to use RNA interference (RNAi) to knock down SRC expression.[23] If the compound's effect is diminished in SRC-knockdown cells, it strongly implicates SRC as the functional off-target.
Caption: Logical flow for confirming functional off-target effects.
Synthesis and Interpretation
The cross-reactivity analysis reveals that this compound, while potent against its primary target, is also a moderate inhibitor of the SRC family kinases LCK and SRC. This interaction was confirmed in a cellular context and linked to a functional anti-proliferative effect.
Comparative Selectivity Profile:
-
This compound: Shows polypharmacology, with potent activity against its primary target and moderate activity against SRC family kinases.
-
Staurosporine: Highly promiscuous, inhibiting hundreds of kinases with high potency.
-
Erlotinib: Highly selective for EGFR, with minimal off-target kinase activity at therapeutic concentrations.
This profile suggests that while this compound is not as promiscuous as staurosporine, it does not possess the clean selectivity of a drug like erlotinib. This "polypharmacology" could be beneficial if SRC inhibition is synergistic with the primary mechanism of action, or it could be a liability leading to unforeseen side effects.[6]
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of this compound. We have demonstrated the necessity of progressing from broad biochemical screens to orthogonal, cell-based validation assays to build a confident selectivity profile. The data indicates that this compound engages SRC family kinases, an off-target interaction that must be considered in its future development.
Future work should involve expanding the screening to other target classes (e.g., proteases, phosphatases) and utilizing proteome-wide thermal profiling to uncover unexpected off-targets.[24] Understanding and documenting this cross-reactivity is not a failure of the compound, but a critical component of rigorous, transparent, and successful preclinical drug development.
References
- 1. ijrpr.com [ijrpr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 8. researchgate.net [researchgate.net]
- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. CETSA [cetsa.org]
- 21. researchgate.net [researchgate.net]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RNA interference - Wikipedia [en.wikipedia.org]
- 24. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Indole-Based Enzyme Inhibitors: A Comparative Guide to 3-Chloro-1H-indole-2-carbonitrile and Its Analogs
The indole scaffold stands as a cornerstone in medicinal chemistry, renowned for its prevalence in both natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile substitution patterns have made it a "privileged structure" for the design of potent and selective enzyme inhibitors. Among the vast array of indole derivatives, those bearing a carbonitrile or carboxamide moiety at the 2-position, particularly with chloro-substitution, have emerged as a promising class of therapeutic agents. This guide provides an in-depth comparative analysis of the efficacy of 3-chloro-1H-indole-2-carbonitrile derivatives and related analogs as enzyme inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery.
Introduction to Indole-2-Carbonitrile Derivatives as Bioactive Molecules
The indole ring system, an aromatic heterocyclic compound, serves as a versatile template for interacting with a multitude of biological targets. The introduction of a nitrile (-C≡N) or carboxamide (-CONH₂) group at the C2 position significantly influences the molecule's electronic distribution and hydrogen bonding capabilities, often leading to potent enzyme inhibition. The further addition of a chlorine atom at the C3 position can enhance binding affinity and metabolic stability, making these derivatives particularly attractive for drug development.
While the broader class of indole derivatives has been extensively studied, this guide will focus on the specific efficacy of this compound and its close structural relatives, exploring their interactions with various enzyme targets and comparing their inhibitory potencies.
Comparative Efficacy Against Key Enzyme Targets
Research into this compound derivatives has revealed their potential to inhibit a range of enzymes implicated in various diseases. Here, we compare their performance against that of other relevant indole-based inhibitors.
Monoamine Oxidase (MAO) Inhibition
A study on 3-chloro-1H-indole-5,6-dicarbonitrile derivatives, structurally related to our core molecule, has demonstrated potent inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile exhibited impressive IC50 values of 0.014 μM and 0.017 μM for MAO-A and MAO-B, respectively.[1] This positions these compounds as highly potent, reversible, and competitive inhibitors of MAOs, suggesting their potential in the treatment of neurological disorders like Parkinson's disease and depression.[1]
Cyclooxygenase (COX) Inhibition
Indole derivatives have long been recognized for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3] While specific data on this compound is limited, studies on related indole-3-acetic acid derivatives have shown significant selective inhibition of COX-2.[2] For example, certain synthesized indole derivatives have demonstrated anti-inflammatory activity comparable to the reference drug indomethacin.[2][3] The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[4]
Other Notable Enzyme Targets
The versatility of the indole scaffold is further highlighted by its activity against a diverse range of other enzymes:
-
Indoleamine 2,3-dioxygenase (IDO): IDO is a critical target in cancer immunotherapy. Comparative studies have shown that certain indole-based inhibitors are effective in both cell-based and enzyme-based assays.[5]
-
Carbonic Anhydrases (CAs): Novel indole-based benzenesulfonamides have been identified as potent and selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes.[6]
-
SARS-CoV-2 3CLpro: In the context of antiviral research, indole chloropyridinyl ester derivatives have emerged as potent inhibitors of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral life cycle.[7]
Tabular Summary of Inhibitory Activities
| Compound Class | Target Enzyme | Key Derivative Example | IC50/Kᵢ Value | Reference |
| 3-Chloro-1H-indole-5,6-dicarbonitriles | MAO-A | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 µM | [1] |
| 3-Chloro-1H-indole-5,6-dicarbonitriles | MAO-B | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.017 µM | [1] |
| Indole-based benzenesulfonamides | hCA II | Compound 2a | Kᵢ = 5.9 nM | [6] |
| Indole-chalcone derivatives | Tubulin Polymerization | Compound 4 | 0.81 µM | [4] |
| Indole-chalcone derivatives | Thioredoxin Reductase (TrxR) | Compound 4 | 3.728 µM | [4] |
| Indole derivatives | Lysine-specific demethylase 1 (LSD1) | Compound 43 | 0.050 µM | [4] |
| Indole Chloropyridinyl Esters | SARS-CoV-2 3CLpro | Compound 1 | 250 nM | [7] |
| Indole Chloropyridinyl Esters | SARS-CoV-2 3CLpro | Compound 7d | 73 nM | [7] |
Experimental Protocols: A Guide to Assessing Enzyme Inhibition
To ensure scientific integrity and reproducibility, the following section outlines a detailed, step-by-step methodology for a common enzyme inhibition assay.
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound derivatives against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Pargyline (selective MAO-B inhibitor, positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in the phosphate buffer.
-
Prepare a stock solution of the test compounds and positive controls in DMSO. Create a dilution series of the compounds in the phosphate buffer.
-
Prepare stock solutions of kynuramine and benzylamine in water.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the phosphate buffer.
-
Add 25 µL of the test compound dilution or the positive control to the respective wells.
-
Add 25 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the 4-hydroxyquinoline product (for the MAO-A assay) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm. For the MAO-B assay, the production of benzaldehyde can be monitored spectrophotometrically at 250 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (containing enzyme and substrate but no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
Visualizing the Inhibition Landscape
To better understand the relationships between the discussed compounds and their targets, the following diagrams illustrate the key concepts.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: Enzyme targets of indole-2-carbonitrile and related derivatives.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel enzyme inhibitors. The available data, particularly for related structures, demonstrate their potential to potently and selectively inhibit key enzymes involved in a range of human diseases. The structure-activity relationships highlighted in various studies underscore the importance of systematic chemical modification to optimize potency and selectivity.
Future research should focus on synthesizing and evaluating a broader library of this compound derivatives against a diverse panel of enzymes. Combining this with computational modeling and structural biology will undoubtedly accelerate the development of new therapeutic agents based on this versatile chemical scaffold. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to contribute to this exciting and impactful area of drug discovery.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-chloro-1H-indole-2-carbonitrile
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-chloro-1H-indole-2-carbonitrile, a halogenated heterocyclic nitrile. The procedures outlined here are designed to be a self-validating system, grounded in established safety standards and regulatory requirements.
Hazard Profile Analysis: Understanding the "Why"
Before handling disposal, it is imperative to understand the inherent risks of this compound. While a specific Safety Data Sheet (SDS) may not always be readily available for novel or specialized compounds, we can deduce a reliable hazard profile by analyzing its constituent chemical features: the indole ring, the chloro- group (a halogen), and the nitrile group.
-
Indole Moiety: Indole and its derivatives can be irritants and may have varying levels of toxicity.
-
Nitrile Group (-CN): Compounds containing a nitrile group can be toxic. Exposure may cause irritation to the skin, eyes, and respiratory tract. Some nitriles can resemble cyanides in their toxicity profile.[1]
-
Halogenated Organic Compound: The presence of a carbon-halogen bond (C-Cl) classifies this molecule as a halogenated organic compound.[2] These compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[3] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds.[4][5]
Based on analogous compounds like 3-Chloro-1H-indole, we can anticipate that this substance is harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[6] Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.
Personal Protective Equipment (PPE): A Non-Negotiable First Step
Proper PPE is the most immediate and critical control to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
| PPE Item | Specification | Rationale & Field Insight |
| Gloves | Double-gloving with nitrile gloves. For bulk handling, consider heavier-duty chloroprene gloves.[7] | Standard nitrile gloves provide a good barrier, but double-gloving is a prudent measure against tears and saturation. Always inspect gloves for integrity before use. Contaminated gloves must be disposed of as hazardous waste.[8] |
| Eye Protection | Splash-proof chemical goggles. A face shield should be worn over goggles when handling larger quantities or during spill cleanup. | Protects against splashes of liquid waste and airborne solid particles. Standard safety glasses do not provide adequate protection from splashes. |
| Lab Coat | Chemical-resistant, long-sleeved lab coat. | Provides a removable barrier to protect skin and personal clothing from contamination. In the event of a significant spill, the lab coat can be removed quickly. |
| Respiratory Protection | Use only in a certified chemical fume hood. If a hood is not available, a respirator may be required after consulting with your institution's EHS.[9] | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[10] |
Waste Segregation and Containment Protocol
The cardinal rule of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process. This compound waste must be treated as halogenated organic waste .[2][10]
Step-by-Step Containment Procedure:
-
Select the Correct Waste Container:
-
For Solid Waste (e.g., contaminated filter paper, unused solid compound, contaminated gloves/wipes): Use a clearly labeled, sealable container designated for "Solid Halogenated Organic Waste." The container must be made of a material compatible with the chemical.
-
For Liquid Waste (e.g., solutions containing the compound, solvent rinses): Use a clearly labeled, sealable, chemical-resistant container (typically a carboy) designated for "Liquid Halogenated Organic Waste."[2]
-
-
Label the Container: Before adding any waste, the container must be properly labeled. The label must include:
-
The words "Hazardous Waste."[11]
-
The full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.[10]
-
An accurate list of all components and their approximate concentrations (e.g., "Methanol ~80%, this compound ~20%").
-
The appropriate hazard pictograms (e.g., irritant, toxic, environmental hazard).
-
-
Active Waste Collection:
-
Only add waste in a designated area, preferably within a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste.[10][12] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).
-
Never mix non-halogenated waste with this stream. Doing so unnecessarily converts the entire volume into the more expensive and stringently regulated halogenated waste category.[10]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked, have secondary containment, and be away from drains and sources of ignition.
Spill Management and Decontamination
All personnel working with this compound must be familiar with spill cleanup procedures.[12][13]
For a Small Spill (manageable by lab personnel):
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear the appropriate PPE as detailed in the table above, including a face shield.
-
Contain & Absorb: If the spill is a liquid, cover it with a chemical absorbent material (e.g., spill pads or vermiculite), working from the outside in. If it is a solid, gently cover it with a damp paper towel to avoid generating dust.
-
Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a designated "Solid Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.
-
Document: Report the spill to your laboratory supervisor or EHS department, as required by your institution's policy.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing this compound.
Caption: Decision workflow for this compound waste.
Final Disposal Pathway: Incineration
The ultimate disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[3] This process is necessary to break the strong carbon-halogen bonds and prevent the release of persistent organic pollutants into the environment. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [11][12] Your institution's Environmental Health and Safety (EHS) department is responsible for managing the final collection and transfer of the waste to a certified disposal facility.
By adhering to these systematic procedures, you build a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- 1. foodb.ca [foodb.ca]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. wku.edu [wku.edu]
- 6. 3-Chloro-1H-indole | C8H6ClN | CID 177790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. gloves.com [gloves.com]
- 9. research.uga.edu [research.uga.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
- 13. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-chloro-1H-indole-2-carbonitrile
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides an in-depth, procedural framework for handling 3-chloro-1H-indole-2-carbonitrile, a compound that, like many substituted indoles, requires meticulous safety protocols. The information herein is synthesized from established safety data for structurally analogous compounds to provide a robust operational plan. This is not merely a list of rules, but a self-validating system designed to build a culture of safety and confidence in your laboratory.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough hazard assessment can be constructed by examining data from closely related compounds, such as 3-chloro-1H-indole and other indole carbonitriles. This approach allows us to anticipate potential risks and establish appropriate controls. The primary hazards are associated with acute toxicity, irritation, and potential for serious eye damage.[1][2]
Based on the Globally Harmonized System (GHS) classifications for analogous structures, this compound should be treated as a hazardous substance.[1]
| Hazard Classification | GHS Hazard Statement & Precautionary Statement | Potential Effects & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[2] H332: Harmful if inhaled.[2] | Indole derivatives can be toxic if ingested, absorbed through the skin, or inhaled.[2][3] The nitrile group can also present unique toxicological properties. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] P264: Wash skin thoroughly after handling.[4] | Direct contact can lead to redness, inflammation, and discomfort. Prolonged exposure may cause more severe dermal effects. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[1] P280: Wear eye protection/face protection.[4] | This is a critical hazard. The compound can cause irreversible damage to the eyes upon contact. Immediate and thorough flushing is essential. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath. |
Personal Protective Equipment (PPE): Your Final Barrier
Engineering controls, such as fume hoods, are the primary defense against chemical exposure. However, appropriate PPE is the critical final barrier. The following PPE is mandatory when handling this compound.
| Protection Type | Equipment Specification | Rationale & Expert Insight |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][6] | Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient.[1] Goggles provide a seal to protect against splashes, while a face shield offers a broader barrier during bulk handling or solution preparation.[7] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[3] | This prevents accidental skin contact from spills or splashes. Natural fiber clothing is recommended over synthetic fabrics which can melt and adhere to the skin in a fire. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. For operations with higher risk or for chemicals of unknown toxicity, double gloving is recommended.[3] | Nitrile gloves generally offer good protection against incidental splashes of a wide range of chemicals.[8][9] However, it is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper removal techniques to avoid contaminating your skin.[3] For prolonged contact, consult a glove manufacturer's chemical resistance chart.[10][11][12] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection must be determined by a site-specific risk assessment.[3] | If there is a risk of generating aerosols or dusts outside of a fume hood, or if exposure limits are exceeded, respiratory protection is necessary. A respirator with an organic vapor cartridge may be appropriate.[13] |
Operational Protocol: A Step-by-Step Guide for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Spill and Emergency Procedures
A swift and correct response to a spill or exposure is critical.
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.[14][15]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[2]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[17]
Decontamination
-
Work Surfaces: At the end of any procedure, wipe down all surfaces within the fume hood where the compound was handled with an appropriate solvent (e.g., ethanol or acetone, check for compatibility with surface material) followed by a soap and water wash.
-
Equipment: Non-disposable equipment should be thoroughly rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[18]
Waste Disposal Workflow
The disposal of this compound must be managed as hazardous chemical waste.[17]
Caption: Decision workflow for the disposal of this compound waste.
Key Disposal Steps:
-
Waste Segregation: Collect all waste containing this compound separately. As a chlorinated organic compound, it must be placed in a designated halogenated organic waste stream.[17]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.[19]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the date accumulation started.[19]
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area with secondary containment.[19]
-
Pickup: Contact your institution's EHS office to arrange for the disposal of the hazardous waste. Do not exceed storage time or quantity limits as defined by local and federal regulations.[17]
By integrating these protocols into your daily operations, you create a resilient safety culture that protects you, your colleagues, and your research.
References
- 1. 3-Chloro-1H-indole | C8H6ClN | CID 177790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pppmag.com [pppmag.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. envirosafetyproducts.com [envirosafetyproducts.com]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. unodc.org [unodc.org]
- 14. gov.nl.ca [gov.nl.ca]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 16. epa.gov [epa.gov]
- 17. benchchem.com [benchchem.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
